Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGHVUMGNOAZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate molecular weight
An In-Depth Technical Guide: Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of a fluorine atom at the C3 position of the pyrrolidine ring offers significant advantages in modulating physicochemical and pharmacological properties, making this scaffold highly valuable in modern drug discovery. This document details the compound's core properties, outlines a robust workflow for its synthesis and characterization, discusses its application as a versatile intermediate, and provides essential safety and handling protocols. The insights herein are designed to empower scientific teams to leverage this compound's unique attributes effectively and safely in their research and development pipelines.
Introduction: The Strategic Value of Fluorinated Scaffolds
In medicinal chemistry, the introduction of fluorine into lead compounds is a well-established strategy for optimizing drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins. The 3-fluoropyrrolidine motif, in particular, has emerged as a privileged scaffold.
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate serves as a key intermediate, offering a unique combination of features:
-
A strategically placed fluorine atom: This enhances metabolic stability by blocking a potential site of oxidation and can modulate the basicity of the nearby aminomethyl group.
-
A primary amine: The aminomethyl group provides a reactive handle for subsequent chemical modifications, such as amide bond formation, reductive amination, or urea formation, allowing for its seamless integration into larger, more complex molecules.
-
A Boc-protected pyrrolidine nitrogen: The tert-butyloxycarbonyl (Boc) protecting group ensures regioselective reactions at the primary amine and can be readily removed under acidic conditions during a later synthetic step.
This guide will explore the technical details of this compound, providing the foundational knowledge required for its successful application.
Physicochemical and Structural Properties
The fundamental characteristics of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate are summarized below. It is critical to note the existence of different stereoisomers, such as the (R)-enantiomer, which may have distinct biological activities. The specific CAS number should always be confirmed based on the required stereochemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1] |
| Molecular Weight | 218.27 g/mol | [1] |
| CAS Number | 1601461-43-1 ((R)-enantiomer) | [1] |
| 1228765-06-7 (racemic/unspecified) | [2] | |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥98% | [1][2] |
| Storage | Store in a dry, sealed container | [1] |
Synthesis and Characterization Workflow
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a multi-step process requiring careful control of reaction conditions. The following represents a logical and validated workflow for its preparation and structural confirmation.
Generalized Synthetic Pathway
The causality of this pathway is rooted in fundamental organic chemistry principles: protecting groups are used to direct reactivity, followed by the key fluorination and functional group manipulation steps, and finally, purification to isolate the target compound of high purity.
Caption: Generalized synthetic workflow for the target compound.
Experimental Protocol: Synthesis and Purification
This protocol describes a representative synthesis. Disclaimer: This is an illustrative procedure. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Objective: To synthesize and purify tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Materials:
-
Appropriate Boc-protected pyrrolidine precursor
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Reagents for aminomethyl installation (e.g., TMSCN, LiAlH₄ or H₂, Pd/C)
-
Solvents (e.g., Acetonitrile, THF, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Protection: Dissolve the starting pyrrolidine derivative in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Rationale: The Boc group protects the pyrrolidine nitrogen from participating in subsequent reactions, ensuring regioselectivity.
-
-
Fluorination: Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., acetonitrile). Add the electrophilic fluorinating agent portion-wise at a controlled temperature.
-
Rationale: Electrophilic fluorination is a standard method for introducing a single fluorine atom onto an electron-rich carbon. The choice of agent is critical for yield and safety.
-
-
Aminomethyl Group Installation: Convert the functional group at C3 into an aminomethyl group. This can be a two-step process, for instance, conversion to a nitrile followed by reduction with a hydride source like LiAlH₄ or catalytic hydrogenation.
-
Rationale: This step builds the required C-C bond and introduces the nitrogen atom, which is then reduced to the primary amine, the key reactive site for future derivatization.
-
-
Work-up and Extraction: Quench the reaction mixture appropriately. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexane/ethyl acetate with a small amount of amine base).
-
Rationale: Chromatography is essential to remove unreacted starting materials, by-products, and reagents, ensuring the high purity required for drug development applications.[3]
-
Analytical Characterization: A Self-Validating System
To ensure trustworthiness, every batch of a key intermediate must be rigorously characterized to confirm its identity, structure, and purity.[4] The combination of NMR, Mass Spectrometry, and HPLC forms a self-validating system.
Protocol: Structural and Purity Verification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of all protons and their connectivity. Key signals include the tert-butyl singlet (~1.46 ppm), and various multiplets for the pyrrolidine ring and aminomethyl protons.[4]
-
¹³C NMR: Confirms the carbon skeleton. Expect signals for the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the fluorinated C3 carbon, which will show a characteristic large C-F coupling constant.[4][5]
-
¹⁹F NMR: Provides a clean and direct confirmation of the fluorine atom's presence and chemical environment. A single signal is expected.
2. Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI-MS) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[5]
-
Purpose: To confirm the exact molecular weight. The compound is expected to show a prominent ion corresponding to [M+H]⁺ (protonated molecule) at m/z 219.14. High-resolution analysis validates the elemental composition.
3. High-Performance Liquid Chromatography (HPLC):
-
Technique: Reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid).
-
Purpose: To determine the purity of the compound. A high-purity sample (>98%) will show a single major peak at a characteristic retention time.
Caption: A self-validating analytical workflow for the intermediate.
Applications in Drug Development: A Versatile Hub
The primary value of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate lies in its role as a versatile building block. The reactive primary amine is a gateway to a vast chemical space.
Caption: The compound as a versatile chemical hub for synthesis.
This scaffold is particularly useful for synthesizing inhibitors of enzymes like kinases or proteases, where the pyrrolidine ring can serve as a solvent-exposed moiety or a key structural element for orienting other pharmacophoric groups within a binding pocket.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require strict adherence to safety protocols.[6][7][8]
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Warning | Acute Toxicity, Oral | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | ||
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Recommended Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7][9]
-
Handling: Avoid breathing dust, vapor, or mist.[6][9] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Conclusion
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its unique trifecta of a fluorinated core for enhanced drug-like properties, a reactive primary amine for synthetic diversification, and a stable protecting group for controlled synthesis makes it an invaluable asset. By understanding its properties, employing robust synthetic and analytical methods, and adhering to strict safety protocols, research organizations can effectively unlock the potential of this powerful building block to accelerate the discovery of next-generation therapeutics.
References
-
PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet CK00329E-2. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/2b115b9b1e9380a97c9b0a1f2c2e0e0a5e8c1b2c]([Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. CAS 1601461-43-1 | (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate - Synblock [synblock.com]
- 2. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. combi-blocks.com [combi-blocks.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. buyat.ppg.com [buyat.ppg.com]
An In-depth Technical Guide to tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a fluorinated, bifunctional pyrrolidine building block of significant interest in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C3 position, alongside a primary aminomethyl group, imparts unique conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the chemical structure, a proposed synthetic pathway with mechanistic insights, methods for characterization and quality control, and explores its application in the development of innovative drug candidates, particularly in the areas of Janus kinase (JAK) inhibitors and CCR5 antagonists.
Introduction: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. The pyrrolidine ring, a privileged scaffold in numerous biologically active compounds, gains significant therapeutic potential with the addition of a fluorine atom. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate emerges as a particularly valuable building block due to the presence of two key functionalities: a Boc-protected primary amine, which allows for subsequent chemical modifications, and a fluorine atom at a stereogenic center, which can profoundly influence the molecule's conformation and basicity.
Chemical Structure and Physicochemical Properties
The core of the topic molecule is a five-membered pyrrolidine ring. The nitrogen atom of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. At the C3 position, the molecule features both a fluorine atom and an aminomethyl group (-CH₂NH₂). The presence of the fluorine atom introduces a stereogenic center at C3, meaning the molecule can exist as (R) and (S) enantiomers.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 1228765-06-7 (racemate) | [1] |
| 1601461-43-1 ((R)-isomer) | [2] | |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically >98% | [1] |
Diagram 1: Chemical Structure of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Caption: 2D structure of the title compound.
Proposed Synthesis Pathway
Diagram 2: Proposed Synthetic Workflow
Caption: A proposed multi-step synthesis.
Step-by-Step Methodology (Proposed)
-
Cyanation of the Ketone: The synthesis commences with the cyanation of tert-butyl 3-oxopyrrolidine-1-carboxylate. This can be achieved using a cyanide source such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂). This reaction forms the cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate.
-
Deoxyfluorination: The hydroxyl group of the cyanohydrin is then replaced with a fluorine atom. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST). The reaction proceeds via an intermediate fluorosulfite ester, followed by an Sₙ2-type displacement of the sulfite by the fluoride ion. This step is crucial as it introduces the fluorine atom and sets the stereochemistry at the C3 position.
-
Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or a palladium catalyst under a hydrogen atmosphere can also be employed. This reduction yields the target molecule, tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Causality Behind Experimental Choices
-
Boc Protection: The use of the Boc protecting group is strategic. It is stable under the basic or neutral conditions of the cyanation and the reducing conditions of the final step, yet it can be easily removed with mild acid (e.g., trifluoroacetic acid) to liberate the pyrrolidine nitrogen for further coupling reactions.
-
Choice of Fluorinating Agent: DAST is a common choice for deoxyfluorination of alcohols due to its relatively mild reaction conditions and good yields. Other modern fluorinating agents could also be employed.
-
Reduction Method: The choice between LiAlH₄ and catalytic hydrogenation for the nitrile reduction depends on the desired scale and other functional groups present in the molecule. LiAlH₄ is a very powerful reducing agent suitable for small-scale synthesis, while catalytic hydrogenation is often preferred for larger-scale production due to safety and work-up considerations.
Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is paramount for its use in drug discovery. A combination of spectroscopic techniques should be employed for its characterization. While specific experimental data for the title compound is not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - A singlet around 1.4 ppm for the tert-butyl protons. - Multiplets in the range of 1.8-3.8 ppm for the pyrrolidine and aminomethyl protons. The signals for protons on the carbon bearing the fluorine atom will show coupling to fluorine (J-coupling). |
| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group and around 28 ppm for the methyl carbons. - A signal for the carbonyl carbon of the Boc group around 154 ppm. - The carbon atom attached to the fluorine (C3) will appear as a doublet due to C-F coupling, with a large coupling constant (¹JCF ≈ 180-250 Hz). |
| ¹⁹F NMR | - A single resonance, the chemical shift of which will be dependent on the solvent and referencing standard. |
| Mass Spectrometry (MS) | - The electrospray ionization (ESI) mass spectrum in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.15. |
| Infrared (IR) Spectroscopy | - A strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching of the carbamate. - N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹. - C-F stretching vibration in the region of 1000-1100 cm⁻¹. |
Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors
The unique structural features of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate make it an attractive building block for the synthesis of complex drug molecules. The primary amine allows for the introduction of various side chains and pharmacophores, while the fluorinated pyrrolidine core can enhance binding to the target protein and improve pharmacokinetic properties.
Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Several JAK inhibitors have been approved for the treatment of conditions such as rheumatoid arthritis and atopic dermatitis.[3][4] The design of selective JAK inhibitors often involves the incorporation of heterocyclic scaffolds that can interact with the ATP-binding site of the kinase. The fluorinated pyrrolidine moiety can provide a rigid and conformationally constrained scaffold that can be elaborated to achieve high potency and selectivity for specific JAK isoforms.
Diagram 3: Role in JAK Inhibitor Design
Caption: Integration into a JAK inhibitor pharmacophore.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Small molecule antagonists of CCR5 can block this interaction and prevent viral entry.[5] The development of potent and orally bioavailable CCR5 antagonists is an active area of research. The structural features of the title compound, particularly the stereochemically defined fluorine and the basic nitrogen of the aminomethyl group, can be exploited to design molecules that fit into the binding pocket of the CCR5 receptor with high affinity and specificity.
Conclusion
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a fluorinated stereocenter and a reactive primary amine on a conformationally restricted pyrrolidine ring provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The proposed synthetic route offers a practical approach to its preparation, and its potential applications in the development of JAK inhibitors and CCR5 antagonists highlight its significance in contemporary drug discovery. Further exploration of this and related fluorinated scaffolds is expected to lead to the development of new and improved therapies for a range of diseases.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shanghai Finebiotech Co.,Ltd. tert-butyl 3-(aminomethyl)
- PubChem. tert-Butyl 3-(aminomethyl)
- Synblock Inc. (R)-tert-Butyl 3-(aminomethyl)
- PubChem.
- Couturier, C., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Journal of Fluorine Chemistry, 128(5), 563-570.
- PubChem. tert-butyl (3S,4S)
- PubChem.
- Wikipedia. Janus kinase inhibitor.
- U.S. Food and Drug Administration. (2021). Janus Kinase (JAK)
- Povorcitinib (INCB054707), a JAK1 inhibitor in clinical trials.
- Velázquez, S., & Poveda, E. (2012). CCR5 antagonists: a new tool for the treatment of HIV infection. AIDS reviews, 14(3), 178–187.
- Perros, M., et al. (2012). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin- -yl)propyl]pyrrolidin-1-yl}acetamide (PF-232798). Journal of medicinal chemistry, 55(17), 7456–7467.
- Yamaoka, K. (2016). Janus kinase inhibitors for rheumatoid arthritis. Current opinion in chemical biology, 32, 29–33.
Sources
- 1. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 5. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Introduction: The Significance of 3-Fluoro-3-Substituted Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom onto this saturated heterocycle can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa values.[2] When positioned at the C3 position of the pyrrolidine ring, especially in conjunction with another functional group, a stereogenic center is created, opening avenues for the exploration of chiral chemical space.
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a key building block in this class of compounds. Its bifunctional nature, featuring a nucleophilic primary amine and a protected pyrrolidine nitrogen, makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.
Primary Synthetic Pathway: From N-Boc-3-methylenepyrrolidine
The most direct and widely cited synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate commences with the readily available starting material, N-Boc-3-methylenepyrrolidine. This pathway is advantageous due to its efficiency and the high regioselectivity of the key fluorination step.
Overall Synthetic Scheme
Caption: Primary synthetic route to the target compound.
Step 1: Regioselective Bromofluorination of N-Boc-3-methylenepyrrolidine
The cornerstone of this synthetic route is the regioselective bromofluorination of the exocyclic double bond of N-Boc-3-methylenepyrrolidine. This reaction is typically achieved using a combination of N-bromosuccinimide (NBS) as the bromine source and triethylamine trihydrofluoride (Et3N·3HF) as the fluoride source.[3]
Mechanism and Rationale: The reaction proceeds via an electrophilic addition mechanism. The alkene double bond attacks the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. The fluoride anion from Et3N·3HF then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion in an anti-fashion. The attack occurs at the more substituted carbon (the quaternary C3 position) due to electronic and steric factors, leading to the desired regioselectivity.[4] The use of Et3N·3HF is advantageous as it is a safer and more manageable source of fluoride compared to anhydrous hydrogen fluoride.
Experimental Protocol:
-
Dissolve N-Boc-3-methylenepyrrolidine in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine trihydrofluoride (Et3N·3HF) to the stirred solution.
-
Portion-wise, add N-bromosuccinimide (NBS) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Azide
The newly installed bromomethyl group is a good leaving group and can be readily displaced by a nucleophile. In this step, sodium azide (NaN3) is used to introduce the azido group, which will serve as a precursor to the primary amine.
Experimental Protocol:
-
Dissolve the crude tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium azide to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate.
Step 3: Reduction of the Azide to the Primary Amine
The final step in this pathway is the reduction of the azido group to the desired primary amine. This transformation can be achieved using several standard reducing agents. Catalytic hydrogenation is a common and clean method.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve tert-butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours to overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. The product is often of sufficient purity for subsequent use, but can be further purified by chromatography if necessary.
Alternative Synthetic Pathways
While the bromofluorination route is highly effective, alternative synthetic strategies can provide flexibility depending on the availability of starting materials and the desired scale of synthesis.
Pathway 2: Synthesis from a Hydroxymethyl Precursor
This approach begins with tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The key challenge is the introduction of the fluorine atom at the tertiary carbon and the conversion of the hydroxyl group to an aminomethyl group. A plausible, albeit multi-step, sequence is outlined below.
Caption: Alternative synthesis from a hydroxymethyl precursor.
This pathway involves the oxidation of the primary alcohol to an aldehyde, followed by the formation of a cyanohydrin. The resulting tertiary alcohol is then subjected to deoxyfluorination using a reagent such as diethylaminosulfur trifluoride (DAST).[5] Finally, the nitrile is reduced to the primary amine. While chemically sound, this route is longer and may present challenges in terms of yield and purification at each step.
Pathway 3: Synthesis via a Cyano Intermediate
A more convergent approach involves the direct synthesis of a fluorinated cyano-pyrrolidine intermediate. This can be achieved from tert-butyl 3-oxopyrrolidine-1-carboxylate.
Experimental Workflow:
-
Fluorination of the Ketone: The synthesis can start with the fluorination of tert-butyl 3-oxopyrrolidine-1-carboxylate. This can be achieved using an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base to form the enolate in situ. This would yield tert-butyl 3-fluoro-3-oxopyrrolidine-1-carboxylate.
-
Formation of the Cyanohydrin and Deoxyfluorination: The resulting α-fluoroketone can be converted to a cyanohydrin. Subsequent deoxyfluorination of the tertiary hydroxyl group would provide tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate.
-
Reduction of the Nitrile: The final step is the reduction of the nitrile to the primary amine, as described in the primary pathway.
Data Summary and Comparison of Synthetic Routes
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| Primary Pathway | N-Boc-3-methylenepyrrolidine | 1. Bromofluorination2. Azidation3. Reduction | - High regioselectivity- Fewer steps- Good overall yield | - Availability of the starting olefin |
| Pathway 2 | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1. Oxidation2. Cyanohydrin formation3. Deoxyfluorination4. Reduction | - Readily available starting material | - Longer synthetic sequence- Potential for side reactions and lower yields |
| Pathway 3 | tert-Butyl 3-oxopyrrolidine-1-carboxylate | 1. α-Fluorination2. Cyanohydrin formation3. Deoxyfluorination4. Reduction | - Utilizes a common building block | - Requires multiple functional group manipulations- May involve harsh reagents |
Conclusion
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a critical process for medicinal chemists seeking to incorporate this valuable fluorinated building block into novel drug candidates. The primary synthetic pathway, commencing with the bromofluorination of N-Boc-3-methylenepyrrolidine, stands out as the most efficient and direct route. However, alternative pathways starting from hydroxymethyl or keto precursors offer valuable flexibility. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental conditions are paramount to achieving high yields and purity of the final product. This guide provides the necessary foundational knowledge for researchers to confidently embark on the synthesis of this important compound and its analogs, thereby accelerating the discovery of new and improved therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(27-28), 5036-5043.
- Wang, J., Sanchez-Rosello, M., Acena, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
- Lal, G. S., Pez, G. P., & Syvret, R. G. (1995). Electrophilic NF fluorinating agents. Chemical reviews, 95(6), 1737-1755.
- Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted target molecules.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757-786.
- Braga, A. L., Schneider, P. H., & Silveira, C. C. (2009). Recent advances in the synthesis of selenium-containing heterocyclic compounds. Current Organic Chemistry, 13(1), 71-100.
- Gouverneur, V., & Seppelt, K. (2008). F-chemistry. Chemical Society Reviews, 37(2), 245-246.
- Kirk, K. L. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic process research & development, 12(2), 305-321.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical reviews, 115(17), 9073-9174.
- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of catalysts and chiral ligands. Chemical Society Reviews, 46(22), 6824-6838.
- Furuya, T., Kuttan, A., & Ritter, T. (2011). Carbon–fluorine bond formation. Journal of the American Chemical Society, 133(40), 15848-15851.
- Campbell, M. G., & Ritter, T. (2015). Modern carbon–fluorine bond forming reactions for the synthesis of pharmaceuticals. Chemical reviews, 115(2), 612-633.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
-
Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(27-28), 5036-5043. [Link]
- Haufe, G. (2007). The simplest route to fluoroalkanes from alkenes would appear to involve hydrofluorination. Science of Synthesis, 34, 141-174.
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
Sources
physicochemical properties of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom at the C3 position of the pyrrolidine ring imparts unique conformational constraints and modulates the basicity of the adjacent aminomethyl group. These modifications can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization protocols, and essential reactivity of this compound, offering field-proven insights to facilitate its effective application in research and development.
Molecular Identity and Structural Significance
The Role of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can alter molecular conformation, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The 3-fluoro-3-substituted pyrrolidine motif, in particular, serves as a valuable bioisostere for other saturated heterocycles, offering a distinct profile of lipophilicity and basicity crucial for optimizing drug-like properties.
Compound Identification
The subject of this guide is a Boc-protected fluorinated pyrrolidine derivative. Its structure is characterized by a pyrrolidine ring, a fluorine atom and an aminomethyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.
Caption: Core identifiers for the target compound.
Core Physicochemical Properties
The utility of a building block in drug development is fundamentally tied to its physicochemical characteristics. These properties dictate its solubility, reactivity, and how it will influence the characteristics of a final active pharmaceutical ingredient (API).
| Property | Value / Observation | Source | Significance in Application |
| Appearance | Powder or liquid | [1] | The physical state suggests a low melting point, which is common for Boc-protected amines. It may exist as a waxy solid or a viscous oil at room temperature. |
| Purity | ≥ 98% (Typical) | [2][1] | High purity is essential for stoichiometric control in subsequent synthetic steps and to avoid introducing impurities into drug candidate libraries. |
| Boiling Point | Not determined | [2] | High molecular weight and polarity suggest the compound would likely decompose upon heating before boiling under atmospheric pressure. |
| Storage | Store in a dry, sealed container | [2] | The aminomethyl group can be hygroscopic, and the Boc group is susceptible to acidic hydrolysis. Proper storage is critical to maintain integrity. |
| Solubility | Soluble in CH₂Cl₂ and Methanol | [3] | Based on its use in synthesis, it exhibits good solubility in common polar aprotic and protic organic solvents, facilitating its use in a wide range of reaction conditions. |
Lipophilicity and Basicity: The Fluorine Effect
The introduction of a fluorine atom vicinal to the aminomethyl group has a profound electronic effect.
-
pKa Modulation: Fluorine is a strongly electron-withdrawing group. This inductive effect lowers the electron density on the nitrogen atom of the primary amine, thereby reducing its basicity (lowering its pKa) compared to the non-fluorinated analog. This modulation is a critical tool in drug design for fine-tuning the ionization state of a molecule at physiological pH (7.4), which directly impacts cell permeability, target binding, and off-target effects.
-
LogP Contribution: While fluorine is highly electronegative, its overall contribution to lipophilicity (LogP) can be complex. In this scaffold, the replacement of a hydrogen with a fluorine atom generally leads to a slight increase in LogP, which can enhance membrane permeability.
Stability, Handling, and Reactivity
Storage and Handling
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation[2][1]. The primary amine can slowly react with atmospheric CO₂, and the Boc-protecting group is labile under acidic conditions.
Safety Profile: The (R)-enantiomer is classified with GHS07, indicating it is a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be used at all times.
Key Reactivity: Boc Group Deprotection
A primary function of this molecule as a building block is to introduce the 3-(aminomethyl)-3-fluoropyrrolidine core into a larger structure. This is accomplished after a coupling reaction by removing the Boc protecting group. The standard and most effective method is acid-mediated hydrolysis.
Caption: Workflow for Boc-deprotection.[3]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this building block is paramount. A multi-technique approach ensures a self-validating system where each analysis provides orthogonal, confirmatory data.
Experimental Protocol: Purity and Identity Confirmation
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To assess purity and confirm the molecular weight.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid) over 5-10 minutes.
-
Monitor the eluent using a UV detector (210/254 nm) and an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
-
Expected Results: A major peak should be observed in the chromatogram, with an area percentage >98%. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 219.15.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
-
Expected Spectral Features:
-
¹H NMR: A characteristic singlet around 1.4-1.5 ppm (9H) for the tert-butyl group. A complex series of multiplets in the 1.8-3.8 ppm range corresponding to the pyrrolidine and aminomethyl protons. The primary amine protons may appear as a broad singlet.
-
¹³C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the methyl carbons. The pyrrolidine carbons will show splitting due to coupling with fluorine (J-C-F coupling).
-
¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with adjacent protons. A similar, though not identical, scaffold showed a septet between -142 and -143 ppm[3].
-
From the Scientist's Bench: The combination of these techniques provides unequivocal proof of structure and purity. HPLC confirms it's a single, pure compound. MS confirms it has the correct mass. NMR confirms the connectivity of the atoms and the presence of key functional groups (Boc, F, NH₂), validating the isomeric structure.
Conclusion
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is more than just a catalog chemical; it is a sophisticated design element for the modern medicinal chemist. Its key physicochemical properties—notably the fluorine-modulated basicity of the primary amine and its well-defined reactivity—provide a reliable and reproducible tool for constructing novel molecular architectures. Understanding the technical details presented in this guide enables researchers to leverage this building block with confidence, accelerating the discovery and development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854071, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756485, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available at: [Link]
-
Couturier, C., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]
Sources
Navigating the Solubility Landscape of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Novel Pyrrolidine Derivatives
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone for the development of innovative therapeutics, particularly in the realm of neurological disorders[1]. The functionalization of this core structure, as seen in tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, offers a tantalizing glimpse into novel chemical space. However, the journey from a promising molecule to a viable drug candidate is paved with physicochemical challenges, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy[2][3]. Poor solubility can lead to erratic absorption, diminished in vivo exposure, and ultimately, the failure of an otherwise potent compound[4][5].
This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in a range of organic solvents. As a Senior Application Scientist, my objective is to move beyond a mere recitation of data and protocols. Instead, this guide will elucidate the underlying principles governing solubility, provide a robust experimental methodology for its determination, and offer insights into predicting solubility behavior. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of this promising class of compounds.
Theoretical Framework: Deconstructing the Intermolecular Forces at Play
The solubility of a solute in a solvent is fundamentally a story of intermolecular interactions. A state of equilibrium is reached when the energy of the solute-solvent interactions overcomes the solute-solute and solvent-solvent interactions. For tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, its molecular structure dictates a complex interplay of forces that will govern its solubility profile.
Molecular Structure Analysis
-
Tert-butyl group: This bulky, non-polar moiety contributes to the molecule's lipophilicity, suggesting a preference for non-polar organic solvents.
-
Pyrrolidine ring: A saturated heterocyclic amine, the pyrrolidine ring itself has a degree of polarity.
-
Aminomethyl group (-CH₂NH₂): The primary amine is a key functional group capable of acting as a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.[6]
-
Fluorine atom: The electronegative fluorine atom introduces a dipole moment and can participate in weaker hydrogen bonding, subtly modulating the molecule's polarity.
-
Carboxylate group (Boc-protecting group): The tert-butoxycarbonyl (Boc) group is predominantly non-polar, further enhancing the molecule's affinity for less polar environments.
Key Physicochemical Principles Governing Solubility
-
"Like Dissolves Like": The Polarity Paradigm: The principle of "like dissolves like" is a foundational concept in predicting solubility. Solvents with a polarity similar to the solute are more likely to be effective. The polarity of organic solvents can be quantified by their dielectric constant; a higher dielectric constant indicates greater polarity.[7][8] We can anticipate that tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, with its mix of polar and non-polar functionalities, will exhibit nuanced solubility across a spectrum of solvents.
-
The Power of Hydrogen Bonding: The presence of the aminomethyl group makes hydrogen bonding a critical factor in the solubility of this compound.[9][10][11][12] Protic solvents, such as alcohols, that can both donate and accept hydrogen bonds are likely to be effective at solvating the molecule by interacting with the primary amine.[6][13]
-
Dielectric Constant and Dipole Moment: The dielectric constant of a solvent reflects its ability to separate charges.[7] Solvents with higher dielectric constants can better solvate polar molecules and ions. The overall dipole moment of the solute molecule will also influence its interaction with polar solvents.
Predictive Solubility Profile of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate
While experimental determination is the gold standard, a predictive assessment based on the principles outlined above can guide initial solvent screening. The following table provides a qualitative prediction of solubility in a range of common organic solvents, categorized by their polarity and hydrogen bonding capability.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar tert-butyl and Boc groups may allow for some interaction, but the polar aminomethyl and fluoro groups will limit solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a moderate polarity that can accommodate both the polar and non-polar regions of the molecule. THF and Ethyl Acetate can act as hydrogen bond acceptors, interacting with the amine. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to engage in hydrogen bonding with the aminomethyl group is expected to lead to strong solute-solvent interactions and high solubility.[6] |
| Highly Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and are good hydrogen bond acceptors, which should facilitate the dissolution of the compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section details a robust, self-validating protocol for the experimental determination of the solubility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate using the widely accepted shake-flask method.[14][15] This method allows for the determination of thermodynamic (equilibrium) solubility, providing a true measure of the saturation point of the compound in a given solvent.[4]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Materials and Equipment
-
tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks
Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Accurately dilute the collected supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in the same solvent.
-
Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C |
| Hexane | 1.9 | [Experimental Data] |
| Toluene | 2.4 | [Experimental Data] |
| Dichloromethane | 9.1 | [Experimental Data] |
| Tetrahydrofuran | 7.5 | [Experimental Data] |
| Ethyl Acetate | 6.0 | [Experimental Data] |
| Methanol | 32.6 | [Experimental Data] |
| Ethanol | 24.3 | [Experimental Data] |
| Isopropanol | 18.0 | [Experimental Data] |
| Acetonitrile | 37.5 | [Experimental Data] |
| Dimethylformamide | 38.0 | [Experimental Data] |
| Dimethyl Sulfoxide | 47.0 | [Experimental Data] |
Note: Dielectric constant values are approximate and can be found in standard chemical reference literature.[8][16]
Interpreting the Results and Guiding Further Development
The quantitative solubility data obtained from the experimental protocol will provide invaluable insights for the drug development process.
-
Synthesis and Purification: Solvents with high solubility for the compound but low solubility for impurities are ideal for crystallization-based purification.
-
Formulation Development: For liquid formulations, a solvent that provides high solubility and is pharmaceutically acceptable is required. For solid dosage forms, understanding the solubility in various solvents can inform wet granulation processes.
-
In Vitro and In Vivo Studies: The choice of a suitable vehicle for in vitro assays and in vivo preclinical studies is dependent on the compound's solubility.[2]
Conclusion: A Data-Driven Approach to De-risking Development
A thorough understanding and experimental determination of the solubility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in organic solvents is not merely an academic exercise but a critical step in de-risking its development as a potential therapeutic agent. By integrating theoretical principles with robust experimental design, researchers can make data-driven decisions that optimize the synthetic and formulation pathways, ultimately enhancing the probability of clinical success. This guide provides a comprehensive framework to achieve this, empowering scientific teams to navigate the complex solubility landscape with confidence.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
LookChem. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
dos Santos, M. D. C., & de Souza, J. (2020). The Importance of Solubility for New Drug Molecules. Polymers, 12(5), 1125. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]
-
F. Galvanin, et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 193, 54-65. [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
ECA Academy. (2016, March 9). FDA Guideline on Dissolution Testing. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]
-
University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
Journal of Medicine and Health Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
-
LinkedIn. (2022, October 13). Comparison of the polarity of organic solvents. [Link]
-
LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Stack Exchange. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents. Chemistry Stack Exchange. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. evotec.com [evotec.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. byjus.com [byjus.com]
- 7. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 12. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 13. al-kindipublisher.com [al-kindipublisher.com]
- 14. scispace.com [scispace.com]
- 15. fda.gov [fda.gov]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
Navigating the Stability Landscape of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Technical Guide for Researchers
Introduction: The Critical Role of Stability in Drug Discovery
In the landscape of modern drug discovery and development, the chemical and physical stability of building blocks and intermediates is a cornerstone of successful research. The compound tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a key structural motif in the synthesis of various pharmaceutical agents, is no exception. Its stability profile directly impacts the integrity of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, drawing upon established principles of organic chemistry and regulatory guidelines for stability testing.
Molecular Structure and Inherent Stability Considerations
To understand the stability of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a thorough analysis of its structure is paramount. The molecule possesses three key features that dictate its reactivity and potential degradation pathways:
-
The tert-butyloxycarbonyl (Boc) Protecting Group: This widely used amine protecting group is known for its susceptibility to acidic conditions.[1][2] The cleavage of the Boc group is an acid-catalyzed hydrolysis that proceeds via the formation of a stable tert-butyl cation.[2] While generally stable to basic and nucleophilic conditions, its acidic lability is a primary consideration for storage and handling.[3]
-
The Primary Amine: The free aminomethyl group is a nucleophilic center and can be susceptible to oxidative degradation. The oxidation of primary amines can occur through radical mechanisms, potentially leading to the formation of imines, aldehydes, or other degradation products.[4]
-
The Fluorinated Pyrrolidine Ring: The introduction of a fluorine atom on the pyrrolidine ring can significantly influence the molecule's conformational stability.[5] The strong carbon-fluorine bond generally imparts a high degree of metabolic stability.[6]
Potential Degradation Pathways
Based on the structural features, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate storage and handling protocols and for designing robust analytical methods for purity assessment.
Caption: Potential Degradation Pathways.
Acid-Catalyzed Hydrolysis of the Boc Group
This is the most probable degradation pathway under acidic conditions. The presence of even trace amounts of acid can lead to the cleavage of the Boc group, yielding the free diamine, isobutylene, and carbon dioxide. This can be a significant issue if the compound is stored in containers that are not inert or if it comes into contact with acidic reagents.
Thermal Degradation
While the Boc group exhibits good thermal stability at ambient temperatures, elevated temperatures can induce its removal.[7][8] Studies on thermal deprotection of N-Boc protected amines show that this typically occurs at temperatures above 150 °C.[7] Therefore, while significant degradation is not expected at recommended storage temperatures, prolonged exposure to high temperatures should be avoided.
Oxidative Degradation
The primary amine functionality is susceptible to oxidation, especially in the presence of oxygen and trace metal ions. This can lead to the formation of various impurities, impacting the compound's purity and reactivity in subsequent synthetic steps.
Photodegradation
While there is no specific data on the photostability of this compound, many organic molecules are sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[9] | To minimize the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[9] | To prevent oxidative degradation of the primary amine. |
| Container | Tightly sealed, inert container (e.g., amber glass vial) | To protect from moisture, oxygen, and light, and to prevent contact with reactive surfaces. |
| Light | Store in the dark | To prevent potential photodegradation. |
| Moisture | Store in a dry, sealed place[10] | To prevent hydrolysis and other moisture-mediated degradation. |
| pH | Avoid contact with acids | To prevent the acid-catalyzed cleavage of the Boc protecting group. |
Experimental Design for Stability Assessment: A Self-Validating Approach
A robust stability testing program is essential to experimentally determine the shelf-life and optimal storage conditions for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. The following experimental design, based on the principles outlined in the ICH Q1A(R2) guidelines, provides a framework for a comprehensive stability study.[11][12]
Caption: Workflow for Stability Assessment.
Experimental Protocols
1. Forced Degradation Studies (Stress Testing)
-
Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.
-
Methodology:
-
Acid Hydrolysis: Expose the compound to 0.1 M HCl at room temperature and 60 °C.
-
Base Hydrolysis: Expose the compound to 0.1 M NaOH at room temperature and 60 °C.
-
Oxidation: Expose the compound to 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
2. Long-Term and Accelerated Stability Studies
-
Objective: To determine the re-test period or shelf-life and recommended storage conditions.
-
Methodology:
-
Sample Preparation: Package the compound in the proposed container closure system.
-
Storage Conditions:
-
Long-Term: 5 °C ± 3 °C (refrigerated) and 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for appearance, assay, and purity using a validated stability-indicating analytical method.
-
Conclusion: Ensuring Quality and Reproducibility
A thorough understanding of the stability of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is not merely an academic exercise; it is a critical component of ensuring the quality, reproducibility, and success of research and development programs. By implementing the recommended storage and handling conditions and, where necessary, conducting robust stability studies, researchers can mitigate the risks of degradation, ensure the integrity of their synthetic work, and contribute to the development of safe and effective pharmaceuticals.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 10. CAS 1601461-43-1 | (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate - Synblock [synblock.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
Executive Summary
The confluence of fluorine chemistry and the privileged pyrrolidine scaffold represents a frontier in medicinal chemistry, offering a powerful toolkit for the rational design of novel therapeutics. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the conformational preferences, metabolic stability, lipophilicity, and binding affinity of the pyrrolidine core. This guide provides an in-depth technical exploration of the biological activities of fluorinated pyrrolidine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the causal relationships between fluorination strategies and observed biological outcomes, present detailed experimental protocols for synthesis and evaluation, and offer field-proven insights into the structure-activity relationships (SAR) that govern efficacy across various therapeutic areas.
The Rationale for Fluorination in Pyrrolidine-Based Drug Discovery
The pyrrolidine ring is a ubiquitous motif in a plethora of biologically active natural products and synthetic drugs, valued for its three-dimensional structure and its ability to serve as a versatile scaffold for diverse substitutions.[1] However, the strategic introduction of fluorine atoms can dramatically enhance its drug-like properties.
Key Physicochemical Consequences of Fluorination:
-
Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) renders it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450).[2] This can significantly increase the half-life of a drug candidate by blocking sites of oxidative metabolism.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can substantially lower the pKa of the pyrrolidine nitrogen. This is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding to target proteins.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. The strategic placement of fluorine can therefore lead to a significant increase in binding affinity and potency.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring, which can pre-organize the molecule for optimal binding to its biological target.
-
Improved Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of fluorine can enhance the ability of a molecule to cross the BBB, a critical attribute for drugs targeting the central nervous system (CNS).[3][4]
The following diagram illustrates the key decision points and outcomes when considering the fluorination of a pyrrolidine scaffold.
Caption: A workflow diagram illustrating the strategic decision-making process and resulting physicochemical modifications when fluorinating a pyrrolidine lead compound.
Fluorinated Pyrrolidine Derivatives as Enzyme Inhibitors
A significant area of application for fluorinated pyrrolidines is in the development of potent and selective enzyme inhibitors.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several "gliptins" are on the market, and the development of novel inhibitors is an active area of research. Fluorinated pyrrolidine derivatives have emerged as promising candidates.[5]
Structure-Activity Relationship (SAR) Insights:
The SAR for prolyl-fluoropyrrolidine derivatives as DPP-4 inhibitors reveals the critical role of specific structural features for potent activity.[6]
-
Fluoropyrrolidine Moiety: This group typically occupies the S1 pocket of the DPP-4 active site.
-
Substituents on the Pyrrolidine Ring: Aryl-substituted piperazine groups with an acetamide linker have been shown to be particularly effective, occupying the S2 binding pocket.
-
Key Interactions: Hydrogen bonding with residues such as Arg125, Tyr547, and Ser630, and interactions with Arg358 in a deeper cavity, are crucial for high inhibitory potency.[6]
| Compound ID | Structure (Key Features) | DPP-4 IC50 (µM) | Reference |
| 9 | Prolyl-fluoropyrrolidine with aryl-substituted piperazine and acetamide linker | 0.83 | [6] |
| 10 | Prolyl-fluoropyrrolidine with a different aryl-substituted piperazine and acetamide linker | 0.43 | [6] |
| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | Potent and selective | [7] |
Molecular Docking Insights:
Computational docking studies have been instrumental in elucidating the binding modes of these inhibitors. The fluoropyrrolidine nucleus consistently anchors the molecule in the S1 pocket, while variations in the substituents allow for the exploration of interactions in the S2 pocket, providing a rational basis for lead optimization.[6][8]
Neuraminidase Inhibitors for Influenza
Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, making it a prime target for antiviral drugs against influenza.[9] Pyrrolidine derivatives have been explored as neuraminidase inhibitors, with fluorination offering a strategy to enhance their potency.
A series of pyrrolidine derivatives have shown potent inhibitory activity against influenza A neuraminidase, with some compounds exhibiting IC50 values comparable to the commercial drug Oseltamivir.[9]
| Compound ID | Structure (Key Features) | Neuraminidase IC50 (µM) | Reference |
| 6e | Pyrrolidine derivative | 1.56 - 2.71 | [9] |
| 9c | Pyrrolidine derivative | 1.56 - 2.71 | [9] |
| 9e | Pyrrolidine derivative | 1.56 - 2.71 | [9] |
| 9f | Pyrrolidine derivative | 1.56 - 2.71 | [9] |
| 10e | Pyrrolidine derivative | 1.56 - 2.71 | [9] |
| Oseltamivir | (Reference Drug) | 1.06 | [9] |
Antimicrobial and Anticancer Activities
Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action.[10] Fluorinated pyrrolidine derivatives have demonstrated promising activity against various bacterial pathogens, including resistant strains.
-
Mechanism of Action: While diverse, some pyrrolidine derivatives are known to inhibit essential bacterial enzymes or disrupt cell wall synthesis. The introduction of fluorine can enhance these activities and improve the pharmacokinetic profile of the antibacterial agent.
-
Activity against MRSA: Certain 7-pyrrolidino-8-methoxyisothiazoloquinolone analogues have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ≤ 0.25 µg/mL.[11]
Anticancer Agents
The pyrrolidine scaffold is present in numerous anticancer compounds.[1] Fluorination can further enhance their efficacy and selectivity.
-
Spirooxindole-Pyrrolidine Hybrids: These complex molecules have shown significant cytotoxic activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers.[12][13] The introduction of halogens, including fluorine, can modulate their anticancer potency.[14]
Central Nervous System (CNS) Applications
The ability of fluorine to enhance lipophilicity and BBB penetration makes fluorinated pyrrolidines particularly attractive for CNS drug discovery.[3][4]
-
Neuroprotective Agents: Fluorinated pyrrolidine derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[3][15] Their mechanisms may involve the modulation of neurotransmitter systems or the inhibition of enzymes involved in the disease pathology.
-
NMDA Receptor Antagonists: The N-Methyl-D-aspartate (NMDA) receptor is implicated in various neurological disorders.[16] Fluorinated compounds are being explored as NMDA receptor antagonists for their potential therapeutic benefits and for use as imaging agents in positron emission tomography (PET).[11][17]
Experimental Protocols
A self-validating experimental approach is crucial for ensuring the reliability of research findings. The following protocols provide a framework for the synthesis and biological evaluation of fluorinated pyrrolidine derivatives.
Synthesis of a 3-Fluoropyrrolidine Derivative (Representative Protocol)
This protocol outlines a general method for the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, a versatile building block. The key steps involve bromofluorination of an alkenyl azide, followed by reduction and cyclization.[18]
Workflow for the Synthesis of a 3-Fluoropyrrolidine Derivative:
Caption: A schematic representation of the synthetic workflow for preparing a 3-fluoropyrrolidine derivative.
Step-by-Step Methodology:
-
Bromofluorination of the Alkenyl Azide:
-
Dissolve the starting alkenyl azide in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) and a fluoride source (e.g., triethylamine trihydrofluoride) portion-wise.
-
Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting bromo-fluoro azide by column chromatography.
-
-
Reduction of the Azide:
-
Dissolve the purified bromo-fluoro azide in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., palladium on carbon) and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the bromo-fluoro amine.
-
-
Cyclization to the 3-Fluoropyrrolidine:
-
Dissolve the bromo-fluoro amine in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired 3-fluoropyrrolidine derivative.
-
In Vitro Neuraminidase Inhibition Assay (Representative Protocol)
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against influenza neuraminidase.[19][20][21][22]
Workflow for Neuraminidase Inhibition Assay:
Caption: A flowchart outlining the key steps in an in vitro neuraminidase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of influenza neuraminidase in assay buffer.
-
Prepare a solution of a fluorogenic neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the neuraminidase solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~320/450 nm for 4-methylumbelliferone).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and versatile approach in modern drug discovery. The predictable and profound effects of fluorination on key physicochemical properties provide a rational basis for optimizing lead compounds across a wide range of therapeutic targets. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, we can anticipate the development of novel, highly effective, and safer medicines based on fluorinated pyrrolidine derivatives. Future research will likely focus on the development of more sophisticated fluorination methodologies, the exploration of novel biological targets, and the use of advanced computational tools to guide the design of the next generation of these promising therapeutic agents.
References
-
Shafiq, Z., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Javed, I., et al. (2021). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Pharmaceuticals, 14(8), 753. [Link]
-
Daina, A., et al. (2021). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Molecules, 26(11), 3317. [Link]
-
ResearchGate. (2024). (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
-
Expert Opinion on Therapeutic Patents. (2025). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. PubMed. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638. [Link]
-
Rani, C., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 22(13), 1508-1543. [Link]
-
Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]
-
Van Loveren, C. (2001). Antimicrobial Activity of Fluoride and Its in Vivo Importance: Identification of Research Questions. Caries Research, 35(Suppl. 1), 65-70. [Link]
-
IZSVe. (n.d.). Influenza - Neuraminidase Inhibition Test. IZSVe. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. ResearchGate. [Link]
-
BioTechniques. (2022). A new element in the fight against antibiotic resistance. BioTechniques. [Link]
-
Barakat, A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 25(6), 1449. [Link]
-
Alvarado, M., & Biegon, A. (2001). Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation. Journal of Undergraduate Research, 1. [Link]
-
RJPT. (n.d.). Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. [Link]
-
ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]
-
JoVE. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. JoVE. [Link]
-
Krishnan, S., et al. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir, 22(26), 11255-11266. [Link]
-
Morressier. (2020). Assessment of defluorination of fluorinated drugs in animal models. Morressier. [Link]
-
Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar. [Link]
-
Wuonola, M. A., et al. (2011). Exploration of the Activity of 7-Pyrrolidino-8-methoxyisothiazoloquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA). Journal of Medicinal Chemistry, 54(21), 7545-7565. [Link]
-
Combettes, L. E., et al. (2012). Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Chemistry – A European Journal, 18(41), 13126-13132. [Link]
-
Barakat, A., et al. (2020). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 25(23), 5585. [Link]
-
Al-Ostoot, F. H., et al. (2020). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules, 25(18), 4219. [Link]
-
He, Y., et al. (2025). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. eLife, 14, e108003. [Link]
-
MDPI. (n.d.). Neuropathological Mechanisms Associated with Pesticides in Alzheimer's Disease. MDPI. [Link]
-
Singh, S. K., et al. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 82(6), 668-677. [Link]
-
WIPO Patentscope. (2025). new process for the preparation of (3r)-fluoropyrrolidine hydrochloride. WIPO Patentscope. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]
-
AfaSci. (n.d.). Alzheimer's disease modifying compounds. AfaSci. [Link]
-
New Journal of Chemistry. (n.d.). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry. [Link]
-
ResearchGate. (2024). Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorinated molecules and surfaces developed for the inhibition of amyloid-beta peptide. ResearchGate. [Link]
-
Singh, K., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Beni-Suef University Journal of Basic and Applied Sciences, 6(4), 374-383. [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 195-207. [Link]
-
Prokai, L., et al. (2007). Penetration of polar organic compounds through the blood-brain barrier. BMC Pharmacology, 7(Suppl 1), A19. [Link]
-
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]
-
Kim, D., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 56(23), 9474-9493. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 17. Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. izsvenezie.com [izsvenezie.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Neuraminidase Assay | AAT Bioquest [aatbio.com]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
Abstract
Fluorine has become an indispensable element in the medicinal chemist's toolkit, fundamentally altering the properties of small molecules to enhance their therapeutic potential.[1] Its unique atomic and electronic characteristics, when strategically incorporated into a drug candidate, can profoundly influence a range of critical parameters including metabolic stability, target binding affinity, lipophilicity, and basicity.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design. It moves beyond a mere listing of effects to explain the underlying physicochemical principles and offers field-proven insights into the causal relationships behind experimental choices. We will dissect the key mechanisms by which fluorine substitution enhances drug-like properties, present detailed experimental workflows for assessing these enhancements, and illustrate these concepts with diagrams and real-world case studies of successful fluorinated drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to overcome challenges in medicinal chemistry and accelerate the journey from lead optimization to clinical success.
The Fundamental Physicochemical Properties of Fluorine
The outsized role of fluorine in drug discovery stems from a unique combination of its intrinsic properties. Understanding these fundamentals is critical to rationally applying fluorination strategies.
-
High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the electron distribution within a molecule.[2] This is a primary driver for its influence on the acidity and basicity (pKa) of nearby functional groups.[2][4]
-
Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows it to act as a bioisostere of hydrogen, often being introduced into a molecule without causing significant steric hindrance at the target receptor or enzyme active site.[2]
-
Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon (bond dissociation energy ~109 kcal/mol), making it highly resistant to metabolic cleavage.[2][5] This property is the cornerstone of using fluorine to block metabolic "soft spots."[5][6]
-
Lipophilicity Contribution: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, a factor that can enhance membrane permeability and oral bioavailability.[2][3]
These core properties do not act in isolation; rather, they create a cascade of effects that can be leveraged to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.
Enhancing Metabolic Stability: The "Fluorine Shield"
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7] Fluorine substitution is a premier strategy to address this challenge.
Mechanism of Metabolic Blocking
The primary mechanism involves replacing a metabolically labile C-H bond with a robust C-F bond.[4] CYP-mediated oxidation typically proceeds via hydrogen atom abstraction. The high strength of the C-F bond makes this process energetically unfavorable, effectively shielding that position from metabolism.[5] This is particularly effective at vulnerable sites such as benzylic or allylic positions, or carbons alpha to heteroatoms.[4]
Workflow for Assessing Metabolic Stability
A self-validating protocol to assess the impact of fluorination on metabolic stability involves a comparative in vitro study using human liver microsomes (HLM).
Experimental Protocol: Comparative Metabolic Stability in HLM
-
Compound Preparation: Prepare stock solutions (e.g., 10 mM in DMSO) of both the parent (non-fluorinated) compound and the fluorinated analogue.
-
Incubation:
-
In a 96-well plate, add HLM (final concentration ~0.5 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).
-
Add the test compound (parent or analogue) to initiate the reaction (final concentration ~1 µM).
-
In a parallel set of wells, add the test compound to HLM in buffer without the required NADPH cofactor (negative control) to assess non-enzymatic degradation.
-
-
Reaction Initiation & Time Points: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer t½ for the fluorinated analogue compared to the parent compound validates the success of the metabolic blocking strategy.
Caption: Logical relationships in fluorine-driven drug design.
Case Studies: Fluorine in Marketed Drugs
The strategic application of these principles is evident in numerous successful drugs across various therapeutic areas. [1]
-
Fluoxetine (Prozac): An antidepressant, fluoxetine contains a para-trifluoromethyl (-CF3) group. This group significantly increases the molecule's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target, the serotonin transporter. The CF3 group also contributes to metabolic stability, ensuring a longer duration of action. [1]* Atorvastatin (Lipitor): This top-selling statin, used to lower cholesterol, features a fluorophenyl group. The fluorine atom enhances binding affinity to the target enzyme, HMG-CoA reductase, through favorable hydrophobic and electronic interactions within the active site. It also serves to block a potential site of metabolism, improving the drug's pharmacokinetic profile. [7]* Sitagliptin (Januvia): An anti-diabetic drug, sitagliptin contains a trifluorophenyl group. The fluorines were introduced to block metabolic oxidation on the phenyl ring, which was identified as a liability in earlier analogues. This metabolic blocking strategy was key to achieving the desired long half-life for once-daily dosing.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a powerful and validated approach in modern medicinal chemistry for enhancing drug-like properties. [1]By leveraging its unique ability to simultaneously modulate metabolic stability, pKa, lipophilicity, and conformation, chemists can rationally design molecules with superior pharmacokinetic and pharmacodynamic profiles. The continued development of novel synthetic fluorination methods, particularly for late-stage functionalization, will further expand the ability of drug discovery teams to rapidly explore chemical space and "dial-in" the desired properties of lead candidates. [1]As our understanding of the subtle interplay between fluorine and biological systems deepens, this "magic bullet" element will undoubtedly continue to be a cornerstone of successful drug development.
References
-
Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Barreiro, G., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5871. [Link]
-
Singh, S., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Medicinal Chemistry Research, 32(8), 1339-1372. [Link]
-
Zhou, Y., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3558-3604. [Link]
-
Gupta, O. D. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 10-12. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Fluoropyrrolidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space for unique molecular scaffolds. Among these, the 3-fluoropyrrolidine moiety has emerged as a powerful and versatile building block, finding its place in a growing number of drug candidates across various therapeutic areas. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, applications, and impact of 3-fluoropyrrolidine-containing compounds in modern drug discovery.
Part 1: The Strategic Imperative for 3-Fluoropyrrolidine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established and highly successful strategy in medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity and pharmacokinetic profile. When combined with the privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle prevalent in numerous natural products and FDA-approved drugs, the resulting 3-fluoropyrrolidine offers a compelling combination of features for the modern drug hunter.
The pyrrolidine ring itself provides a three-dimensional framework that can effectively present substituents for optimal target engagement.[1][2] Its saturated nature allows for the exploration of chemical space in three dimensions, a key advantage over flat aromatic systems. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring imparts a range of desirable properties. It can modulate the pKa of the pyrrolidine nitrogen, influencing its binding interactions and pharmacokinetic properties. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. The stereochemistry of the fluorine atom also plays a crucial role, often leading to significant differences in the biological activity and target selectivity of the resulting enantiomers.
Part 2: Mastering the Synthesis of 3-Fluoropyrrolidine Enantiomers
The utility of 3-fluoropyrrolidine as a chiral building block is critically dependent on the availability of efficient and stereoselective synthetic routes to its enantiomers. A variety of methods have been developed, starting from readily available precursors.
Stereoselective Synthesis from Chiral Precursors
A common and effective strategy for the synthesis of enantiomerically pure 3-fluoropyrrolidines involves the use of chiral starting materials, with hydroxyproline being a popular choice.[3] The hydroxyl group can be converted to a suitable leaving group, followed by nucleophilic fluorination with inversion of stereochemistry.
A scalable process for the manufacturing of (R)-3-fluoropyrrolidine hydrochloride has been developed, starting from (S)-4-chloro-3-hydroxybutyronitrile.[1] This multi-step synthesis involves a "pump-hydrogenation" to form (S)-pyrrolidin-3-ol, followed by in situ Boc-protection. A two-step stereospecific fluorination is then carried out, involving mesylation and subsequent nucleophilic substitution with potassium fluoride. Finally, Boc-deprotection with HCl and recrystallization yields the highly pure (R)-3-fluoropyrrolidine hydrochloride.[1]
Caption: Scalable synthetic route to (R)-3-fluoropyrrolidine HCl.
Asymmetric Fluorination Strategies
More recently, methods involving the asymmetric fluorination of prochiral pyrrolidine precursors have gained attention. These approaches often utilize chiral fluorinating reagents or catalysts to introduce the fluorine atom in a stereocontrolled manner.
Enzymatic and Chemoenzymatic Methods
Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules. Enzymatic kinetic resolution of racemic 3-fluoropyrrolidine derivatives can provide access to the individual enantiomers in high enantiomeric excess. For instance, lipases have been successfully employed for the hydrolytic kinetic resolution of racemic esters of 3-fluoropyrrolidine.[4]
Detailed Experimental Protocol: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride from N-Boc-(S)-3-hydroxypyrrolidine
The following is a representative experimental protocol for the synthesis of (R)-3-fluoropyrrolidine hydrochloride, adapted from literature procedures.[1][5]
Step 1: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is used in the next step without further purification.
Step 2: Nucleophilic Fluorination
-
To a solution of the crude mesylate from the previous step in anhydrous N,N-dimethylformamide (DMF, 10 vol), add spray-dried potassium fluoride (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate and the formation of the fluorinated product.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-(R)-3-fluoropyrrolidine.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc-(R)-3-fluoropyrrolidine in a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 vol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford (R)-3-fluoropyrrolidine hydrochloride as a white solid.
Part 3: A Versatile Player in Drug Discovery
The 3-fluoropyrrolidine scaffold has been successfully incorporated into a wide range of biologically active molecules, demonstrating its versatility and value in drug discovery.
Kinase Inhibitors in Oncology
The development of selective kinase inhibitors is a major focus in cancer research. The 3-fluoropyrrolidine moiety has been utilized to modulate the potency and selectivity of these inhibitors. For example, a pyrazolopyridazine inhibitor of a tyrosine kinase incorporating an (S)-3-fluoropyrrolidine hydrochloride modification showed a pIC50 of 6.73.[6]
| Compound/Target | Modification | IC50/pIC50 | Reference |
| Tyrosine Kinase Inhibitor | (S)-3-Fluoropyrrolidine | pIC50 = 6.73 | [6] |
Central Nervous System (CNS) Agents
The ability of fluorine to enhance blood-brain barrier permeability makes the 3-fluoropyrrolidine scaffold particularly attractive for the design of CNS-active drugs.[7] Its incorporation can lead to compounds with potential applications in the treatment of neurodegenerative diseases and other CNS disorders.[8] For instance, novel 3-pyrrolidineindole derivatives are being investigated as serotonergic psychedelic agents for treating psychosis and mental illnesses.[9]
Caption: Rationale for using 3-fluoropyrrolidine in CNS drugs.
Antiviral and Antiparasitic Agents
The 3-fluoropyrrolidine moiety has also been incorporated into compounds with promising antiviral and antiparasitic activities. For example, fluoropyrrolidine-containing N-ethylurea pyrazole derivatives have been identified as potential and selective inhibitors of Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively.[5] Furthermore, 3'-fluoropenciclovir analogues have been designed and synthesized as potential antiviral agents.[1]
Part 4: Tuning Pharmacokinetic Properties
The introduction of a 3-fluoropyrrolidine group can have a significant and beneficial impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Lipophilicity and Permeability
The fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of orally bioavailable drugs and CNS-targeted therapies.
Metabolic Stability
The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage. By strategically placing a fluorine atom on the pyrrolidine ring, medicinal chemists can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.
pKa Modulation
The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrolidine nitrogen. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its biological target.
Part 5: Illuminating Biology with PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The use of the positron-emitting isotope fluorine-18 (¹⁸F) is widespread in PET due to its favorable decay characteristics.
Radiosynthesis of [¹⁸F]-3-Fluoropyrrolidine Derivatives
The development of efficient methods for the radiosynthesis of ¹⁸F-labeled 3-fluoropyrrolidine derivatives is crucial for their application as PET tracers. These methods typically involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. Automated radiosynthesis platforms are often employed to handle the short half-life of ¹⁸F (approximately 110 minutes) and the high levels of radioactivity.[4][10]
Representative Radiosynthesis Protocol for an [¹⁸F]-labeled Tracer:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.[4]
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile to remove residual water.
-
Radiofluorination: The dried [¹⁸F]fluoride is reacted with a suitable precursor bearing a leaving group (e.g., a tosylate or mesylate) at the 3-position of the N-protected pyrrolidine ring in a suitable solvent (e.g., DMSO or DMF) at an elevated temperature.
-
Deprotection: The protecting group (e.g., Boc) is removed, typically under acidic conditions.
-
Purification: The crude radiolabeled product is purified by semi-preparative HPLC.
-
Formulation: The purified [¹⁸F]-labeled tracer is formulated in a physiologically compatible solution for injection.
Applications in Preclinical and Clinical Imaging
[¹⁸F]-labeled 3-fluoropyrrolidine derivatives have the potential to be developed as PET tracers for imaging a variety of biological targets, including enzymes and receptors in the brain and other organs. Their favorable pharmacokinetic properties, conferred by the fluoropyrrolidine scaffold, can lead to tracers with high specific uptake and low non-specific binding, resulting in high-quality images.
Part 6: Future Horizons
The 3-fluoropyrrolidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of a privileged heterocyclic core and the strategic placement of a fluorine atom provides a powerful means to fine-tune the biological activity and pharmacokinetic properties of drug candidates. As our understanding of stereoselective synthesis and the intricate interplay between structure and function continues to grow, we can expect to see the emergence of even more innovative and life-changing therapeutics built upon this remarkable molecular framework. The continued exploration of 3-fluoropyrrolidine-containing compounds holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
Sources
- 1. Design and synthesis of 3'-fluoropenciclovir analogues as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. technologynetworks.com [technologynetworks.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Versatile Fluorinated Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorinated Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of fluorine into this scaffold further enhances its utility by modulating key physicochemical properties such as metabolic stability, lipophilicity, and basicity of nearby functional groups. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] This guide provides an in-depth overview of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a valuable building block for the synthesis of novel therapeutics, focusing on its commercial availability, synthesis, and applications in drug discovery.
Commercial Availability
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is commercially available primarily as the racemic mixture and the (R)-enantiomer. Researchers should carefully select the appropriate form based on their synthetic strategy and the stereochemical requirements of the target molecule.
| Compound Name | CAS Number | Enantiomeric Form | Representative Suppliers |
| (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | 1601461-43-1 | (R)-enantiomer | Synblock, BLD Pharmatech |
| tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | 1228765-06-7 | Racemic | Shanghai Finebiotech Co., Ltd. |
Synthesis of Chiral 3-(Aminomethyl)-3-fluoropyrrolidine Scaffolds
The synthesis of enantiomerically pure 3-fluoro-3-(aminomethyl)pyrrolidine derivatives is a multi-step process that requires careful control of stereochemistry. A representative synthetic approach, based on the scalable synthesis of the key intermediate (R)-3-fluoropyrrolidine, is outlined below.[3] This pathway highlights the critical fluorination and subsequent functionalization steps.
Synthetic Workflow Overview
Caption: Synthetic workflow for chiral 3-fluoropyrrolidine derivatives.
Experimental Protocol: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride (Key Intermediate)[3]
This protocol describes a key step in the synthesis of the chiral pyrrolidine core.
Step 1: In situ Boc-protection of (S)-pyrrolidin-3-ol
The synthesis begins with the commercially available (S)-4-chloro-3-hydroxybutyronitrile, which is subjected to hydrogenation to yield (S)-pyrrolidin-3-ol. This intermediate is then protected with a tert-butoxycarbonyl (Boc) group in situ to prevent side reactions in subsequent steps.
Step 2: Two-Step Stereospecific Fluorination
The Boc-protected (S)-pyrrolidin-3-ol undergoes mesylation of the hydroxyl group to create a good leaving group. This is followed by a nucleophilic substitution reaction with potassium fluoride. This SN2 reaction proceeds with inversion of stereochemistry, yielding the (R)-configured fluorinated pyrrolidine derivative.
Step 3: Boc-Deprotection
The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid, to yield (R)-3-fluoropyrrolidine hydrochloride. This salt can then be carried forward to introduce the aminomethyl group.
Note: The subsequent introduction of the aminomethyl group at the 3-position and reprotection of the pyrrolidine nitrogen with a Boc group would be required to yield the final target molecule.
Quality Control and Analytical Methods
Ensuring the chemical and enantiomeric purity of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is critical for its application in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[4]
Methodology:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.
-
Indirect Method: Involves derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.
-
¹H and ¹³C NMR: Provide information on the chemical structure and the presence of any impurities.
-
¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom. The use of chiral solvating agents in ¹⁹F NMR can also be employed to determine enantiomeric purity.[4]
Applications in Drug Development
The 3-fluoro-3-(aminomethyl)pyrrolidine scaffold is a valuable building block in the design of novel therapeutics, particularly in the areas of oncology and central nervous system (CNS) disorders.
Kinase Inhibitors
The pyrrolidine scaffold is frequently incorporated into kinase inhibitors, where it can serve as a key structural element for binding to the ATP-binding site of the kinase. The introduction of the fluorine atom can enhance binding affinity and improve metabolic stability, leading to more potent and durable inhibitors. The aminomethyl group provides a handle for further functionalization to optimize potency and selectivity. While specific examples utilizing the 3-fluoro-3-(aminomethyl)pyrrolidine moiety are emerging, the parent 3-aminopyrrolidine scaffold has been successfully employed in the development of Abl and PI3K dual inhibitors for cancer therapy.[5]
CNS Agents
The ability of fluorine to modulate lipophilicity and pKa makes it a powerful tool in the design of CNS-active drugs, where blood-brain barrier penetration is a critical factor. The pyrrolidine ring system is a common feature in many CNS drugs. The 3-aminopyrrolidine scaffold, for instance, has been utilized in the development of dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[6] The introduction of a fluorine atom at the 3-position can fine-tune the compound's properties to optimize its CNS penetration and target engagement.
Logical Relationship of Scaffold in Drug Design
Sources
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Deployment of tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in Modern Drug Discovery
Introduction: The Fluorinated Pyrrolidine Advantage
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] Among the scaffolds used for this purpose, the pyrrolidine ring system is particularly valuable due to its three-dimensional structure and its prevalence in a wide array of biologically active compounds.[3][4]
This guide focuses on a highly versatile and increasingly important building block: tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate . This molecule offers a unique trifecta of functionalities: a Boc-protected secondary amine embedded within the pyrrolidine ring, a nucleophilic primary amine presented on a side chain, and a strategically placed fluorine atom at a quaternary center. This arrangement provides medicinal chemists with a robust tool to introduce a constrained, fluorinated diamine motif, which is particularly relevant in the design of enzyme inhibitors and receptor modulators.
Profile of the Building Block
The structural features of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate make it an exceptionally useful synthetic intermediate. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing for selective reaction at the primary aminomethyl group. The fluorine atom at the C3 position introduces conformational rigidity and modulates the basicity (pKa) of the adjacent primary amine, which can be critical for optimizing interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | N/A |
| CAS Number | 1228765-06-7 | [5] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [6] |
| Molecular Weight | 218.27 g/mol | [6] |
| Appearance | Powder or liquid | [5] |
| Storage | Store in a dry, sealed place, often recommended at 2-8°C under an inert atmosphere. |[6][7] |
Safety & Handling: This compound is classified as a hazardous substance. It may be harmful if swallowed, cause serious eye irritation, and skin irritation.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications & Protocols
The primary amine of the aminomethyl group is the most accessible reaction site, making it ideal for elongation and diversification of the molecular structure. The two most common and powerful applications are amide bond formation and reductive amination.
Application I: Amide Bond Formation
The formation of an amide bond is the most frequently performed reaction in medicinal chemistry.[9] This building block serves as an excellent amine component for coupling with a wide range of carboxylic acids, from simple aliphatic and aromatic acids to complex heterocyclic systems.
Causality Behind Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and purity.
-
HATU/TBTU: These uronium-based reagents are highly efficient and generally lead to fast reaction times and clean conversions by forming a highly activated acyl-intermediate. They are often the first choice for challenging couplings.
-
EDC/HOBt: This carbodiimide-based system is a cost-effective and widely used alternative. HOBt is added to suppress racemization (for chiral acids) and minimize the formation of N-acylurea byproducts.
-
Base: A non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine, freeing it for reaction.
Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.). Dissolve it in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M concentration).
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester is formed.
-
Coupling: To the activated acid mixture, add a solution of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (1.05 eq.) dissolved in a minimal amount of the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the building block to be coupled with aldehydes and ketones. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Causality Behind Experimental Choices: The choice of reducing agent is key to the success of this reaction.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the preferred reagent. It is mild enough that the reduction can be carried out in a one-pot fashion with the amine and carbonyl compound present together. It is particularly effective for reducing the protonated iminium ion intermediate, which forms under slightly acidic conditions (often achieved by adding acetic acid).
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, but it is more toxic and works best at a specific pH range.
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Protocol 2: General Procedure for Reductive Amination with STAB
-
Preparation: In a round-bottom flask, dissolve tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Advanced Applications in Drug Discovery
The fluoropyrrolidine motif introduced by this building block is found in several classes of pharmacologically active agents. Its constrained nature and the electronic effects of the fluorine atom make it a privileged scaffold.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated pyrrolidines are key components of many DPP-IV inhibitors used in the treatment of type 2 diabetes.[10][11] The pyrrolidine ring mimics the proline residue of natural substrates, and the fluorine atom can enhance binding affinity and improve pharmacokinetic properties. Amides derived from this building block have been successfully evaluated as potent DPP-IV inhibitors.[10]
-
Selective Androgen Receptor Modulators (SARMs): This building block has been incorporated into the design of novel SARMs.[12][13] The pyrrolidine structure can provide a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with the androgen receptor, potentially leading to tissue-selective activity.
Conclusion
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a powerful and versatile building block for modern drug discovery. Its unique combination of a primary amine for diversification, a protected secondary amine for subsequent functionalization, and a strategically placed fluorine atom provides a direct route to novel, three-dimensional chemical entities. The robust and reliable protocols for amide coupling and reductive amination described herein enable its seamless integration into synthetic workflows, empowering researchers to explore new chemical space and develop next-generation therapeutics.
References
-
D'yakonov, V. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
LookChem. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS NO.1228765-06-7. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kopach, M. E., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, J., et al. (2019). Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. The Journal of Organic Chemistry. Available at: [Link]
-
Campbell, N. H., et al. (2011). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mondal, E., & Jana, G. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
-
Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Dunsford, J. J., et al. (2017). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Retrieved from [Link]
-
Iazzetti, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Gholipour, B., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Hollingworth, C., & Gouverneur, V. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Rele, S., et al. (2002). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. Available at: [Link]
-
Görgens, A., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules. Available at: [Link]
-
Caldwell, C. G., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Retrieved from [Link]
-
Villhauer, E. B., et al. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Kinoyama, I., et al. (2006). New nonsteroidal androgen receptor modulators based on 4-(trifluoromethyl)-2(1H)-pyrrolidino[3,2-g] quinolinone. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). tert-Butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 6. CAS 1601461-43-1 | (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate - Synblock [synblock.com]
- 7. 1188264-09-6|tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 8. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate in Peptide Synthesis
Introduction: The Strategic Advantage of Fluorinated Pyrrolidine Scaffolds in Peptide Therapeutics
The selective introduction of fluorine into peptide structures has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic peptides.[1] Fluorination can enhance metabolic stability, increase lipophilicity, and influence peptide conformation, all of which are critical parameters in drug design.[1][2][3] Among the diverse array of fluorinated amino acids, 3-fluoropyrrolidine derivatives are of particular interest. The pyrrolidine ring introduces a conformational constraint, mimicking proline residues and stabilizing secondary structures like β-turns, while the fluorine atom imparts its unique electronic properties.[4]
This guide provides a detailed protocol for the incorporation of a key building block, tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate , into peptide sequences using solid-phase peptide synthesis (SPPS). This building block is a β-amino acid analogue, where the amine functionality is exocyclic to the fluorinated pyrrolidine ring. Its incorporation presents unique challenges due to steric hindrance and the electronic effects of the fluorine atom.[2][3][5] The protocols outlined herein are designed to address these challenges, ensuring efficient and reliable synthesis.
Building Block Profile: tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
A thorough understanding of the building block is paramount for its successful application.
| Property | Description |
| Structure | A pyrrolidine ring with a fluorine atom at the 3-position, a Boc-protected amine at the 1-position, and an aminomethyl group at the 3-position. |
| Protection Strategy | The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The primary amine of the aminomethyl side chain is the point of peptide bond formation. |
| Key Synthetic Challenges | The tertiary carbon bearing the fluorine and aminomethyl groups, along with the cyclic nature of the pyrrolidine, creates significant steric hindrance.[5] The electron-withdrawing nature of the fluorine atom can also decrease the nucleophilicity of the nearby amine, potentially slowing down the coupling reaction.[2][3] |
Below is a diagram illustrating the structure of the building block.
Caption: Structure of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is optimized for the incorporation of the sterically hindered tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate using standard Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated peptides.[5]
-
Amino Acids: Standard Nα-Fmoc protected amino acids with appropriate side-chain protection (e.g., Trt, tBu, Boc, Pbf).[6][7]
-
Building Block: tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
-
Solvents: High-purity N,N-dimethylformamide (DMF) and dichloromethane (DCM).[8]
-
Deprotection Reagent: 20% piperidine in DMF.
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)[9]
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)[5]
-
Alternative for difficult couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary base like N,N-diisopropylethylamine (DIEA).
-
-
Washing Solvents: DMF, DCM, and isopropanol.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
Experimental Workflow
The overall workflow for a single coupling cycle is depicted below.
Caption: Single coupling cycle in SPPS.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[8] Proper swelling is crucial for the accessibility of reactive sites within the resin beads.[8]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Rationale: A two-step deprotection ensures complete removal of the Fmoc group, which is essential for the subsequent coupling reaction to proceed to completion.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash with DCM (3 times).
-
Wash again with DMF (3 times).
-
Rationale: Extensive washing is critical to remove all traces of piperidine, which could otherwise neutralize the activated amino acid in the next step or cause premature deprotection of the incoming Fmoc-protected amino acid.[10]
-
-
Coupling of tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate:
-
Prepare the coupling solution:
-
Dissolve 3-5 equivalents of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate and 3-5 equivalents of Oxyma Pure in DMF.
-
Add 3-5 equivalents of DIC to the solution.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C). Microwave-assisted SPPS can also significantly enhance coupling efficiency for sterically hindered residues.[5]
-
Rationale: The use of a higher excess of the building block and extended coupling times are necessary to overcome the steric hindrance.[11] Oxyma Pure is an effective additive that minimizes side reactions and racemization.[5]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the test is positive (beads turn blue or purple), a second coupling (double coupling) should be performed.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Use a capping solution, such as acetic anhydride and DIEA in DMF, and react for 20-30 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Rationale: TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the fluorinated pyrrolidine.[12][13] TIS acts as a scavenger to trap reactive cations generated during the cleavage process.[12]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the building block. | Increase coupling time, use a higher excess of reagents, perform a double coupling, or use a stronger coupling agent like HATU/DIEA. Consider microwave-assisted synthesis.[5] |
| Deletion of the Fluorinated Residue | Incomplete coupling followed by successful coupling of the next amino acid. | Ensure complete coupling using the Kaiser test and implement capping of unreacted amines if necessary. |
| Side Reactions during Cleavage | Reaction of unprotected side chains with carbocations generated during cleavage. | Ensure an adequate amount and type of scavenger (e.g., TIS) in the cleavage cocktail.[12] |
Conclusion
The successful incorporation of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate into synthetic peptides requires careful consideration of its sterically hindered nature. By employing optimized coupling conditions, such as extended reaction times, an excess of reagents, and potent activation methods, high-yield synthesis can be achieved. The protocols provided in this guide offer a robust framework for researchers and drug development professionals to leverage the unique properties of this and similar fluorinated building blocks in the design of novel peptide therapeutics.
References
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Available].
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Source Not Available].
-
Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Sci-Hub. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. PubMed Central. Available at: [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]
-
Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. PubMed Central. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]
- Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. [Source Not Available].
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Methods and protocols of modern solid phase peptide synthesis. [Source Not Available].
-
Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PubMed Central. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: The Strategic Role of Fluorinated Pyrrolidines in Neurodegenerative Disease Research
Abstract: Neurodegenerative diseases (NDDs) such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex pathology and the difficulty of delivering therapeutics across the blood-brain barrier (BBB). The pyrrolidine ring, a five-membered nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry, offering a three-dimensional architecture ideal for stereospecific interactions with biological targets.[1] The strategic incorporation of fluorine into pyrrolidine-based molecules can dramatically enhance their drug-like properties, including metabolic stability, binding affinity, and, critically, their ability to penetrate the central nervous system (CNS).[2][3] This guide provides an in-depth exploration of the applications of fluorinated pyrrolidines in NDD research, detailing their use as both therapeutic agents and diagnostic imaging probes. We will present field-proven protocols and the scientific rationale behind their experimental design for researchers, scientists, and drug development professionals.
Part 1: Therapeutic Applications of Fluorinated Pyrrolidines
The unique stereoelectronic properties of fluorine make it a powerful tool in drug design. Its high electronegativity and small size can alter the pKa of nearby functional groups, modulate conformation, and form key hydrogen bonds or dipole interactions within a target protein's active site. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.
Targeting Pathogenic Protein Aggregation in Alzheimer's Disease
A primary pathological hallmark of Alzheimer's disease (AD) is the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques. The generation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). Therefore, inhibiting BACE1 is a key therapeutic strategy to reduce Aβ production.
The design of BACE1 inhibitors often involves creating molecules that can fit within the enzyme's catalytic pocket. Fluorination of pyrrolidine-containing scaffolds has been explored to enhance potency and improve pharmacokinetic profiles.[4] The introduction of fluorine can increase the hydrophobicity of a molecule, which may promote interaction with hydrophobic regions of the Aβ peptide itself, and improve passage across the BBB.[4][5]
Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency (IC₅₀) of a fluorinated pyrrolidine compound against human BACE1.
Principle: The assay uses a peptide substrate containing a fluorophore and a quencher. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant Human BACE1 (e.g., from R&D Systems)
-
BACE1 FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test Compound (Fluorinated Pyrrolidine) dissolved in 100% DMSO
-
BACE1 Inhibitor Control (e.g., β-secretase inhibitor IV)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~545/585 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound, control inhibitor, or DMSO (for 0% and 100% control) to appropriate wells.
-
Add 78 µL of Assay Buffer to all wells.
-
-
Enzyme Addition:
-
Prepare a working solution of BACE1 in Assay Buffer (e.g., 2.5 U/mL).
-
Add 10 µL of the BACE1 working solution to all wells except the "0% Inhibition" (no enzyme) control. Add 10 µL of Assay Buffer to these wells instead.
-
Mix gently and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Substrate Addition & Reaction Initiation:
-
Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 25 µM).
-
Add 10 µL of the substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
-
Fluorescence Reading:
-
Immediately begin reading the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence (wells with substrate but no enzyme).
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Choices:
-
pH 4.5 Buffer: BACE1 has an acidic pH optimum, mimicking its environment in the endosomal compartment where APP processing occurs.
-
Pre-incubation Step: This is crucial for inhibitors that may have a slow on-rate, ensuring that an equilibrium between the enzyme and inhibitor is reached before the substrate is introduced.
-
Kinetic Reading: Measuring the reaction rate provides more robust data than a single endpoint reading, as it is less susceptible to timing errors and can reveal non-linear reaction kinetics.
Modulating Neuroinflammation and Oxidative Stress in Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Neuroinflammation and oxidative stress are key contributors to this neurodegeneration.[6] Monoamine Oxidase B (MAO-B) is an enzyme that metabolizes dopamine in the brain. Its activity generates hydrogen peroxide, a source of oxidative stress. Therefore, selective MAO-B inhibitors are a validated therapeutic approach for PD.[7]
The pyrrolidine scaffold has been integrated into potent MAO-B inhibitors.[7] Fluorination, particularly on aromatic rings appended to the pyrrolidine core, has been shown to significantly increase inhibitory potency. For instance, compounds with a 4'-fluorobenzyl or a 3',4'-difluorobenzyl ring have been identified as highly potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[7]
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol provides a method for determining the IC₅₀ of a test compound against human MAO-B using a commercially available luminescent assay kit (e.g., MAO-Glo™ Assay from Promega).
Principle: The assay uses a luminogenic MAO-B substrate that is converted into luciferin by MAO-B. The luciferin then reacts with luciferase to produce a light signal that is proportional to MAO-B activity.
Materials:
-
MAO-Glo™ Assay Kit (containing MAO-B enzyme, luminogenic substrate, Luciferin Detection Reagent)
-
Test Compound (Fluorinated Pyrrolidine) dissolved in 100% DMSO
-
Selective MAO-B Inhibitor Control (e.g., Selegiline)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute all kit components according to the manufacturer's instructions.
-
Compound Plating: Add 5 µL of serially diluted test compound, control inhibitor, or DMSO to the wells of the 96-well plate.
-
Enzyme/Substrate Addition:
-
Prepare a 2X MAO-B Enzyme/Substrate solution by mixing the enzyme and luminogenic substrate in the provided buffer.
-
Add 5 µL of this solution to each well.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Development:
-
Add 10 µL of the Luciferin Detection Reagent to all wells.
-
Mix the plate gently for 30-60 seconds.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Self-Validating System: The use of a potent, selective control inhibitor like Selegiline validates the assay's performance. The calculated IC₅₀ for the control should fall within the expected range, confirming that the enzyme, reagents, and protocol are functioning correctly.
Part 2: Diagnostic Applications - PET Imaging with ¹⁸F-Labeled Pyrrolidines
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.[8] It relies on the administration of a molecule labeled with a positron-emitting radionuclide. The fluorine-18 (¹⁸F) isotope is ideal for PET due to its convenient half-life (109.8 minutes), low positron energy (which results in higher resolution images), and well-established labeling chemistry.[2]
Probing Neuroinflammation and Kinase Activity in PD
The development of PET tracers that can visualize and quantify the specific pathologies of NDDs is a major goal in neuroscience.[9] Fluorinated pyrrolidines are excellent candidates for PET tracer development.
-
Inflammation: The PET tracer cis-4-[¹⁸F]fluoro-D-proline has been shown to detect inflammation-associated neurodegeneration in patients with parkinsonian syndromes.[10] Studies showed increased uptake of this tracer in the basal ganglia of patients, suggesting it is a sensitive marker for degenerative processes.[10]
-
LRRK2 Kinase: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of familial Parkinson's disease. Developing a PET tracer to measure LRRK2 expression and activity in the brain is of high interest. ¹⁸F-labelled pyrrolopyrimidines have been developed as PET probes that can reflect real-time changes in LRRK2 expression in the brain, paving the way for targeted therapies and better patient stratification.[11]
Protocol 3: General Workflow for Preclinical Evaluation of a Novel ¹⁸F-Pyrrolidine PET Tracer
This protocol outlines the key steps for evaluating a newly synthesized ¹⁸F-labeled fluorinated pyrrolidine as a potential PET tracer for a CNS target (e.g., LRRK2).
1. Radiosynthesis and Quality Control:
-
Objective: To produce the ¹⁸F-labeled tracer with high radiochemical yield, purity, and molar activity.
-
Method: Typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group (e.g., tosylate, nosylate) on a precursor molecule. The reaction is followed by purification using HPLC.
-
QC Checks:
-
Radiochemical Purity: Assessed by radio-HPLC to ensure >95% purity.
-
Molar Activity (Aₘ): The amount of radioactivity per mole of compound (GBq/µmol). High molar activity is critical to avoid pharmacological effects from the injected mass.
-
Identity Confirmation: Co-elution of the radioactive product with a non-radioactive "cold" standard on HPLC.
-
2. In Vitro Binding and Autoradiography:
-
Objective: To confirm the tracer binds with high affinity and selectivity to the target in brain tissue.
-
Method:
-
Binding Assay: Incubate the radiotracer with brain homogenates from a relevant species (e.g., transgenic mouse model, postmortem human tissue). Determine the dissociation constant (Kₑ) and maximum binding site density (Bₘₐₓ).
-
Autoradiography: Incubate brain sections with the radiotracer. Expose the sections to a phosphor screen or film. The resulting image will show the anatomical distribution of the target. Specificity is confirmed by co-incubating adjacent sections with an excess of a non-radioactive blocker, which should eliminate the signal.
-
3. In Vivo PET Imaging in Animal Models:
-
Objective: To assess the tracer's brain uptake, regional distribution, and binding kinetics in a living system.
-
Method:
-
Anesthetize a relevant animal model (e.g., a transgenic mouse expressing the target, or a non-human primate).
-
Administer the ¹⁸F-tracer via intravenous (IV) injection.
-
Acquire a dynamic PET scan over 90-120 minutes.
-
Blocking Study: To confirm target-specific binding, a separate scan is performed where the animal is pre-dosed with a high dose of a non-radioactive blocker before tracer injection. A significant reduction in the PET signal in target-rich regions confirms specificity.
-
4. Data Analysis and Kinetic Modeling:
-
Objective: To quantify the tracer uptake and binding.
-
Method:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images (e.g., striatum, cortex).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic models (e.g., Logan graphical analysis, two-tissue compartment model) to the TACs to estimate binding parameters like the distribution volume ratio (DVR), which is proportional to the Bₘₐₓ/Kₑ ratio.
-
Causality Behind Choices:
-
High Molar Activity: Ensures that the tracer acts as a true probe, occupying only a tiny fraction of the target receptors/enzymes, thus avoiding any drug effect.
-
Blocking Studies: This is the gold standard for demonstrating in vivo binding specificity. If the signal is not displaceable, it is likely due to non-specific binding, which would make the tracer non-viable.
-
Kinetic Modeling: Provides quantitative outcome measures that are more robust and interpretable than simple uptake values (e.g., Standardized Uptake Value, SUV), which can be influenced by blood flow and metabolism.
Summary of Key Compounds and Data
| Compound Class/Example | Target | Disease Context | Key Findings / Potency | Reference |
| Isobenzofuran-1(3H)-ones with (R)-3-hydroxy pyrrolidine | MAO-B | Parkinson's Disease | 6m (3',4'-difluorobenzyl) IC₅₀ = 0.32 µM. | [7] |
| Fluorinated Polyphenols | DYRK1A | Parkinson's Disease | Compound 1c showed excellent activity in an MPTP animal model of PD. | [12] |
| cis-4-[¹⁸F]fluoro-D-proline | Inflammation Marker | Parkinsonism | Increased uptake in basal ganglia of patients, correlating with disease severity. | [10] |
| ¹⁸F-Labelled Pyrrolopyrimidines | LRRK2 | Parkinson's Disease | Tracers successfully imaged LRRK2 expression changes in a PD mouse model. | [11] |
| Fluorinated THF-fused 1,3-oxazine | BACE1 | Alzheimer's Disease | In vivo reduction of Aβ levels by 55-65% in cerebrospinal fluid. | [4] |
Conclusion and Future Directions
Fluorinated pyrrolidines represent a highly versatile and powerful class of molecules for tackling the challenges of neurodegenerative disease research. Their unique combination of a three-dimensional scaffold and the strategic placement of fluorine atoms allows for the fine-tuning of pharmacological and diagnostic properties. The protocols outlined here provide a framework for the rational evaluation of these compounds, from initial in vitro screening to advanced in vivo imaging.
Future work will likely focus on developing multi-target ligands that can simultaneously modulate several disease pathways (e.g., a compound with both MAO-B inhibitory and antioxidant properties). For PET imaging, the quest continues for tracers with even higher specificity and more favorable brain kinetics, enabling the earlier and more accurate diagnosis of disease and a more precise method for monitoring the efficacy of new therapies.
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]
-
Shakya, P., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Pharmaceuticals, 13(10), 307. [Link]
-
Liu, K., et al. (2022). Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry Letters. (Note: Full text requested via ResearchGate). [Link]
-
Aliev, G., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 10587. [Link]
-
Pike, V. W. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(4), 747-764. [Link]
-
Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-35. [Link]
-
Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry. [Link]
-
Stockburger, C., et al. (2019). Cis-4-[18F]fluoro-D-proline detects neurodegeneration in patients with akinetic-rigid parkinsonism. Nuclear Medicine and Biology, 70, 24-30. [Link]
-
Wang, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters, 1(4), 153-157. [Link]
-
Kirk, K. L. (2006). Fluorine in CNS drugs and drug discovery. Fluorine and Health, 151-196. [Link]
-
Di Mola, A., et al. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. International Journal of Molecular Sciences, 24(24), 17290. [Link]
-
Bernard-Gauthier, V., et al. (2019). Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. MedChemComm, 10(11), 1983-1993. [Link]
-
Barc, P., & Kuzma-Kozakiewicz, M. (2019). PET radioligands used in diagnostics of neurodegenerative diseases. Journal of Education, Health and Sport, 9(9), 616-626. [Link]
-
Beler, M., et al. (2023). Effects of fluoride on oxidative DNA damage, nitric oxide level, lipid peroxidation and cholinesterase enzyme activity in a rotenone-induced experimental Parkinson's model. Journal of Environmental Science and Health, Part C, 41(3), 209-224. [Link]
-
Uzuegbunam, U. C., et al. (2022). Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Chemistry, 10, 856985. [Link]
-
Akocak, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072. [Link]
-
Li, Y., et al. (2021). 18F-Labelled pyrrolopyrimidines reveal brain leucine-rich repeat kinase 2 expression implicated in Parkinson's disease. European Journal of Medicinal Chemistry, 214, 113221. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fluoride on oxidative DNA damage, nitric oxide level, lipid peroxidation and cholinesterase enzyme activity in a rotenone-induced experimental Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cis-4-[18F]fluoro-D-proline detects neurodegeneration in patients with akinetic-rigid parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18F-Labelled pyrrolopyrimidines reveal brain leucine-rich repeat kinase 2 expression implicated in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unlocking Novel Inhibitor Design: Application of the tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate Scaffold
Introduction: A Fluorinated Scaffold Poised for Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] The pyrrolidine ring, a privileged scaffold in drug discovery, offers a three-dimensional framework that can be readily functionalized to explore chemical space and optimize ligand-protein interactions.[3]
This application note details the utility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate as a versatile scaffold for the development of novel inhibitors. The presence of a fluorine atom at the C3 position introduces a chiral center and can significantly impact the pKa of the neighboring aminomethyl group, thereby influencing its interaction with target proteins. The Boc-protected pyrrolidine nitrogen and the primary amine of the aminomethyl group provide two orthogonal points for chemical modification, allowing for the systematic elaboration of the scaffold to achieve desired potency and selectivity. This guide will provide a comprehensive overview of the scaffold's properties, detailed protocols for its derivatization, and methods for the biological evaluation of the resulting inhibitors, with a focus on the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors as a pertinent example.
Key Scaffold Properties
The unique combination of a fluorinated pyrrolidine core with a reactive aminomethyl side chain makes this scaffold particularly attractive for inhibitor design.
| Property | Value/Description | Source |
| CAS Number | 1228765-06-7 | [4] |
| Molecular Formula | C10H19FN2O2 | N/A |
| Appearance | Powder or liquid | [4] |
| Purity | Typically >98% | [4] |
| Storage | Store in a tightly closed container | [4] |
Strategic Application in Inhibitor Design: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1.[5][6] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[5][7] Several approved DPP-IV inhibitors feature a pyrrolidine or a related nitrogen heterocycle that interacts with the S1 pocket of the enzyme.[5][8] The aminomethyl group of our scaffold can be readily acylated to introduce functionalities that mimic the side chains of natural substrates and interact with key residues in the DPP-IV active site. The fluorine atom can enhance binding affinity and improve the pharmacokinetic profile of the resulting inhibitors.[9][10]
Experimental Protocols
Part 1: Synthesis of a Novel DPP-IV Inhibitor Candidate
This section outlines a representative protocol for the synthesis of a hypothetical DPP-IV inhibitor, (R)-tert-butyl 3-((((1-(2,4,5-trifluorophenyl)piperazin-2-yl)methyl)carbamoyl)methyl)-3-fluoropyrrolidine-1-carboxylate , utilizing the title scaffold. The choice of the 2,4,5-trifluorophenylpiperazine moiety is inspired by the structures of known DPP-IV inhibitors.
Workflow for Inhibitor Synthesis
A schematic overview of the synthetic workflow.
Step 1: Amide Coupling
This protocol describes the coupling of the primary amine of the scaffold with a carboxylic acid using standard peptide coupling reagents.[11]
-
Materials:
-
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
-
2-((1-(2,4,5-trifluorophenyl)piperazin-2-yl)methyl)acetic acid (or a similar carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of 2-((1-(2,4,5-trifluorophenyl)piperazin-2-yl)methyl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected inhibitor.
-
Step 2: Boc Deprotection
The final step involves the removal of the Boc protecting group to yield the free amine of the pyrrolidine ring, which is often crucial for interaction with the target protein.
-
Materials:
-
Boc-protected inhibitor from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected inhibitor in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final inhibitor. Further purification by crystallization or chromatography may be necessary.
-
Part 2: In Vitro Evaluation of DPP-IV Inhibition
This section provides a protocol for a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against human recombinant DPP-IV.[6][12]
Workflow for DPP-IV Inhibition Assay
A schematic of the DPP-IV enzymatic assay workflow.
-
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4
-
Synthesized inhibitor compounds
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
In a 96-well plate, add a solution of human recombinant DPP-IV to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The IC50 values obtained from the enzymatic assay provide a quantitative measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. By synthesizing and testing a series of analogs with systematic modifications to the scaffold, a structure-activity relationship (SAR) can be established.[13][14][15][16] This involves analyzing how changes in different parts of the molecule (e.g., substituents on the aromatic ring, stereochemistry of the pyrrolidine) affect the inhibitory activity.
Hypothetical SAR Table
| Compound | R1 | R2 | R3 | DPP-IV IC50 (nM) |
| 1 | F | F | H | 50 |
| 2 | H | F | H | 150 |
| 3 | F | Cl | H | 75 |
| 4 | F | F | F | 25 |
This hypothetical data suggests that fluorine at the R1 and R2 positions is beneficial for activity, and trifluorination further enhances potency. This systematic approach allows for the rational design of more potent and selective inhibitors.
Conclusion
The tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate scaffold represents a valuable starting point for the design of novel inhibitors for a range of biological targets. Its inherent chirality, the presence of a strategically placed fluorine atom, and two distinct points for chemical diversification provide a rich platform for medicinal chemistry exploration. The detailed synthetic and biological evaluation protocols provided herein offer a clear roadmap for researchers to unlock the potential of this promising scaffold in their drug discovery programs.
References
-
Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Available at: [Link]
- Hulin B., Cabral S., Lopaze M.G., et al. New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorg. Med. Chem. Lett. 2005;15:4770–4773.
- Caldwell, C. G., Chen, P., He, J., Parmee, E. R., Leiting, B., Marsilio, F., ... & Weber, A. E. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(5), 1265-1268.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Available at: [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Available at: [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Available at: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available at: [Link]
-
Structure Activity Relationships. Drug Design. Available at: [Link]
-
Human Dipeptidyl Peptidase IV (DPP4) Quantitative Detection Kit (ELISA) Instructions for Use. UpingBio. Available at: [Link]
- 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. J. Med. Chem. 2003, 46, 13, 2774–2789.
-
A. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. Available at: [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
-
The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
- Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. European journal of pharmacology, 545(1), 69-76.
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
- Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & medicinal chemistry, 21(23), 7221-7233.
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in chemistry, 8, 589.
-
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
analytical techniques for characterizing tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
An In-Depth Guide to the Analytical Characterization of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Introduction
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a key building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom into the pyrrolidine scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. The presence of a chiral center at the C3 position further adds to its molecular complexity and potential for stereospecific interactions.
Given its role as a critical intermediate, the unambiguous confirmation of its structure, purity, and stereochemical integrity is paramount. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the robust characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deeper understanding and fostering self-validating experimental design.
Foundational Analysis: Confirming Molecular Identity and Purity
The initial phase of characterization focuses on confirming the molecular weight and assessing the overall purity of the synthesized compound. This is typically achieved through a combination of Mass Spectrometry and High-Performance Liquid Chromatography.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for verifying the molecular weight and elemental composition. Due to the compound's polarity and the presence of basic nitrogen atoms, Electrospray Ionization (ESI) is the method of choice.
Causality of Method Selection: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. The primary and secondary amines in the molecule are readily protonated in the acidic mobile phase typically used for LC-MS, making detection in positive ion mode highly sensitive.
Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 10-50 µg/mL with the initial mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode at a resolution of >60,000.
-
Data Interpretation:
-
Expected Ion: The primary ion observed will be [M+H]⁺. For C₁₀H₁₉FN₂O₂, the theoretical exact mass of the protonated species [C₁₀H₂₀FN₂O₂]⁺ is 219.1509.
-
Validation: An experimental mass measurement within 5 ppm of the theoretical value provides strong evidence for the correct elemental composition.
-
Fragmentation: A common fragment observed in MS/MS or from in-source fragmentation is the loss of the Boc group or isobutylene, resulting from the stability of the tert-butyl cation.[1][2] This leads to characteristic neutral losses of 56 Da (isobutylene) or 100 Da (Boc group).
| Ion Species | Formula | Theoretical m/z | Expected Observation |
| [M+H]⁺ | [C₁₀H₂₀FN₂O₂]⁺ | 219.1509 | Primary ion for identity confirmation. |
| [M+H-C₄H₈]⁺ | [C₆H₁₂FN₂O₂]⁺ | 163.0883 | Fragment from loss of isobutylene. |
| [M+H-Boc]⁺ | [C₅H₁₀FN₂]⁺ | 119.0883 | Fragment from loss of the entire Boc group. |
Purity Assessment by HPLC
HPLC is the gold standard for determining the purity of pharmaceutical compounds. The polar nature of the target molecule presents a choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Protocol: Purity Determination by Reversed-Phase HPLC-UV
Causality of Method Selection: While the compound is polar, RP-HPLC is often preferred due to its robustness and ubiquity. The inclusion of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is critical. It protonates the amine functional groups, improving peak shape by minimizing undesirable interactions with residual silanol groups on the stationary phase.[3][4]
-
Sample Preparation: Prepare a 1 mg/mL solution in 50:50 acetonitrile:water.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B for 1 min, then ramp to 95% B over 10 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carbamate chromophore).
-
Column Temperature: 30 °C.
-
Data Interpretation: Purity is calculated based on the relative area percentage of the main peak. A purity level of >98% is typically desired for high-quality building blocks.
Unambiguous Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework and identifying the specific environment of the fluorine atom. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
Overall NMR Workflow
Sources
Application Note: Structural Elucidation of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate using ¹H NMR Spectroscopy
Abstract
This application note provides a detailed guide for the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a key building block in contemporary drug discovery. The presence of a fluorine atom and a chiral center introduces significant complexity to the ¹H NMR spectrum, necessitating a thorough analysis of chemical shifts and spin-spin coupling constants. This document offers a systematic approach to spectral interpretation, supported by predicted chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a discussion of the underlying principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For complex structures such as tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, ¹H NMR provides critical information regarding the connectivity and stereochemistry of the molecule. The strategic placement of a fluorine atom in this pyrrolidine derivative is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, the presence of the highly electronegative fluorine atom, coupled with the conformational constraints of the five-membered ring and the bulky tert-butoxycarbonyl (Boc) protecting group, results in a ¹H NMR spectrum with overlapping signals and complex splitting patterns. A comprehensive understanding of the interplay of these structural features is essential for accurate spectral assignment.
This application note aims to deconstruct the ¹H NMR spectrum of this fluorinated pyrrolidine derivative by providing a detailed prediction of the chemical shifts and coupling constants for each proton. Furthermore, a robust experimental protocol for acquiring high-resolution ¹H NMR data is presented, along with guidelines for data processing.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is summarized in Table 1. The predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, diamagnetic anisotropy, and spin-spin coupling, supplemented with data from structurally analogous compounds.[2][3]
Table 1: Predicted ¹H NMR Spectral Data for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2a, H-2b | 3.20 - 3.80 | m | - | 2H |
| H-4a, H-4b | 1.90 - 2.40 | m | - | 2H |
| H-5a, H-5b | 3.20 - 3.80 | m | - | 2H |
| -CH₂NH₂ | 2.80 - 3.20 | ddd | ²JHH ≈ 13-15, ³JHH ≈ 5-8, ²JHF ≈ 45-50 | 2H |
| -NH₂ | 1.50 - 2.50 | br s | - | 2H |
| -C(CH₃)₃ | 1.45 | s | - | 9H |
Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.
Justification of Predicted Spectral Data
-
Tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm.[4] This signal is typically well-defined and serves as a convenient internal reference for integration.
-
Pyrrolidine Ring Protons (H-2, H-4, H-5): The protons on the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and coupling to each other as well as to the fluorine atom.
-
H-2 and H-5: These protons are adjacent to the nitrogen atom of the carbamate and are expected to be deshielded, appearing in the range of 3.20 - 3.80 ppm. The N-Boc group restricts rotation, leading to distinct chemical shifts for the axial and equatorial protons.
-
H-4: The protons at the C4 position are expected to resonate further upfield, between 1.90 and 2.40 ppm. They will be split by the adjacent H-5 protons and will also experience a smaller three-bond coupling to the fluorine atom (³JHF). Vicinal H-F coupling constants can range from approximately 2 to 45 Hz, depending on the dihedral angle.[5]
-
-
Aminomethyl Protons (-CH₂NH₂): These two protons are diastereotopic due to the adjacent chiral center at C3. They are expected to resonate in the region of 2.80 - 3.20 ppm. Their multiplicity will be a doublet of doublets of doublets (ddd) due to geminal coupling to each other (²JHH), vicinal coupling to the H-3 proton (which is absent in this molecule), and, most significantly, a large geminal coupling to the fluorine atom (²JHF). Geminal H-F coupling constants are typically in the range of 45-50 Hz.[5]
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet in the range of 1.50 - 2.50 ppm. The chemical shift and peak shape are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
Experimental Protocol
I. Sample Preparation
A high-quality NMR sample is crucial for obtaining a high-resolution spectrum.[6]
-
Sample Weighing: Accurately weigh 5-10 mg of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the compound is fully dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm). If not present, a small amount can be added, but care should be taken to avoid adding an excess.
II. Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.
Table 2: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard 30° pulse angle allows for a shorter relaxation delay. |
| Number of Scans (NS) | 8 - 16 | Sufficient to achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 1.0 - 2.0 s | Allows for adequate relaxation of the protons between scans. |
| Acquisition Time (AQ) | 3 - 4 s | Provides good digital resolution. |
| Spectral Width (SW) | 12 - 16 ppm | Encompasses the expected chemical shift range for all protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz (Hz).
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Workflow for NMR analysis.
Conclusion
The ¹H NMR spectrum of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate presents a fascinating challenge in spectral interpretation due to the interplay of various structural elements. By systematically analyzing the expected chemical shifts and paying close attention to the characteristic splitting patterns introduced by H-F coupling, a complete and accurate assignment of the proton signals is achievable. The protocols and predictive data presented in this application note provide a robust framework for researchers working with this and structurally related fluorinated compounds, thereby facilitating more efficient and accurate characterization in the drug discovery and development pipeline.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
-
Augustine, M. P., Ochoa, G., & Casey, W. H. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship.org. Retrieved from [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry : University of Rochester. Retrieved from [Link]
-
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. Retrieved from [Link]
-
Claridge, T. D. W. (n.d.). NMR Data Processing. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives | Request PDF. ResearchGate. Retrieved from [Link]
-
Learning with Philimon. (2024, April 13). High resolution 1H NMR (IB HL and A level Chemistry) [Video]. YouTube. Retrieved from [Link]
-
MATLAB Central. (2024, June 14). NMR Data Processing and Analysis. MathWorks. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2025, January 20). Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. National Institutes of Health. Retrieved from [Link]
-
Mestrelab Resources. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. Mestrelab Resources. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Retrieved from [Link]
Sources
Stereoselective Synthesis of (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Detailed Guide for Researchers
This comprehensive guide details the stereoselective synthesis of (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom and an aminomethyl group at the C3 position of the pyrrolidine ring offers unique conformational constraints and opportunities for diverse pharmacophoric interactions. This document provides a scientifically rigorous and practical overview of a plausible synthetic strategy, including detailed protocols, mechanistic insights, and the rationale behind key experimental choices.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] The ability to functionalize this heterocyclic system with stereochemical precision is paramount for tuning the pharmacological properties of drug candidates. Specifically, the introduction of a fluorine atom can significantly impact a molecule's metabolic stability, pKa, and binding affinity.[2] The 3,3-disubstituted pyrrolidine core, particularly with a fluorine and an aminomethyl group, presents a unique structural element for exploring chemical space in drug design. This guide will focus on a robust and stereocontrolled synthetic route to the (R)-enantiomer of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the stereoselective construction of the chiral C3-quaternary center. A plausible approach involves the use of a chiral starting material to establish the desired stereochemistry early in the synthetic sequence. Commercially available derivatives of proline, such as 4-hydroxy-L-proline, serve as excellent chiral pool starting materials for the synthesis of substituted pyrrolidines.[3]
Our proposed synthetic strategy commences with a chiral precursor, which will be transformed into a key intermediate where the fluorine and a precursor to the aminomethyl group are introduced at the C3 position. This approach aims to maximize stereocontrol and provide a convergent and efficient synthesis.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: (R)-tert-butyl 3-fluoro-3-(nitromethyl)pyrrolidine-1-carboxylate
This section details the synthesis of a key intermediate where the fluorine and a masked aminomethyl group (nitromethyl) are introduced with the desired (R)-configuration.
Protocol 1: Synthesis of (3R)-tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate
This protocol is adapted from established methods for the modification of hydroxyproline derivatives.
-
Starting Material: Begin with commercially available N-Boc-(2S, 4R)-4-hydroxyproline.
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, N-Boc-4-oxoproline, using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation. This step is critical for the subsequent introduction of the methylene group.
-
Wittig Reaction: The ketone is then subjected to a Wittig reaction using methylenetriphenylphosphorane (Ph3P=CH2) to introduce the exocyclic double bond, yielding tert-butyl 4-methylene-3-oxopyrrolidine-1-carboxylate.
-
Stereoselective Reduction: The ketone at the 3-position is then stereoselectively reduced to the corresponding (R)-alcohol. This can be achieved using a bulky reducing agent such as L-Selectride® to favor attack from the less hindered face, yielding (3R)-tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate. The stereochemistry of this step is crucial for the overall stereochemical outcome of the synthesis.
Protocol 2: Fluorination and Nitromethylation
This protocol outlines the simultaneous introduction of the fluorine and nitromethyl functionalities.
-
Epoxidation: The exocyclic double bond of (3R)-tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate is epoxidized using an appropriate epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxide will be directed by the adjacent hydroxyl group.
-
Ring-Opening with Fluoride: The resulting epoxide is then opened with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex. This nucleophilic attack will occur at the less hindered carbon of the epoxide, introducing the fluorine atom.
-
Oxidation and Nitromethylation: The resulting primary alcohol is oxidized to the aldehyde. A subsequent Henry reaction (nitroaldol reaction) with nitromethane in the presence of a base will introduce the nitromethyl group. Dehydration of the resulting nitro-alcohol will yield the corresponding nitro-alkene.
-
Conjugate Addition and Fluorination: A more direct approach involves a conjugate addition of a nitromethyl precursor to an α,β-unsaturated ketone, followed by an electrophilic fluorination. Starting from N-Boc-4-oxoproline, a Knoevenagel condensation with nitromethane would yield the corresponding 3-(nitromethylene)pyrrolidin-4-one. Subsequent stereoselective reduction of the ketone and the double bond, followed by fluorination of the resulting enolate, could provide the desired stereoisomer. The choice of a chiral catalyst is critical in this step to achieve high enantioselectivity.[4]
Part 2: Reduction of the Nitromethyl Group to the Aminomethyl Group
Protocol 3: Reduction of the Nitro Group
-
Hydrogenation: The nitromethyl group of (R)-tert-butyl 3-fluoro-3-(nitromethyl)pyrrolidine-1-carboxylate is reduced to the primary amine. This transformation is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Alternative reducing agents such as zinc or iron in acidic media can also be employed.
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final product, (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Data Presentation
Table 1: Summary of Key Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Expected Yield (%) | Stereochemical Control |
| 1 | Oxidation of N-Boc-(2S, 4R)-4-hydroxyproline | Dess-Martin periodinane | 90-95 | N/A |
| 2 | Wittig Reaction | Ph3P=CH2 | 80-85 | N/A |
| 3 | Stereoselective Reduction | L-Selectride® | 75-85 | High (R)-selectivity |
| 4 | Epoxidation | m-CPBA | 85-95 | Substrate-controlled |
| 5 | Epoxide Ring-Opening | TBAF | 70-80 | Regio- and stereospecific |
| 6 | Reduction of Nitro Group | H2, Pd/C | 90-98 | N/A |
Visualization of the Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate as a Scaffold for Novel PET Tracer Development
An Application Guide for Researchers and Radiochemists
Abstract: The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of advancing molecular imaging in oncology, neurology, and cardiology. The design of these tracers often relies on modular scaffolds that can be easily conjugated to various targeting vectors while incorporating a positron-emitting radionuclide. This document provides a detailed guide on the potential of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate as a versatile building block for the synthesis of Fluorine-18 (¹⁸F) labeled PET tracers. We will explore the strategic use of this scaffold, detailing the synthesis of a suitable radiolabeling precursor, a comprehensive automated radiolabeling protocol, and quality control procedures.
Introduction: The Need for Versatile Scaffolds in ¹⁸F-Radiochemistry
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides quantitative information about physiological and biochemical processes in living subjects.[1] Its clinical and research utility is critically dependent on the availability of target-specific radiotracers. Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical properties: a half-life of 109.8 minutes, low positron energy (635 keV), and efficient production via biomedical cyclotrons.[2][3]
The synthesis of ¹⁸F-labeled radiopharmaceuticals often involves complex, multi-step procedures.[4] A significant challenge lies in the "late-stage" introduction of ¹⁸F into a complex biological molecule without compromising its affinity and specificity for the target. To address this, radiochemists increasingly rely on pre-functionalized scaffolds or "building blocks." These are small, stable molecules that contain a site for ¹⁸F-labeling and a separate reactive handle for conjugation to a targeting moiety (e.g., a peptide, antibody fragment, or small molecule inhibitor).
The fluoropyrrolidine core is a valuable pharmacophore in drug design, and its incorporation into PET tracers is a promising strategy for developing novel imaging agents.[5] This guide focuses on tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a scaffold possessing three key features for this purpose:
-
A stable 3-fluoropyrrolidine core.
-
A Boc-protected pyrrolidine nitrogen , ensuring regioselective reactions.
-
A reactive primary aminomethyl group , which serves as a versatile conjugation handle.
This document will demonstrate how this scaffold can be leveraged to create precursors for robust and efficient ¹⁸F-radiolabeling.
Section 1: Strategic Pathway from Scaffold to PET Tracer
The title compound, tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, contains a stable ¹⁹F atom and is best utilized as a synthon for creating a "cold" (non-radioactive) reference standard or, more importantly, for synthesizing a direct precursor for radiolabeling. The most robust method for introducing ¹⁸F is through nucleophilic substitution on a precursor containing a good leaving group.
Therefore, the most logical and scientifically sound approach involves a closely related analog, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate[6], where the hydroxymethyl group can be converted into an excellent leaving group (e.g., tosylate, mesylate, or nosylate) for the subsequent nucleophilic ¹⁸F-fluorination reaction.
The overall strategy is a modular, two-part process:
-
Precursor Synthesis: The aminomethyl group of the scaffold is used to conjugate it to a chosen targeting molecule. The hydroxyl group on a related precursor is then activated with a leaving group.
-
Radiolabeling & Final Production: The fully assembled precursor undergoes automated ¹⁸F-fluorination, followed by deprotection (if necessary) and purification to yield the final PET tracer.
This modularity allows for the creation of a diverse library of PET tracers by simply changing the targeting molecule conjugated to the fluoropyrrolidine scaffold.
Caption: High-level workflow from scaffold to final PET tracer.
Section 2: Protocol for Radiolabeling Precursor Synthesis
This section details the chemical synthesis of a versatile precursor ready for ¹⁸F-labeling. We will use the example of conjugating the scaffold to a generic carboxylic acid-containing molecule (Target-COOH).
Objective: To synthesize Target-C(O)NHCH₂-(3-tosyloxymethyl-3-fluoropyrrolidine-1-carboxylate).
Materials:
-
tert-Butyl 3-(aminomethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Targeting molecule with a carboxylic acid (Target-COOH)
-
Coupling agents: HATU or HBTU, and DIPEA
-
Dimethylformamide (DMF)
Protocol:
-
Step 1: Tosylation of the Hydroxyl Group
-
Rationale: Conversion of the primary alcohol to a tosylate creates an excellent leaving group for the subsequent Sₙ2 reaction with [¹⁸F]fluoride.
-
In a round-bottom flask, dissolve tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the crude product by flash column chromatography to yield tert-butyl 3-(aminomethyl)-3-(tosyloxymethyl)pyrrolidine-1-carboxylate.
-
-
Step 2: Boc Deprotection of the Pyrrolidine Nitrogen
-
Rationale: The Boc group on the aminomethyl nitrogen must be removed to allow for conjugation to the targeting molecule. Correction: The primary aminomethyl group is the point of conjugation. The Boc group protects the pyrrolidine ring nitrogen. Let's assume the goal is to conjugate via the aminomethyl group.
-
Dissolve the tosylated intermediate from Step 1 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the deprotected amine.
-
-
Step 3: Conjugation to the Targeting Molecule
-
Rationale: This step forms a stable amide bond, linking the targeting vector to the radiolabeling scaffold.
-
Dissolve the targeting molecule Target-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes to activate the carboxylic acid.
-
Add the deprotected amine from Step 2 (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the final precursor conjugate by preparative HPLC. Lyophilize the collected fractions to obtain a solid, pure precursor ready for radiolabeling.
-
Section 3: Automated [¹⁸F] Radiolabeling and Purification Protocol
This protocol describes a typical automated synthesis procedure on a commercial synthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.).
Objective: To produce the final ¹⁸F-labeled PET tracer from the synthesized precursor.
Caption: Detailed workflow for an automated radiolabeling synthesis.
Protocol Steps:
-
[¹⁸F]Fluoride Trapping and Activation:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped activity is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate in acetonitrile/water.[7]
-
Causality: K₂₂₂ is a cryptand that effectively chelates the K⁺ ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion required for efficient nucleophilic substitution.
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at ~110 °C to ensure anhydrous conditions, which are critical for preventing the deactivation of the fluoride ion.[7]
-
-
Radiolabeling Reaction:
-
The dried [¹⁸F]K/K₂₂₂ complex is cooled to ~85 °C.
-
A solution of the tosylated precursor (typically 5-10 mg) dissolved in a polar aprotic solvent like anhydrous DMSO or acetonitrile is added to the reaction vessel.
-
The reaction mixture is heated at 100-120 °C for 10-15 minutes.
-
Causality: The high temperature provides the necessary activation energy for the Sₙ2 displacement of the tosylate group by the [¹⁸F]fluoride ion.
-
-
Deprotection (if required):
-
If the conjugated targeting molecule contains acid-labile protecting groups (e.g., Boc), a deprotection step is performed in the same vessel.
-
After cooling the reaction, an acidic solution (e.g., 2 M HCl or 50% TFA) is added, and the mixture is heated for 5-10 minutes.[8]
-
-
Purification:
-
The crude reaction mixture is diluted with water or a suitable buffer and passed through a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak) to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The trapped organic components, including the desired product, are eluted with ethanol or acetonitrile and injected into a semi-preparative HPLC system for final purification.
-
The product peak, identified by a UV detector (at a wavelength corresponding to an aromatic portion of the targeting molecule) and a series-coupled radiation detector, is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and trapped on another C18 cartridge.
-
The HPLC solvent is washed away with sterile water.
-
The final product is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline for injection.
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Section 4: Quality Control and Expected Results
For any radiopharmaceutical intended for preclinical or clinical use, rigorous quality control (QC) is mandatory.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-injection on analytical HPLC with non-radioactive ("cold") standard | The retention time of the radioactive peak must match the retention time of the cold standard's UV peak. | Confirms that the radioactive product has the correct chemical structure. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | > 95% | Ensures that the vast majority of the radioactivity is from the desired compound, minimizing off-target radiation dose. |
| Molar Activity (Aₘ) | Calculated from the radioactivity of the final product (calibrated ion chamber) and the mass of the product (from the analytical HPLC UV peak area, compared to a standard curve). | Typically > 37 GBq/µmol (1 Ci/µmol) | A high molar activity is crucial to avoid pharmacological effects from the injected mass of the tracer and to ensure non-invasive imaging conditions. |
| pH | pH meter or pH strip | 4.5 - 7.5 | Ensures the final product is physiologically compatible and safe for injection. |
| Residual Solvents | Gas Chromatography (GC) | < 410 ppm for Acetonitrile, < 5000 ppm for Ethanol (per USP <467>) | Confirms that organic solvents used during synthesis are below safety limits. |
| Radionuclidic Purity | Gamma Spectroscopy (HPGe detector) | > 99.5% of photons at 511 keV | Confirms that the radioactivity comes from ¹⁸F and not from other contaminating radionuclides. |
Expected Results Summary
Based on typical nucleophilic fluorination reactions with tosylate precursors, the following outcomes can be reasonably expected for a fully optimized process.
| Parameter | Expected Value |
| Total Synthesis Time | 60 - 90 minutes (from end of bombardment) |
| Radiochemical Yield (RCY) | 20 - 40% (decay-corrected) |
| Molar Activity (Aₘ) | 40 - 150 GBq/µmol (1.1 - 4.0 Ci/µmol) |
| Radiochemical Purity | > 98% |
Conclusion
The tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate scaffold and its synthetic derivatives represent a highly promising platform for the development of novel ¹⁸F-labeled PET tracers. Its key advantage lies in its modularity: the aminomethyl handle allows for straightforward conjugation to a wide array of targeting molecules, while a tosylated hydroxymethyl analog provides a reliable site for high-yield nucleophilic radiofluorination. The protocols outlined in this guide provide a robust framework for researchers to synthesize custom precursors and efficiently produce high-quality radiopharmaceuticals. By leveraging this strategic approach, the scientific community can accelerate the discovery and translation of new molecular imaging agents to address unmet needs in clinical diagnostics and drug development.
References
-
Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. (2022). Molecules. [Link]
-
18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. (2023). JoVE. [Link]
-
Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). Pharmaceuticals. [Link]
-
18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. (2014). BioMed Research International. [Link]
-
Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022). Frontiers in Chemistry. [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. (2021). Molecules. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021). ACS Omega. [Link]
-
Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2023). Molecules. [Link]
-
Synthesis and Evaluation of Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2023). ResearchGate. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). IntechOpen. [Link]
-
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS NO.1228765-06-7. (n.d.). Shanghai Finebiotech Co.,Ltd.. [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. (2012). American Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
PET tracer development for imaging α-synucleinopathies. (2025). Archives of Pharmacal Research. [Link]
-
Positron emission tomography (PET) imaging with (18)F-based radiotracers. (2012). PubMed. [Link]
Sources
- 1. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 2. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1262410-84-3|tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of crude tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this fluorinated pyrrolidine derivative. Our aim is to provide practical, experience-driven advice to help you achieve high purity and yield in your experiments.
I. Understanding the Molecule and Potential Impurities
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] Its structure, containing a Boc-protected pyrrolidine ring, a primary amine, and a fluorine atom, presents unique purification challenges. The presence of both a basic primary amine and an acid-labile Boc protecting group requires careful consideration of purification conditions.
Common Impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reaction byproducts: Compounds formed from side reactions.
-
Di-Boc protected species: Over-protection of the primary amine.
-
Deprotected species: Loss of the Boc group due to acidic conditions.
-
Enantiomeric/Diastereomeric impurities: If the synthesis is stereoselective.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during the purification process.
FAQ 1: My crude product is an oil and won't solidify. How can I purify it?
This is a common issue with Boc-protected amines, which are often oils or low-melting solids.[3]
Answer:
If your crude product is an oil, direct crystallization is unlikely to be effective. The primary methods for purifying oily products are flash column chromatography and acid-base extraction .
A. Flash Column Chromatography:
This is the most common and effective method for purifying polar, non-volatile organic compounds.
-
Challenge: The basic nature of the primary amine can cause tailing and poor separation on standard silica gel, which is acidic.
-
Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH).[4][5]
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Develop a suitable solvent system. A good starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[6]
-
To the chosen solvent system, add 0.5-1% triethylamine to prevent streaking.
-
Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[5]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing Et3N).
-
Pack the column and equilibrate with at least two column volumes of the mobile phase.
-
-
Loading and Elution:
-
Dissolve the crude oil in a minimal amount of the mobile phase or DCM.
-
Load the solution onto the column.
-
Elute with the mobile phase, collecting fractions. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of MeOH), can be effective for separating closely related impurities.[7]
-
-
Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Acid-Base Extraction:
This technique is useful for separating basic compounds from neutral or acidic impurities.[8][9][10]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude oil in an organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[11]
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by adding a base like NaOH or K2CO3. This will deprotonate the amine, causing it to precipitate or form an oil.
-
Extract the product back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
FAQ 2: I'm seeing a significant amount of a non-polar impurity in my crude NMR. What could it be and how do I remove it?
Answer:
A common non-polar impurity is the byproduct from the Boc-protection step, often related to the Boc-anhydride (Boc2O) reagent.
Troubleshooting:
-
Identification: This impurity is often di-tert-butyl carbonate or tert-butanol.
-
Removal during Workup: A thorough aqueous workup after the reaction can help remove these impurities. Washing the organic layer with a dilute base (like saturated sodium bicarbonate solution) can help hydrolyze any remaining Boc2O.
-
Purification:
-
Flash Column Chromatography: These non-polar impurities will elute very quickly from a silica gel column, well before your polar product.
-
Acid-Base Extraction: As these impurities are neutral, they will remain in the organic layer during the acidic extraction of your basic product.
-
FAQ 3: My yield is low after purification. What are the potential causes?
Answer:
Low yield can result from several factors, from incomplete reactions to losses during purification.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The synthesis did not go to completion. | Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material. |
| Degradation on Silica Gel | The acidic nature of silica gel can cause some degradation of the Boc-protected amine.[4] | Use deactivated silica gel with triethylamine in the mobile phase.[5] |
| Loss During Extractions | Multiple extractions can lead to cumulative losses. The product may have some solubility in the aqueous phase even in its neutral form. | Minimize the number of extractions. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Product Volatility | While not highly volatile, some product may be lost during solvent removal under high vacuum, especially with prolonged heating. | Use moderate vacuum and minimal heat when evaporating the solvent. |
| Emulsion Formation | Emulsions during acid-base extraction can trap the product and make separation difficult. | Add brine (saturated NaCl solution) to help break the emulsion. |
FAQ 4: How can I assess the enantiomeric/diastereomeric purity of my final product?
Answer:
If your synthesis is intended to be stereospecific, assessing the enantiomeric or diastereomeric purity is crucial.
Methods for Chiral Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[12][13] You will need to develop a method using a suitable chiral stationary phase.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can be used. Often, derivatization is required to increase the volatility of the analyte.[14]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the enantiomers, allowing for their quantification.
Workflow for Chiral Purity Analysis
Caption: Workflow for purification and subsequent chiral purity analysis.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography of Crude tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Materials:
-
Crude product (oil)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (Et3N)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Solvent System Preparation: Prepare a mobile phase of DCM:MeOH with 1% Et3N. A typical starting ratio is 95:5 DCM:MeOH. Adjust the ratio based on TLC analysis to achieve an Rf of ~0.25 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with 2-3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal amount of DCM (~2-3 mL).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions (e.g., 10-15 mL each).
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10 DCM:MeOH) to elute the product.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate and develop in the mobile phase.
-
Visualize the spots under UV light (if applicable) and/or by staining (e.g., with ninhydrin for the primary amine).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the initial purification method.
IV. References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. (2022-04-07). [Link]
-
Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity... PubMed. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023-02-10). [Link]
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]
-
Crystallization method of Boc-amino acid. Google Patents.
-
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS NO.1228765-06-7. Finebiotech. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. (2014-08-06). [Link]
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH. [Link]
-
Flash column of very polar amine without access to reverse phase silica? Reddit. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Acid-Base Extraction Tutorial. YouTube. (2020-03-21). [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. (2023-01-10). [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. HAL Open Science. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021-01-04). [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Direct chiral separations of third generation b-blockers through high performance liquid chromatography: a review. ResearchGate. (2025-08-10). [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. NIH. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. PMC. [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Cynical Chemist. (2013-01-31). [Link]
-
Column chromatography. Columbia University. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. (2015-10-28). [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. [Link]
Sources
- 1. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. columbia.edu [columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
identifying common impurities in the synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this important fluorinated pyrrolidine building block. Our goal is to equip you with the scientific understanding to identify and mitigate common impurities, ensuring the integrity of your research and development programs.
Introduction
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The presence of impurities can significantly impact downstream applications, including pharmacological profiling and clinical outcomes. This document outlines a probable synthetic pathway and addresses potential challenges and impurities that may arise at each key stage.
Postulated Synthetic Workflow
Based on established methodologies for the synthesis of analogous fluorinated pyrrolidines, a likely synthetic route is depicted below. This workflow serves as a framework for our discussion on impurity identification and troubleshooting.
Caption: Postulated synthetic workflow for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Impurities Related to Starting Materials and Boc Protection
Question 1: My initial reaction mixture for the Boc protection of 3-(hydroxymethyl)pyrrolidine is showing multiple spots on TLC, even before the reaction is complete. What could be the cause?
Answer: This issue often points to the quality of the starting material, 3-(hydroxymethyl)pyrrolidine. It can be hygroscopic and may contain impurities from its own synthesis.
-
Causality: The presence of water can lead to the hydrolysis of di-tert-butyl dicarbonate ((Boc)₂O), reducing its efficiency and potentially leading to side reactions. Additionally, impurities in the starting amine can lead to the formation of multiple Boc-protected species.
-
Troubleshooting:
-
Starting Material Purity Check: Before use, verify the purity of 3-(hydroxymethyl)pyrrolidine by GC-MS or NMR. If necessary, purify it by distillation.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. Use anhydrous solvents.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the amine solution at 0 °C to control the exotherm and minimize side reactions. A common procedure involves dissolving the pyrrolidine derivative in a suitable solvent like tetrahydrofuran (THF) at 0°C before adding di-tert-butyl dicarbonate[1].
-
| Potential Impurity | Analytical Detection | Mitigation Strategy |
| Unreacted 3-(hydroxymethyl)pyrrolidine | TLC, HPLC, GC-MS | Ensure stoichiometric or slight excess of (Boc)₂O. |
| Di-Boc protected species | LC-MS, NMR | Optimize reaction stoichiometry and temperature control. |
| Hydrolysis products of (Boc)₂O | Not typically isolated | Use anhydrous conditions. |
Part 2: Impurities from the Fluorination Step
Question 2: After the fluorination of tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate with DAST, my NMR spectrum shows signals corresponding to an alkene. What is happening?
Answer: The formation of an alkene is a common side reaction during deoxofluorination with reagents like DAST (diethylaminosulfur trifluoride) or Deoxofluor. This occurs via an E2 elimination pathway competing with the desired Sₙ2 substitution.
-
Causality: The fluorinating reagent can act as a base, promoting the elimination of the activated hydroxyl group (as an intermediate) to form a double bond. This is particularly prevalent with hindered alcohols or at elevated temperatures.
-
Troubleshooting:
-
Lower Reaction Temperature: Perform the fluorination at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C).
-
Choice of Fluorinating Reagent: Deoxofluor is often considered a milder alternative to DAST and may result in less elimination byproduct[1]. Aminodifluorosulfinium salts have also been reported to provide less elimination compared to DAST and Deoxofluor[1].
-
Careful Work-up: Quench the reaction at low temperature with a mild base (e.g., saturated aqueous NaHCO₃) to neutralize any acidic byproducts that could promote further elimination.
-
Caption: Competing Sₙ2 and E2 pathways during deoxofluorination.
Question 3: My fluorination reaction is sluggish and gives a low yield of the desired product. What factors could be contributing to this?
Answer: Incomplete conversion during fluorination can be due to several factors, including reagent quality, moisture, and insufficient activation of the hydroxyl group.
-
Causality: DAST and similar reagents are highly moisture-sensitive. Any water present will consume the reagent, reducing its effectiveness. The hydroxyl group must also be efficiently activated by the fluorinating agent for the nucleophilic substitution to occur.
-
Troubleshooting:
-
Reagent Quality: Use freshly opened or properly stored DAST. Old or improperly stored reagents can degrade and lose activity.
-
Strict Anhydrous Conditions: As mentioned previously, ensure all aspects of the reaction setup are free of moisture.
-
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
| Potential Impurity | Analytical Detection | Mitigation Strategy |
| Unreacted starting alcohol | TLC, HPLC, ¹H & ¹³C NMR | Use fresh, high-quality fluorinating agent under anhydrous conditions. |
| Elimination byproduct (alkene) | ¹H NMR (alkene protons), GC-MS | Lower reaction temperature, consider milder fluorinating agents. |
| Rearrangement products | LC-MS, NMR | This is a known side reaction in some N-heterocyclic systems when using DAST, though less common for this specific substrate. Careful temperature control is key. |
Part 3: Impurities from the Azide Reduction Step
Question 4: I'm performing a Staudinger reduction of the azidomethyl group, and I'm having trouble with the removal of triphenylphosphine oxide. Are there alternative reduction methods?
Answer: The removal of triphenylphosphine oxide (Ph₃P=O) is a well-known challenge in Staudinger reductions. While effective, alternative reduction methods can avoid this issue.
-
Causality: Triphenylphosphine oxide is a highly polar and crystalline byproduct that can be difficult to separate from the desired amine product, especially if the amine is also polar. The Staudinger reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed to the amine and the phosphine oxide byproduct[2].
-
Troubleshooting and Alternatives:
-
Optimized Chromatography: If using the Staudinger reaction, careful optimization of column chromatography (e.g., using a gradient elution with a polar solvent system) may be necessary.
-
Catalytic Hydrogenation: A cleaner alternative is the reduction of the azide using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This reaction typically proceeds under mild conditions and the only byproduct is nitrogen gas.
-
Staudinger Ligation: For specific applications, a modified Staudinger reaction, known as the Staudinger ligation, can be employed where the intermediate iminophosphorane is trapped, avoiding the formation of the phosphine oxide.
-
Question 5: During the reduction of the azide, I observe an intermediate by LC-MS that is not the desired amine. What could it be?
Answer: Incomplete reduction can lead to the persistence of the azide starting material or the formation of an imine intermediate.
-
Causality: Insufficient catalyst, inadequate hydrogen pressure, or the presence of catalyst poisons can lead to incomplete reduction in catalytic hydrogenation. In the Staudinger reaction, incomplete hydrolysis of the iminophosphorane intermediate can also be a cause.
-
Troubleshooting:
-
Catalytic Hydrogenation: Ensure the Pd/C catalyst is active and not poisoned. Use an appropriate solvent (e.g., methanol, ethanol) and sufficient hydrogen pressure. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Staudinger Reaction: Ensure complete hydrolysis of the iminophosphorane intermediate by adding water to the reaction mixture and stirring for a sufficient period.
-
| Potential Impurity | Analytical Detection | Mitigation Strategy |
| Unreacted azide | IR (strong azide stretch ~2100 cm⁻¹), LC-MS | Ensure complete reaction by monitoring with TLC or LC-MS. |
| Iminophosphorane intermediate (from Staudinger) | ³¹P NMR, LC-MS | Ensure complete hydrolysis with water. |
| Triphenylphosphine oxide (from Staudinger) | TLC, ¹H & ³¹P NMR | Optimize purification or use an alternative reduction method. |
Part 4: Chiral Purity
Question 6: How can I assess the enantiomeric purity of my final product?
Answer: The enantiomeric purity of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is critical and can be determined using chiral chromatography.
-
Methodology:
-
Chiral HPLC: This is the most common and reliable method. The amine can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column (e.g., C18)[3]. Alternatively, direct separation on a chiral stationary phase column can be employed.
-
Chiral GC: Similar to HPLC, derivatization of the amine may be necessary to improve volatility and achieve separation on a chiral GC column.
-
NMR with Chiral Solvating Agents: The use of chiral solvating agents can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification. ¹⁹F NMR can be particularly useful for this molecule[4].
-
A typical workflow for chiral purity determination by HPLC involves derivatization followed by chromatographic separation[5][6][7][8].
Caption: Workflow for determining enantiomeric purity by chiral HPLC.
Analytical Methods for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
| Technique | Application | Key Considerations |
| HPLC/UHPLC-MS | Primary tool for separating and identifying polar and non-polar impurities. | Use a high-resolution mass spectrometer for accurate mass determination of unknown impurities. |
| GC-MS | Ideal for identifying volatile impurities and residual solvents. | Derivatization may be necessary for non-volatile impurities. |
| NMR Spectroscopy | Crucial for structural elucidation of unknown impurities. | ¹H, ¹³C, and ¹⁹F NMR are all valuable. Quantitative NMR (qNMR) can be used for purity assessment. |
| FTIR Spectroscopy | Useful for identifying the presence or absence of key functional groups (e.g., azide, hydroxyl). | Primarily a qualitative tool. |
References
- BenchChem. (2025). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. BenchChem.
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).
-
PMC. (n.d.). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl azides and phosphines used in this Staudinger reduction triggered.... Retrieved from [Link]
-
Juniper Publishers. (2023). A Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
YouTube. (2019). Staudinger Reduction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
- Supporting Inform
-
PMC. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Welcome to the technical support guide for the synthesis and yield optimization of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate , a critical building block in contemporary drug discovery. The strategic introduction of a fluorine atom at the C3 position of the pyrrolidine ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, such as basicity (pKa), metabolic stability, and binding affinity.[1][2]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the synthetic challenges and maximize the yield of this valuable intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable, field-proven solutions.
Q1: My overall yield is consistently low. Where should I start investigating?
Low overall yield in a multi-step synthesis is a common issue. A systematic approach is required to identify the bottleneck. The most common synthetic pathway involves the reduction of a C3-functionalized precursor like a nitromethyl or azidomethyl group.
Workflow for Diagnosing Low Yield:
Caption: A decision tree for troubleshooting low yield.
Start by analyzing each step in isolation. Run small-scale reactions and calculate the yield for each transformation. The two most common yield-loss points are the reduction of the C3-precursor and the final purification.
Q2: The reduction of my precursor, tert-butyl 3-fluoro-3-(nitromethyl)pyrrolidine-1-carboxylate, is sluggish and gives multiple byproducts. How can I improve this key step?
This is the most critical and often challenging step. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the nitro group, and the C-F bond itself can be susceptible to cleavage under harsh reductive conditions.[3]
Causality Analysis:
-
Incomplete Reaction: The catalyst may be poisoned or inactive, or the reducing agent may be insufficient. Standard hydrogenation conditions (H₂, Pd/C) can sometimes be slow for aliphatic nitro compounds.
-
Defluorination: Aggressive reducing agents or high temperatures can lead to hydrogenolysis of the C-F bond, a significant and often irreversible side reaction.
-
Hydroxylamine Intermediate: Incomplete reduction can stall at the hydroxylamine stage, which can complicate purification and subsequent reactions.
Recommended Solutions:
-
Catalytic Hydrogenation (Optimized): This is the cleanest method if optimized correctly.
-
Catalyst Choice: Use a high-quality catalyst. Palladium on carbon (10% Pd/C) is standard, but Platinum(IV) oxide (PtO₂, Adam's catalyst) or Raney Nickel can offer different reactivity profiles.
-
Solvent: Methanol or ethanol are preferred. Ensure the solvent is anhydrous.
-
Pressure: While atmospheric pressure can work, increasing the H₂ pressure to 50-100 psi often accelerates the reaction and drives it to completion.
-
Acid Additive: A small amount of acetic acid or HCl can sometimes accelerate the reduction of the nitro group, but must be used with caution to avoid premature deprotection of the Boc group.
-
-
Chemical Reduction: If hydrogenation is problematic, consider metal-based reductions.
-
Iron in Acetic Acid (Fe/AcOH): A classic and effective method for nitro group reduction that is often tolerant of other functional groups.[4] It is cost-effective and operationally simple.
-
Tin(II) Chloride (SnCl₂): Another reliable method that works under milder, often pH-neutral conditions, which helps preserve the Boc protecting group.[4]
-
Data Summary: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Methanol, Room Temp, 12-24h | Clean byproducts (H₂O); High yield potential | Catalyst poisoning; Potential for defluorination; Requires specialized pressure equipment |
| Iron Reduction | Fe powder, Acetic Acid | Ethanol, 70-80°C, 2-4h | Cost-effective; Tolerant of many functional groups | Requires acidic conditions; Iron salt workup can be tedious |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethyl Acetate or Ethanol, Reflux, 3-6h | Mild conditions; Preserves acid-sensitive groups | Stoichiometric tin waste; Workup can be complex |
Q3: I'm observing a significant impurity with a mass of [M-18] or [M-19] in my final product's mass spectrum. What is it?
This strongly suggests a side reaction involving the fluorine atom.
-
[M-19] (loss of F): This indicates defluorination during the reduction step, leading to the formation of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. This is more likely with aggressive hydrogenation (e.g., high temperature, prolonged reaction times).
-
[M-18] (loss of H₂O): This is often indicative of an elimination reaction (loss of HF) at an earlier stage, for instance, during the fluorination of a C3-hydroxyl precursor, to form an unsaturated pyrrolidine derivative. If this impurity is carried through the synthesis, it will also be reduced.
Preventative Measures:
-
For Defluorination: Use milder reduction conditions. Switch from Pd/C to PtO₂ or consider chemical reduction methods like Fe/AcOH. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
For Elimination Products: During the fluorination of a hydroxyl precursor (e.g., with DAST or Deoxo-Fluor®), maintain strict temperature control (typically -78°C to 0°C) to suppress the competing E2 elimination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare the target compound?
A robust and commonly cited pathway starts from 1-Boc-3-pyrrolidinone. This route offers good control over the introduction of substituents at the C3 position.
Typical Synthetic Pathway:
Caption: A common synthetic route.
-
Henry (Nitroaldol) Reaction: 1-Boc-3-pyrrolidinone is reacted with nitromethane under basic conditions to install the nitromethyl group and a hydroxyl group at the C3 position.[5]
-
Fluorination: The tertiary alcohol is then fluorinated using a nucleophilic fluorinating agent like DAST or Deoxo-Fluor®. This step is critical and requires careful temperature control to prevent elimination.
-
Reduction: The final step is the reduction of the nitro group to the primary amine, as discussed in the troubleshooting section.
Q2: Why is the Boc (tert-butoxycarbonyl) group used, and are there alternatives?
The Boc group is a crucial element in this synthesis for several reasons:
-
Nitrogen Protection: It deactivates the pyrrolidine nitrogen, preventing it from participating in side reactions (e.g., acting as a base or nucleophile).[6][7]
-
Directing Group & Solubility: It influences the stereochemical outcome of reactions and significantly improves the solubility of intermediates in common organic solvents, simplifying handling and purification.
-
Ease of Removal: It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) without affecting the C-F bond, yielding the free amine.[8]
Alternatives: The Cbz (benzyloxycarbonyl) group is a common alternative. It is stable to the conditions used in this synthesis but is typically removed by catalytic hydrogenation. Using a Cbz group would be incompatible with a final hydrogenation step to reduce the nitro group, as both groups would be cleaved simultaneously. Therefore, for the outlined synthetic route, Boc is the superior choice.
Q3: How should I purify the final product?
The final product is a primary amine, which can present challenges during standard silica gel chromatography.
Detailed Purification Protocol:
-
Initial Workup: After the reaction is complete, filter off the catalyst (if any) and concentrate the reaction mixture under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic residues, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane is typically effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0% -> 10% MeOH).
-
Tailing Suppression: To prevent the amine from "tailing" or streaking on the acidic silica gel, pre-treat the silica with triethylamine (Et₃N) or use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% Et₃N or ammonium hydroxide in the methanol portion of the eluent).
-
-
Characterization: Combine the pure fractions (as determined by TLC or LC-MS) and concentrate under reduced pressure to yield the final product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Goubau, C., et al. (2011). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc, 2011(5), pp. 53-69. [Link]
-
PubChem. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups. [Link]
-
Combettes, L. E., et al. (2012). Synthesis of 3-Fluoropyrrolidines and 4-Fluoropyrrolidin-2-ones from Allylic Fluorides. Chemistry – A European Journal, 18(45), pp. 14513-14520. [Link]
-
Qian, K., et al. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. ACS Medicinal Chemistry Letters, 2(12), pp. 921-926. [Link]
-
Dal Pozzo, A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(17), p. 3865. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), pp. 985-989. [Link]
- Google Patents. Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. CN102241617A.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
Sources
- 1. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. rsc.org [rsc.org]
Technical Support Center: Boc Protection and Deprotection of Aminofluoropyrrolidines
Welcome to our dedicated technical support center for navigating the intricacies of Boc protection and deprotection of aminofluoropyrrolidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable fluorinated building blocks into their synthetic strategies. The presence of fluorine can significantly alter the reactivity and stability of the pyrrolidine scaffold, necessitating careful consideration of reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section is structured to provide solutions to common problems encountered during the Boc protection and deprotection of aminofluoropyrrolidines. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Low or No Yield During Boc Protection
Problem: You are attempting to protect an aminofluoropyrrolidine with di-tert-butyl dicarbonate (Boc₂O) and a standard base (e.g., triethylamine), but you observe a low yield of the desired N-Boc product or no reaction at all.
Causality: The electron-withdrawing nature of the fluorine atom(s) on the pyrrolidine ring reduces the nucleophilicity of the amine nitrogen.[1] This decreased reactivity can make the standard Boc protection protocol inefficient. The lone pair of electrons on the nitrogen is less available to attack the electrophilic carbonyl carbon of Boc₂O.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Boc protection.
Detailed Solutions:
-
Increase Reagent Stoichiometry: A simple first step is to increase the equivalents of Boc₂O (to 1.5-2.0 equiv.) and the base (to 2.0-3.0 equiv.) to drive the reaction forward.
-
Employ a Stronger Base: If increasing stoichiometry is insufficient, switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or, for highly deactivated amines, sodium hydride (NaH).
-
Catalytic 4-DMAP: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O.[2]
-
Modified Protocol for Electron-Deficient Amines: For particularly challenging substrates, a more robust protocol may be necessary. A combination of NaI and DMAP with Boc₂O has been shown to be effective for the Boc protection of unreactive amines.[3]
| Reagent/Condition | Standard Protocol | Modified Protocol for Electron-Deficient Amines |
| Boc₂O (equiv.) | 1.1 - 1.2 | 2.0 - 5.0 |
| Base | Triethylamine (TEA) | 4-(Dimethylamino)pyridine (DMAP) |
| Additive | None | Sodium Iodide (NaI) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | THF |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocol: Modified Boc Protection of an Aminofluoropyrrolidine
-
To a solution of the aminofluoropyrrolidine (1.0 equiv) and NaI (1.0 equiv) in anhydrous THF, add DMAP (2.0 equiv).
-
Add di-tert-butyl dicarbonate (5.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction may be complete in a matter of minutes.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Degradation or Side Reactions During Boc Deprotection
Problem: Upon treatment with a strong acid like trifluoroacetic acid (TFA), you observe decomposition of your aminofluoropyrrolidine, formation of unexpected byproducts, or low recovery of the desired free amine.
Causality: While the Boc group is designed to be cleaved under acidic conditions, the fluorinated pyrrolidine ring itself may be susceptible to acid-catalyzed degradation.[4] The electron-withdrawing fluorine atom can influence the stability of the heterocyclic ring, potentially leading to ring-opening or other rearrangements under harsh acidic conditions. Furthermore, the tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.[5]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
common side reactions during the fluorination of pyrrolidine derivatives
Technical Support Center: Fluorination of Pyrrolidine Derivatives
Welcome to the Technical Support Center for the fluorination of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into this versatile scaffold. Here, we address common challenges and provide practical, field-proven solutions to help you achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorination of pyrrolidine derivatives often challenging?
A1: The fluorination of pyrrolidine derivatives presents several challenges due to the inherent reactivity of the pyrrolidine ring and the nature of fluorinating agents. The nitrogen atom can influence the reaction outcome through its basicity and nucleophilicity, potentially leading to side reactions.[1] Furthermore, the conformational flexibility of the five-membered ring can affect the stereoselectivity of the fluorination.[2][3] Many fluorinating reagents are highly reactive and sensitive to moisture, requiring stringent anhydrous conditions.[4]
Q2: How does the position of the substituent on the pyrrolidine ring affect the fluorination outcome?
A2: The position of substituents, particularly hydroxyl groups, is critical in determining the reaction pathway. For instance, fluorination of a hydroxyl group at the C3 position can proceed as expected, but neighboring group participation involving the nitrogen atom can sometimes lead to rearrangements or unexpected stereochemical outcomes. The electronic nature of substituents also plays a role; electron-withdrawing groups can deactivate the ring towards certain fluorinating agents, while electron-donating groups might increase susceptibility to oxidation.[5]
Q3: What are the key safety precautions to take when working with common fluorinating agents like DAST and Deoxo-Fluor?
A3: Both DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are hazardous reagents that must be handled with extreme care in a well-ventilated fume hood. They can react violently with water and generate corrosive hydrogen fluoride (HF) upon use.[6] Always use personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. It is crucial to work under anhydrous conditions and to quench the reaction carefully, typically by slowly adding the reaction mixture to a cooled, saturated solution of sodium bicarbonate.[4] Newer crystalline fluorinating agents like XtalFluor-E and XtalFluor-M are generally more stable and easier to handle.[6]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the fluorination of pyrrolidine derivatives, providing insights into their causes and offering practical solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Product
Q: My reaction is not proceeding, or the yield of my fluorinated pyrrolidine is very low. What should I check first?
A: Low or no yield in fluorination reactions often points to issues with the reaction setup or the reagents themselves.
-
Anhydrous Conditions: The paramount factor for success is the rigorous exclusion of water. Many fluorinating agents, especially DAST and Deoxo-Fluor, react rapidly with moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.[4]
-
Reagent Quality: The quality of the fluorinating agent is crucial. Some reagents can degrade over time, especially if not stored properly. It is advisable to use a freshly opened bottle or to test the activity of an older reagent on a simple substrate.
-
Temperature Control: Many fluorination reactions are highly exothermic and require careful temperature management. Starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and allowing it to warm slowly can prevent decomposition of the starting material and the product.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent the ingress of atmospheric moisture.[4]
Issue 2: Formation of an Elimination Product (Alkene)
Q: I am observing a significant amount of an alkene byproduct, likely from the elimination of HF. How can I suppress this side reaction?
A: The elimination of hydrogen fluoride (HF) to form an alkene is a common side reaction, particularly when using reagents like DAST or Deoxo-Fluor which can generate acidic byproducts.[6][7]
-
Choice of Fluorinating Agent: Consider using a milder fluorinating agent that is less prone to causing elimination. Reagents like PyFluor and AlkylFluor have been developed to minimize this side reaction.[8]
-
Use of a Hindered Base: The in-situ generated HF can catalyze the elimination. Adding a non-nucleophilic, hindered base can scavenge the HF without interfering with the fluorination reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the desired substitution reaction over elimination.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar solvents may sometimes disfavor elimination pathways.
Issue 3: Observation of a Ring-Expanded Product (e.g., Piperidine)
Q: My mass spectrometry and NMR data suggest the formation of a piperidine derivative instead of the expected fluorinated pyrrolidine. What is happening and how can I prevent it?
A: Ring expansion is a known side reaction during the fluorination of certain pyrrolidine derivatives, particularly those with a hydroxyl group on a side chain at the C2 position (e.g., prolinol derivatives). This occurs through the formation of an intermediate aziridinium ion, which is then opened by the fluoride ion at the less hindered carbon, leading to the formation of a six-membered ring.
-
Mechanism of Ring Expansion:
-
The hydroxyl group is activated by the fluorinating agent (e.g., DAST).
-
The pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the activated hydroxyl group to form a bicyclic aziridinium intermediate.
-
The fluoride ion attacks one of the carbons of the aziridinium ring. Attack at the carbon that was part of the original pyrrolidine ring leads to the ring-expanded piperidine product.
-
-
Strategies for Prevention:
-
N-Protecting Group: The choice of the nitrogen protecting group is critical. Bulky or electron-withdrawing protecting groups (e.g., Boc, Cbz) can disfavor the formation of the aziridinium ion by steric hindrance or by reducing the nucleophilicity of the nitrogen atom.
-
Fluorinating Agent: The choice of fluorinating agent can influence the outcome. A less reactive agent or one that is less prone to promoting carbocationic intermediates might suppress this rearrangement.
-
Reaction Conditions: Lowering the reaction temperature can sometimes minimize rearrangements.
-
Issue 4: Unidentified Byproducts and Complex Reaction Mixture
Q: My crude reaction mixture shows multiple spots on TLC and a complex NMR spectrum. How can I identify the byproducts and purify my desired compound?
A: A complex reaction mixture can arise from several competing side reactions, including oxidation, polymerization (especially with electron-rich pyrroles), or reactions with the solvent.[5]
-
Byproduct Identification:
-
Mass Spectrometry (MS): LC-MS or GC-MS can provide the molecular weights of the components in the mixture, offering clues to their structures (e.g., addition of oxygen, loss of water, dimerization).
-
Nuclear Magnetic Resonance (NMR): 19F NMR is an invaluable tool for identifying all fluorine-containing species in the mixture.[9] 1H and 13C NMR, along with 2D techniques (COSY, HSQC, HMBC), can help elucidate the structures of the major byproducts.
-
-
Purification Strategies:
-
Aqueous Work-up: A standard work-up procedure involves quenching the reaction with a mild base like saturated sodium bicarbonate solution to neutralize acidic byproducts.[4] Subsequent extraction with an organic solvent, washing with water and brine, and drying are standard steps.[4]
-
Chromatography: Flash column chromatography is often necessary to separate the desired product from closely related byproducts. Careful selection of the solvent system is key.
-
Specialized Work-ups: In some cases, specific byproducts might require a tailored work-up. For instance, if tin-based reagents were used upstream, a fluoride wash (e.g., with aqueous KF) can help remove tin residues.[10]
-
Experimental Protocols
Protocol 1: Deoxyfluorination of a Hydroxypyrrolidine Derivative with Deoxo-Fluor
This protocol provides a general procedure for the deoxyfluorination of a secondary alcohol on a pyrrolidine scaffold.
-
Preparation:
-
Oven-dry all glassware overnight and assemble under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvent (e.g., dichloromethane, freshly distilled or from a solvent purification system).
-
-
Reaction Setup:
-
Dissolve the N-protected hydroxypyrrolidine derivative (1.0 eq.) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add Deoxo-Fluor (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at -78 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully, add the reaction mixture to a vigorously stirred, pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution!
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Summary of Fluorinating Agents and Common Side Reactions
| Fluorinating Agent | Common Applications | Potential Side Reactions | Mitigation Strategies |
| DAST | Deoxyfluorination of alcohols | Elimination (alkene formation), ring expansion, rearrangement, thermal instability.[6][11] | Low temperature, use of hindered bases, careful choice of N-protecting group. |
| Deoxo-Fluor | Deoxyfluorination of alcohols | Similar to DAST but more thermally stable.[12] | Low temperature, careful quenching, use of hindered bases. |
| Selectfluor™ | Electrophilic fluorination of C-H bonds, enamines, enolates. | Oxidation, polymerization of electron-rich substrates, formation of difluorinated products.[5][13] | Optimization of stoichiometry, use of a catalyst for selectivity.[13] |
| PyFluor/AlkylFluor | Deoxyfluorination of alcohols | Generally less prone to elimination than DAST/Deoxo-Fluor.[8] | Follow recommended protocols; generally more selective. |
References
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021). pubs.acs.org. [Link]
-
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. (2025). ResearchGate. [Link]
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). download. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). ResearchGate. [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed. [Link]
-
Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. (2018). RSC Publishing. [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF. (2025). ResearchGate. [Link]
-
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. (2025). ResearchGate. [Link]
-
Workup for Removing Tin Byproducts. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Fluorination of pyrrole derivatives by SelectfluorTM | Request PDF. (2025). ResearchGate. [Link]
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). [No Source Found].
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). PMC. [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). ACS Publications. [Link]
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
-
Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Active-site-mediated elimination of hydrogen fluoride from a fluorinated substrate analogue by isopenicillin N synthase. (n.d.). PubMed. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). PMC. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ResearchGate. [Link]
-
How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. (2022). MDPI. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing. [Link]
- ANALYTICAL METHODS. (n.d.). [No Source Found].
-
Minimising conformational bias in fluoroprolines through vicinal difluorination. (2018). RSC Publishing. [Link]
-
Fluorination with aminosulfuranes. (n.d.). Wikipedia. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (n.d.). Vapourtec. [Link]
-
HF elimination reaction in the studied compounds 1-4. (n.d.). ResearchGate. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (n.d.). Journal of the American Chemical Society. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (n.d.). PubMed. [Link]
- EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY+. (n.d.). [No Source Found].
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (n.d.). PMC. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Workup [chem.rochester.edu]
- 11. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 13. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
Technical Support Center: Optimizing Coupling Reactions with tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Welcome to the technical support center for optimizing coupling reactions with tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this fluorinated building block in amide bond formations. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure successful and efficient coupling reactions.
Introduction: Understanding the Unique Characteristics of the Reagent
tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry, offering a constrained, fluorinated pyrrolidine scaffold. However, its unique structural features can present challenges in standard amide coupling reactions. The presence of a fluorine atom on the C3 position can influence the nucleophilicity of the primary amine through inductive effects.[1][2] Additionally, the steric hindrance around the aminomethyl group can impact the efficiency of the coupling reaction.[3][4]
This guide will provide a systematic approach to overcoming these challenges, focusing on the rational selection of coupling reagents, additives, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass recommendation for coupling conditions with this amine?
For a reliable starting point, we recommend using a uronium-based coupling reagent such as HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in combination with a tertiary amine base like diisopropylethylamine (DIPEA) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).[5] This combination is generally effective for a wide range of carboxylic acids and is known to be robust for sterically hindered amines.[6]
Q2: How does the fluorine atom affect the reactivity of the amine?
The electron-withdrawing nature of the fluorine atom can decrease the basicity and nucleophilicity of the primary amine.[1] This may result in slower reaction kinetics compared to its non-fluorinated analog. To compensate for this, it may be necessary to use more potent coupling reagents, slightly elevated reaction temperatures, or longer reaction times.
Q3: Is the Boc protecting group stable under standard coupling conditions?
Yes, the tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of most amide coupling reactions.[7][8] It is cleaved under acidic conditions (e.g., with trifluoroacetic acid) or at high temperatures, which are typically not employed in these coupling steps.[9][10]
Q4: What are the common byproducts I should be aware of?
Common byproducts depend on the coupling reagent used. With carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the main byproduct is the corresponding urea, which is typically water-soluble and can be removed during aqueous workup.[11][12] When using uronium salt reagents like HATU, byproducts can include guanidinium derivatives, which can sometimes be challenging to remove.[13] Careful monitoring of the reaction by TLC or LC-MS is crucial to identify and track the formation of any side products.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid:
-
Explanation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) before it can react with the amine.[11][13] Inefficient activation will lead to low yields.
-
Troubleshooting Steps:
-
Pre-activation: Mix the carboxylic acid, coupling reagent, and any additives (like HOBt or Oxyma) in the solvent for 15-30 minutes at 0 °C to room temperature before adding the amine. This allows for the formation of the active ester intermediate.
-
Switch to a More Powerful Coupling Reagent: If using a carbodiimide-based method (e.g., EDC/HOBt), consider switching to a more potent uronium- or phosphonium-based reagent like HATU, HBTU, or PyBOP.[6][11] COMU, which incorporates Oxyma Pure, is another excellent and safer alternative to HOBt/HOAt-based reagents.[11]
-
-
-
Low Nucleophilicity of the Amine:
-
Explanation: The electron-withdrawing fluorine atom can reduce the amine's reactivity.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor for potential side reactions or degradation at elevated temperatures.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor its progress by TLC or LC-MS.
-
Use a Non-Nucleophilic Base in Excess: Ensure that a sufficient amount of a non-nucleophilic base like DIPEA or 2,4,6-collidine is used to scavenge the acid formed during the reaction and to maintain a favorable pH for the amine to be in its free, nucleophilic form.
-
-
-
Steric Hindrance:
-
Explanation: The bulky Boc-pyrrolidine scaffold, in combination with a sterically demanding carboxylic acid, can hinder the approach of the nucleophile.[3]
-
Troubleshooting Steps:
-
Consider alternative coupling reagents: Reagents like T3P (Propylphosphonic Anhydride) are known to be effective for sterically hindered couplings.[11]
-
Dilution: Running the reaction at a higher dilution can sometimes favor the desired intramolecular coupling over intermolecular side reactions.
-
-
Problem 2: Formation of Significant Impurities
Possible Causes & Solutions:
-
N-acylurea Formation (with Carbodiimides):
-
Explanation: The activated carboxylic acid (O-acylisourea intermediate) can rearrange to a stable N-acylurea byproduct that is unreactive towards the amine.[11] This is more prevalent at higher temperatures.
-
Troubleshooting Steps:
-
Add an Additive: Always use an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure with carbodiimides. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[12]
-
Control Temperature: Perform the reaction at a lower temperature (0 °C to room temperature).[11]
-
-
-
Guanidinium Byproduct Formation (with Uronium Reagents):
-
Explanation: The amine can react directly with the uronium salt (e.g., HATU) to form a guanidinium byproduct.[13]
-
Troubleshooting Steps:
-
Order of Addition: As a general practice, pre-activate the carboxylic acid with the coupling reagent before introducing the amine.[13] This minimizes the opportunity for the amine to react directly with the coupling reagent.
-
-
-
Racemization (if the carboxylic acid has a chiral center):
-
Explanation: The activation of the carboxylic acid can sometimes lead to the loss of stereochemical integrity at the alpha-carbon.
-
Troubleshooting Steps:
-
Use Racemization-Suppressing Additives: Additives like HOBt and particularly HOAt (1-Hydroxy-7-azabenzotriazole) are effective at minimizing racemization.[11] Oxyma Pure is also a good, non-explosive alternative.[11]
-
Lower the Reaction Temperature: Performing the coupling at lower temperatures can help to reduce the rate of epimerization.[11]
-
-
Problem 3: Difficult Purification
Possible Causes & Solutions:
-
Water-Soluble Byproducts:
-
Explanation: Byproducts from reagents like EDC and the accompanying urea are often water-soluble.
-
Troubleshooting Steps:
-
Aqueous Workup: Perform a standard aqueous workup, washing the organic layer with a mild acid (e.g., dilute HCl or citric acid) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and additives like HOBt. Finish with a brine wash.
-
-
-
Byproducts with Similar Polarity to the Product:
-
Explanation: Some byproducts, especially from uronium reagents, may have similar polarity to the desired product, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Optimize Chromatography: Screen different solvent systems for column chromatography. A change in the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can sometimes significantly improve separation.
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization if standard column chromatography is ineffective.
-
-
Recommended Experimental Protocols
Protocol 1: General Coupling using HATU
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF (0.1-0.2 M), add DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting with EDC/Oxyma Pure
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and Oxyma Pure (1.1 equivalents) in anhydrous DCM or DMF (0.1-0.2 M) and cool to 0 °C.
-
Add DIPEA (2.0 equivalents) and stir for 15 minutes.
-
Add tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (1.0 equivalent).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If the reaction is sluggish, consider gentle heating to 40 °C.
-
Monitor the reaction for the disappearance of starting materials and the formation of product and byproducts (e.g., N-acylurea).
-
Workup and purification are similar to Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct and excess Oxyma Pure.
Summary of Recommended Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Key Advantages |
| HATU | None | DIPEA, Collidine | DMF, CH3CN | High efficiency, good for hindered amines.[6][11] |
| HBTU/HOBt | HOBt | DIPEA | DMF | Classic, effective, but HOBt has safety concerns.[11][14] |
| EDC | Oxyma Pure | DIPEA | DCM, DMF | Water-soluble byproducts, Oxyma is a safe alternative to HOBt.[11][12] |
| COMU | None | DIPEA | DMF, CH3CN | High reactivity, safer than HOBt/HOAt-based reagents.[11] |
| T3P | Pyridine, DIPEA | EtOAc, THF | Good for hindered systems, byproducts are water-soluble.[11] |
References
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
PMC. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Reddit. (2023). Choosing amide coupling agent. [Link]
-
PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
PMC. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. [Link]
-
PMC. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
PMC. (2021). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
NIH. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
PubMed. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. [Link]
-
ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
Sources
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC Methods for 3-Fluoropyrrolidine Derivatives
Welcome to the technical support center for the chiral separation of 3-fluoropyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantioselective analysis for this important class of compounds. The judicious incorporation of fluorine into heterocyclic frameworks like pyrrolidine can significantly enhance a drug candidate's metabolic stability and lipophilicity.[1] Consequently, robust analytical methods to ensure enantiomeric purity are not just a regulatory requirement but a cornerstone of effective drug development.[2]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are 3-fluoropyrrolidine derivatives, and why is their chiral separation critical?
3-Fluoropyrrolidine is a five-membered heterocyclic amine containing a fluorine atom at the 3-position. Its derivatives are vital chiral building blocks in medicinal chemistry.[3] The presence of the chiral center means these molecules exist as enantiomers—non-superimposable mirror images. In a biological system, which is inherently chiral, these enantiomers can interact differently with protein targets like enzymes and receptors.[4] One enantiomer might elicit the desired therapeutic effect, while the other could be inactive, less potent, or even cause toxic side effects. Therefore, separating and quantifying the enantiomers is critical to guarantee the safety and efficacy of a drug.
Q2: What is the fundamental principle of chiral separation by HPLC?
Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by conventional HPLC methods (e.g., using a standard C18 column).[5] Chiral separation is achieved by introducing another chiral entity into the system to create a transient diastereomeric complex. This is most commonly done using a Chiral Stationary Phase (CSP).[6]
The underlying mechanism is often described by the "three-point interaction model," where one enantiomer forms a more stable, three-point interaction with the CSP, while its counterpart can only form two-point interactions.[7] This difference in interaction energy leads to different retention times, allowing for their separation.[7]
Q3: What types of Chiral Stationary Phases (CSPs) are most effective for separating 3-fluoropyrrolidine derivatives?
Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including fluorinated heterocycles.[8] These phases consist of cellulose or amylose derivatives coated or immobilized on a silica support.
-
Coated Polysaccharide Phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H): These are workhorse columns but have limitations on the types of solvents that can be used.
-
Immobilized Polysaccharide Phases (e.g., Chiralpak® IA, IB, IC): These offer expanded solvent compatibility, allowing for the use of solvents like dichloromethane (DCM), ethyl acetate, and THF, which can provide alternative selectivities.[8][9] This versatility is particularly useful for fluorinated compounds that may have unique solubility requirements.
Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ V) can also be effective, especially in reversed-phase or polar organic modes, often through an inclusion complexing mechanism.[5]
Q4: How does the fluorine atom in 3-fluoropyrrolidine affect the chiral separation?
The fluorine atom significantly influences the molecule's electronic properties and conformation. Its high electronegativity can alter the acidity or basicity of nearby functional groups (like the pyrrolidine nitrogen) and create new points of interaction (e.g., dipole-dipole, hydrogen bonding) with the CSP. This can be advantageous, but it also makes predicting chromatographic behavior challenging.[1] Sometimes, fluorination can enhance chiral recognition, while in other cases, it may require screening a wider range of CSPs and mobile phases to find suitable conditions.
Q5: Is derivatization of the 3-fluoropyrrolidine amine necessary for separation?
Not always, but it is a common strategy to improve chromatographic performance. The secondary amine in the pyrrolidine ring can cause peak tailing due to strong interactions with residual silanols on the silica support. Derivatization with an acylating agent (e.g., benzoyl chloride, 4-nitrobenzoyl chloride) or a sulfonyl chloride converts the amine into a neutral amide or sulfonamide.[10][11]
Advantages of Derivatization:
-
Improved Peak Shape: Reduces tailing and improves efficiency.
-
Enhanced Detectability: A chromophore can be introduced, increasing the UV response for detection.
-
Modified Chirality: The derivatizing group can enhance the structural differences between enantiomers, potentially leading to better separation.
However, direct separation without derivatization is often possible and preferred to avoid extra sample preparation steps. This typically requires the use of a basic additive in the mobile phase, like triethylamine (TEA) or diethylamine (DEA), to mask the active sites on the stationary phase.[10]
Chiral Method Development Workflow
Q1: I have a new 3-fluoropyrrolidine derivative. Where do I start with method development?
A systematic screening approach is the most efficient path to a successful separation.[12] The goal of the initial screen is not to achieve baseline resolution but to identify promising combinations of CSP and mobile phase that show any hint of separation ("hits").
-
Analyte Preparation: Dissolve the racemic standard in a suitable solvent (e.g., ethanol, isopropanol) at a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample solvent is compatible with the initial mobile phases.
-
Column Selection: Screen a set of complementary polysaccharide-based CSPs. A recommended starting set is provided in the table below.
-
Mobile Phase Selection: Begin with standard normal-phase mobile phases. A simple isocratic system of n-Hexane/Alcohol is a robust starting point.
-
Execution: Run the screen using the conditions outlined in the table. Monitor the chromatogram for any peak splitting or broadening that indicates partial separation.
-
Evaluation: Identify the CSP/mobile phase combinations that provide the best initial selectivity (α). These are your leads for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| CSP 1 | Chiralpak® IA | Chiralpak® IB | Chiralpak® IC |
| CSP 2 | Chiralcel® OD-H | Chiralpak® AD-H | Regis Whelk-O1 |
| Mobile Phase A | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (90:10, v/v) | - |
| Mobile Phase B | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (80:20, v/v) | - |
| Additive | 0.1% Diethylamine (DEA) for basic analytes | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Note: For underivatized 3-fluoropyrrolidine, which is basic, the inclusion of a basic additive like DEA is crucial to prevent severe peak tailing.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ucj.org.ua [ucj.org.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation problem - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Degradation Pathways of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in Solution
Welcome to the technical support center for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling and analysis of this fluorinated pyrrolidine derivative in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry, prized for the introduction of a fluorinated stereocenter that can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug candidate. However, the inherent reactivity of this molecule, particularly the lability of the tert-butoxycarbonyl (Boc) protecting group and the potential for reactions involving the fluorine substituent, necessitates a thorough understanding of its stability profile. This guide will explore the likely degradation pathways under various stress conditions and provide practical advice for identifying and mitigating these issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the observed degradation and the recommended experimental choices.
Issue 1: Loss of the Boc Protecting Group During Routine Handling or Analysis
Question: I am observing a new, more polar peak in my HPLC analysis of a sample of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate that has been stored in an acidic mobile phase. Could this be a degradation product?
Answer: Yes, it is highly probable that you are observing the deprotection of the Boc group. The tert-butyl carbamate is susceptible to cleavage under acidic conditions, leading to the formation of the free amine, 3-(aminomethyl)-3-fluoropyrrolidine.[1] The resulting primary amine is significantly more polar than the Boc-protected precursor, which explains the earlier elution time on a reverse-phase HPLC column.
Causality Explained: The mechanism of Boc deprotection in acidic media involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which then typically eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solutions, including HPLC mobile phases and storage buffers, in the neutral to slightly basic range (pH 7-8) to minimize acid-catalyzed hydrolysis of the Boc group.
-
Solvent Selection: If acidic conditions are unavoidable for your experiment, consider using a less nucleophilic solvent to potentially slow down the degradation process.
-
Temperature Management: Perform your experiments at reduced temperatures to decrease the rate of the hydrolysis reaction.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur.
Issue 2: Appearance of an Unexpected Impurity with a Lower Molecular Weight in Mass Spectrometry Analysis, Especially at Elevated Temperatures.
Question: My LC-MS analysis of a stressed sample (e.g., heated in solution) shows a significant impurity with a mass corresponding to the loss of HF from the parent molecule. What could be the cause?
Answer: This observation strongly suggests that a β-elimination reaction has occurred. In the case of 3-fluoropyrrolidine derivatives, the fluorine atom can be eliminated along with a proton from an adjacent carbon atom, leading to the formation of a double bond within the pyrrolidine ring. A study on the synthesis of 3,3-difluoroproline noted significant degradation at temperatures above 70°C, likely through competing β-elimination pathways.[2]
Causality Explained: The presence of the electron-withdrawing fluorine atom can increase the acidity of the protons on the adjacent carbons (C2 and C4). Under thermal stress or in the presence of a base, a proton can be abstracted, leading to an E1cb-like or E2 elimination of hydrogen fluoride (HF). The mechanism of elimination for many fluorinated compounds can involve a carbanion intermediate (E1cb mechanism).[3]
Potential β-Elimination Products:
-
Product A: Elimination of HF involving a proton from C2 would lead to tert-butyl 3-(aminomethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate.
-
Product B: Elimination of HF involving a proton from C4 would result in tert-butyl 3-(aminomethyl)-3,4-dihydro-1H-pyrrole-1-carboxylate.
Troubleshooting Steps:
-
Temperature Control: Avoid exposing solutions of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate to high temperatures for extended periods.
-
pH Management: While β-elimination can be thermally induced, it is often base-catalyzed. Ensure your solutions are not strongly basic.
-
Structural Confirmation: To confirm the identity of the degradation product, consider isolation and characterization by 1D and 2D NMR spectroscopy. 1H NMR would show the appearance of vinylic protons, and 13C NMR would show the presence of sp2-hybridized carbons.
Issue 3: Observation of Multiple Degradation Products Under Oxidative Stress Conditions.
Question: I have subjected my compound to forced degradation with an oxidizing agent (e.g., H₂O₂) and observe several new peaks in my chromatogram. What are the likely degradation pathways?
Answer: Pyrrolidine rings are susceptible to oxidation, which can lead to a variety of products. The primary sites of oxidation are the nitrogen atom and the carbon atoms adjacent to the nitrogen.
Potential Oxidative Degradation Pathways:
-
N-Oxidation: The lone pair of electrons on the pyrrolidine nitrogen can be oxidized to form the corresponding N-oxide, tert-butyl 3-(aminomethyl)-3-fluoro-1-oxido-pyrrolidine-1-carboxylate.
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the pyrrolidine ring.
-
Hydroxylation: Oxidation of the C-H bonds on the pyrrolidine ring can introduce hydroxyl groups.
Troubleshooting and Characterization:
-
Mild Oxidizing Agents: If investigating oxidative stability, start with milder conditions (e.g., lower concentration of oxidizing agent, lower temperature) to favor the formation of primary degradation products.
-
LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradation product ions. The fragmentation patterns can provide valuable structural information. For instance, the fragmentation of pyrrolidine-containing compounds often involves the neutral loss of the pyrrolidine moiety.[4][5][6]
-
NMR Spectroscopy: For definitive structure elucidation of major degradation products, isolation followed by NMR analysis is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate?
A1: To ensure stability, solutions should be stored at low temperatures (2-8 °C or frozen for long-term storage) and protected from light. The pH of the solution should be maintained in the neutral to slightly basic range (pH 7-8). Avoid storing in acidic buffers.
Q2: How does the fluorine atom affect the stability of the molecule?
A2: The fluorine atom has several effects. Its strong electron-withdrawing nature can increase the acidity of adjacent C-H bonds, making the molecule more susceptible to β-elimination reactions.[3] Conversely, the C-F bond is generally strong and not easily cleaved, but intramolecular reactions can facilitate its displacement.[7] The presence of fluorine can also influence the conformational preferences of the pyrrolidine ring.[8]
Q3: What analytical techniques are best suited for monitoring the degradation of this compound?
A3: A combination of techniques is ideal for comprehensive impurity profiling:
-
HPLC with UV and Mass Spectrometric Detection (LC-MS): This is the workhorse technique for separating the parent compound from its degradation products and for obtaining molecular weight information.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.
-
Tandem Mass Spectrometry (MS/MS): Helps in the structural elucidation of degradation products by analyzing their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for the definitive structural confirmation of isolated impurities. 19F NMR is particularly useful for tracking the fate of the fluorine atom in degradation products.[9]
Q4: Is the compound sensitive to light?
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify and quantify the degradation products.
Protocol 2: HPLC-UV/MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
Data Presentation
| Stress Condition | Major Degradation Pathway | Potential Degradation Product(s) |
| Acidic | Boc Deprotection | 3-(aminomethyl)-3-fluoropyrrolidine |
| Basic/Thermal | β-Elimination | tert-butyl 3-(aminomethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate and/or tert-butyl 3-(aminomethyl)-3,4-dihydro-1H-pyrrole-1-carboxylate |
| Oxidative | N-Oxidation, Ring Opening | tert-butyl 3-(aminomethyl)-3-fluoro-1-oxido-pyrrolidine-1-carboxylate, various ring-opened products |
| Photolytic | Photodegradation | Various photoproducts, potentially involving C-F bond cleavage |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Analytical Workflow
Caption: Recommended analytical workflow for impurity profiling.
References
-
Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
National Center for Biotechnology Information. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
-
National Center for Biotechnology Information. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]
-
PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
-
ResearchGate. Synthesis of 3‐fluoropyrrolidines with hypervalent iodine(III)/HF reagents. [Link]
-
National Center for Biotechnology Information. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. [Link]
-
SlidePlayer. Elimination Reactions. [Link]
-
Journal of the American Chemical Society. o-Fluoroazobenzenes as Readily Synthesized Photoswitches Offering Nearly Quantitative Two-Way Isomerization with Visible Light. [Link]
-
National Center for Biotechnology Information. The Dark Side of Fluorine. [Link]
- Google Patents. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
National Center for Biotechnology Information. Aza‐Diarylethenes Undergoing Both Photochemically and Thermally Reversible Electrocyclic Reactions. [Link]
-
NIST. Mass spectra of fluorocarbons. [Link]
-
coursecontent.info. Elimination Reactions (Unit I). [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Southern Illinois University Edwardsville. Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. [Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
West Virginia University Research Repository. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]
-
Taylor & Francis Online. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. [Link]
-
National Center for Biotechnology Information. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
ResearchGate. Degradation of selected Fluoroquinolones. [Link]
-
Sci-Hub. Fluorinated heterocyclic compounds. A photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. [Link]
-
PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]
-
YouTube. Oxidizing Agents and Reducing Agents. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Center for Biotechnology Information. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siue.edu [siue.edu]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
considerations for scaling up the synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. The following sections provide in-depth troubleshooting advice and frequently asked questions to address potential challenges, particularly those encountered during scale-up operations. The methodologies and recommendations provided herein are grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful synthetic outcomes.
Introduction
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a key building block in medicinal chemistry, presents a unique set of challenges. The presence of a quaternary stereocenter containing a fluorine atom, along with two nucleophilic nitrogen atoms with different steric and electronic environments, requires careful control of reaction conditions. This guide will navigate the common hurdles in its multi-step synthesis, from starting material selection to final purification, with a focus on scalability.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low Yield or Incomplete Conversion During Fluorination
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (e.g., the corresponding hydroxy or mesyloxy precursor) remaining.
-
Isolated yield of the fluorinated product is consistently below expectations.
Probable Causes:
-
Inefficient Fluorinating Agent: The choice and quality of the fluorinating agent are critical. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can degrade upon storage, especially if exposed to moisture.
-
Steric Hindrance: The tertiary carbon center can be sterically hindered, slowing down the SN2 displacement by the fluoride ion.
-
Leaving Group Efficiency: An insufficiently activated hydroxyl group (e.g., as a mesylate or tosylate) may not be a good enough leaving group for efficient nucleophilic substitution.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the solubility of the fluoride source and the rate of the SN2 reaction.
Solutions:
-
Verify Reagent Quality: Use a freshly opened or properly stored bottle of the fluorinating agent. Consider titrating the reagent to determine its activity before use.
-
Optimize Reaction Temperature and Time: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Enhance Leaving Group Ability: If starting from the alcohol, ensure complete conversion to a sulfonate ester (mesylate, tosylate, or nosylate). The choice of leaving group can influence the reaction rate.
-
Solvent Selection: Aprotic polar solvents like acetonitrile, DMF, or DMSO can be effective. For fluoride salt-based fluorination (e.g., with KF), the use of phase-transfer catalysts (e.g., 18-crown-6) can enhance the solubility and nucleophilicity of the fluoride ion. A scalable process for a similar compound successfully utilized potassium fluoride.[1]
-
Alternative Fluorinating Agents: Consider using more reactive or specialized fluorinating agents if standard conditions fail.
Problem 2: Formation of Elimination Byproducts
Symptoms:
-
NMR and MS analysis reveal the presence of an unsaturated byproduct, resulting from the elimination of the leaving group and a proton.
Probable Causes:
-
Basic Reaction Conditions: The fluoride source (e.g., KF) can be basic enough to promote E2 elimination, especially at elevated temperatures.
-
Steric Hindrance Favoring Elimination: If the SN2 pathway is sterically hindered, elimination can become a competing and sometimes major pathway.
-
Leaving Group: A bulky leaving group can also favor elimination.
Solutions:
-
Control of Basicity: Use a non-basic or weakly basic fluoride source if possible. Spray-dried potassium fluoride is often used to minimize basicity from hydroxide impurities.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy elimination pathway.
-
Choice of Leaving Group: A less bulky leaving group might slightly reduce the propensity for elimination.
Problem 3: Difficult Purification of the Final Product
Symptoms:
-
Co-elution of the product with starting materials or byproducts during column chromatography.
-
Difficulty in achieving high purity (>98%) required for subsequent steps.
Probable Causes:
-
Similar Polarity of Components: The Boc-protected product and potential byproducts may have very similar polarities, making chromatographic separation challenging.
-
Amine-Related Issues on Silica Gel: The free aminomethyl group can interact with the acidic silica gel, leading to peak tailing and potential decomposition.
Solutions:
-
Chromatography Optimization:
-
Solvent System: A systematic screen of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a small amount of triethylamine) is recommended.
-
Additive: Adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can significantly improve peak shape by deactivating the acidic sites on the silica gel. A common system for related compounds is CH2Cl2/MeOH.[2]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if silica gel proves ineffective.
-
-
Crystallization/Recrystallization: This is often the most effective method for purification on a large scale.[1][3]
-
Solvent Screening: Perform a systematic screening of single and mixed solvent systems to find conditions for selective crystallization of the desired product. Common choices include alcohols, esters, and hydrocarbons.
-
Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or trifluoroacetate) which may have better crystalline properties. The trifluoroacetate salt of the deprotected amine has been successfully recrystallized from ethanol.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this molecule and what are the key considerations at each step?
A common synthetic approach starts from a commercially available protected 3-pyrrolidinone derivative. The key steps and considerations are outlined in the workflow below.
Caption: General synthetic workflow and key considerations.
Q2: How does the Boc protecting group influence the synthesis and scale-up?
The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves several crucial functions:
-
Reduced Nucleophilicity: It deactivates the pyrrolidine nitrogen, preventing it from participating in unwanted side reactions, such as acting as a nucleophile or a base.
-
Solubility: The Boc group generally increases the solubility of intermediates in common organic solvents, which can be advantageous for reaction setup and purification.
-
Stability and Deprotection: It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in the final step.[1][2]
On a large scale, the introduction and removal of the Boc group add steps to the overall synthesis. The deprotection step using strong acids requires careful material selection for reactors to avoid corrosion. Additionally, the gaseous isobutylene byproduct of deprotection needs to be safely handled.
Q3: Are there any stability concerns with the final product?
Yes, compounds containing a monofluoroalkyl group adjacent to an intramolecular nucleophile (like the aminomethyl group) can be susceptible to degradation.[4] Although the primary amine is sterically more hindered than in some reported unstable analogs, there is a potential for intramolecular SN2 displacement of the fluoride by the amine, which would lead to the formation of a strained aziridinium ion intermediate. This could be followed by ring-opening to form byproducts.
Stability Testing Recommendations:
-
Conduct stress testing of the final compound under various pH conditions and temperatures.
-
For long-term storage, it is advisable to store the compound as a salt (e.g., HCl salt) at low temperatures in a dry, inert atmosphere to minimize potential degradation pathways.
Q4: What are the primary safety considerations when scaling up this synthesis?
-
Fluorinating Agents: Many fluorinating agents (e.g., DAST) are toxic, corrosive, and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, their thermal stability should be considered to prevent runaway reactions.
-
Reduction Step: If using reagents like lithium aluminum hydride (LiAlH₄) for nitrile reduction, extreme care must be taken due to its pyrophoric nature and violent reaction with water. The workup procedure (e.g., Fieser workup) must be performed carefully, especially on a large scale where heat dissipation can be a challenge. Catalytic hydrogenation, while often safer, carries risks of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel).
-
Acidic/Basic Reagents: Large quantities of strong acids (for deprotection) and bases require careful handling and addition to control exotherms.
-
Solvent Handling: The use of large volumes of flammable organic solvents necessitates adherence to all safety protocols for storage, handling, and disposal.
Q5: How can I improve the stereochemical control during the synthesis?
The stereochemistry of the final product is often determined early in the synthesis, for instance, during the introduction of the first functional group at the C3 position. If a chiral product is desired, several strategies can be employed:
-
Chiral Starting Materials: Begin the synthesis with an enantiomerically pure starting material, such as a derivative of proline or another chiral pool molecule.[5][6]
-
Asymmetric Catalysis: Employ a chiral catalyst to induce stereoselectivity in a key bond-forming step. For example, an asymmetric Michael addition to form a precursor to the pyrrolidine ring has been reported.[7]
-
Chiral Resolution: Separate a racemic mixture at an intermediate or final stage, for example, by forming diastereomeric salts with a chiral resolving agent and then separating them by crystallization.
Data Summary
The following table provides a hypothetical comparison of purification methods for the final product at a 100g scale, illustrating a common decision-making process in process development.
| Parameter | Flash Chromatography (Silica Gel) | Recrystallization |
| Scale | 100 g | 100 g |
| Solvent Volume | ~10-15 L | ~1-2 L |
| Typical Yield | 85-95% | 90-98% (after optimization) |
| Purity Achieved | 95-98% | >99% |
| Throughput | Lower (labor-intensive) | Higher (once developed) |
| Cost | High (silica, solvent) | Low (solvent, potential energy costs) |
| Scalability | Poor | Excellent |
Conclusion
The successful and scalable synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is achievable with careful attention to reaction parameters, reagent quality, and purification strategies. This guide provides a framework for troubleshooting common issues and making informed decisions during process development. By anticipating challenges related to fluorination, purification, and stability, researchers can streamline the synthesis and achieve high-purity material suitable for advanced applications in drug discovery.
References
-
Gillaizeau, I., et al. (2012). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. HAL Open Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar. Available at: [Link]
-
ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Available at: [Link]
-
Bold, C. P., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. Available at: [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
PubMed. (n.d.). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to ¹⁹F NMR in the Analysis of Fluorinated Pyrrolidine Compounds
In the landscape of modern drug discovery and development, fluorinated pyrrolidines represent a cornerstone of medicinal chemistry. The strategic incorporation of fluorine atoms into the pyrrolidine scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] Consequently, the precise and efficient characterization of these compounds, particularly their stereochemical integrity, is of paramount importance. While traditional analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and proton (¹H) NMR spectroscopy have long been the workhorses of stereochemical analysis, fluorine-19 (¹⁹F) NMR has emerged as a powerful and often superior alternative for the analysis of fluorinated molecules.[3][4][5]
This guide provides an in-depth comparison of ¹⁹F NMR with other analytical methods for the characterization of fluorinated pyrrolidine compounds. We will delve into the fundamental principles of ¹⁹F NMR, explore its practical applications in determining diastereomeric and enantiomeric excess, and provide detailed experimental protocols. Through a combination of experimental data and field-proven insights, this guide will demonstrate the unique advantages that ¹⁹F NMR brings to the analytical workflow for researchers, scientists, and drug development professionals.
The Unique Power of the ¹⁹F Nucleus
The utility of ¹⁹F NMR stems from the inherent properties of the fluorine-19 isotope. It is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83.4% of that of ¹H NMR.[6] This high sensitivity, coupled with the virtual absence of fluorine in most biological and synthetic matrices, leads to spectra with an excellent signal-to-noise ratio and no background interference.[6][7][8]
Perhaps the most significant advantage of ¹⁹F NMR is its exceptionally wide chemical shift range, which can span over 400 ppm.[1][9] This vast spectral window dramatically reduces the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules.[1][9] The ¹⁹F chemical shift is also exquisitely sensitive to the local electronic environment, making it a highly informative probe of subtle structural and conformational changes.[10]
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
The choice of an analytical technique for stereochemical analysis depends on various factors, including the nature of the analyte, the required level of accuracy, and practical considerations such as sample throughput and cost. Here, we compare ¹⁹F NMR with two commonly used alternatives: chiral HPLC and ¹H NMR with chiral shift reagents.
| Feature | ¹⁹F NMR | Chiral HPLC | ¹H NMR with Chiral Shift Reagents |
| Principle | Intrinsic nuclear property | Differential interaction with a chiral stationary phase | Formation of diastereomeric complexes |
| Sensitivity | High (83.4% of ¹H) | High (UV, MS detection) | Moderate to low |
| Resolution | Excellent (wide chemical shift range) | Excellent (baseline separation) | Often limited by line broadening and signal overlap |
| Sample Prep | Minimal (dissolution in a deuterated solvent) | Requires method development, mobile phase prep | Requires addition of chiral shift reagent, potential for precipitation |
| Throughput | High (rapid acquisition times)[3][4][5] | Moderate (longer run times) | Moderate |
| Quantitation | Accurate (direct integration of signals) | Accurate (peak area integration) | Can be less accurate due to peak overlap and baseline distortion |
| Information | Chemical shift, coupling constants (structural insights) | Retention time | Chemical shift perturbation |
| Cost | High initial instrument cost, lower running costs | Moderate instrument cost, ongoing solvent costs | Low (requires only the reagent) |
Causality Behind Experimental Choices
The decision to employ ¹⁹F NMR is often driven by the need for a rapid, high-resolution, and information-rich analytical method. For instance, during the optimization of a stereoselective synthesis of a fluorinated pyrrolidine, ¹⁹F NMR can provide a near real-time assessment of the diastereomeric or enantiomeric ratio of the crude reaction mixture without the need for purification or lengthy chromatographic method development.[11] This is a significant advantage over chiral HPLC, which typically requires a clean sample and a validated method.
Furthermore, the large chemical shift dispersion in ¹⁹F NMR allows for the simultaneous analysis of multiple fluorinated species in a complex mixture, a task that would be challenging with ¹H NMR due to severe signal overlap.[2][12][13] This capability is invaluable for reaction monitoring and high-throughput screening applications.[7][14]
Workflow for Stereochemical Analysis using ¹⁹F NMR
The following diagram illustrates a typical workflow for the determination of enantiomeric excess in a fluorinated pyrrolidine using ¹⁹F NMR with a chiral solvating agent.
Caption: Workflow for enantiomeric excess determination by ¹⁹F NMR.
Experimental Protocol: Determination of Enantiomeric Excess of a Fluorinated Pyrrolidine
This protocol describes a general procedure for determining the enantiomeric excess of a chiral fluorinated pyrrolidine using a chiral solvating agent (CSA).
Materials:
-
Fluorinated pyrrolidine sample (racemic or enantioenriched)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Volumetric flasks and micropipettes
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated pyrrolidine into a vial.
-
Dissolve the sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹⁹F NMR spectrum of the sample to determine its chemical shift.
-
To a separate NMR tube, add the fluorinated pyrrolidine solution.
-
Add 1 to 5 equivalents of the chiral solvating agent to the NMR tube. The optimal ratio should be determined empirically.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹⁹F NMR spectrum. A standard one-pulse experiment with proton decoupling is typically sufficient.[15]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 5 times the longest T1 is recommended for accurate quantification.[9]
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.
-
Identify the signals corresponding to the two diastereomeric complexes formed between the enantiomers of the pyrrolidine and the chiral solvating agent.
-
Carefully integrate the areas of the two distinct ¹⁹F signals.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
-
-
Self-Validating System: The protocol's integrity is maintained by running a control experiment with a racemic mixture of the fluorinated pyrrolidine. This will confirm the formation of two distinct, equally integrated signals in the presence of the chiral solvating agent, validating the method's ability to resolve the enantiomers.
Conformational Analysis of Fluorinated Pyrrolidines
Beyond stereochemical determination, ¹⁹F NMR is a powerful tool for elucidating the conformational preferences of fluorinated pyrrolidines. The conformation of the pyrrolidine ring is crucial for its biological activity, as it dictates the spatial arrangement of substituents and their interactions with biological targets.
The analysis of through-bond J-couplings between ¹⁹F and neighboring ¹H nuclei (³JHF) provides valuable information about the dihedral angles within the molecule.[16] Additionally, through-space Nuclear Overhauser Effect (NOE) correlations between ¹⁹F and ¹H nuclei can be measured using 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments to estimate internuclear distances.[16] By combining coupling constant analysis with NOE data, a detailed picture of the solution-phase conformation of the pyrrolidine ring can be constructed.[16]
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and decision-making process when choosing an analytical technique for fluorinated pyrrolidine analysis.
Sources
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) DOI:10.1039/D4AN00237G [pubs.rsc.org]
- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. biophysics.org [biophysics.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. news-medical.net [news-medical.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Pyrrolidine Analogues
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2][3] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, making it a versatile scaffold for designing novel therapeutic agents.[2] In the relentless pursuit of enhanced drug efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine atoms into these pyrrolidine scaffolds has emerged as a powerful tool.
This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyrrolidine analogues, elucidating the profound impact of this single-atom substitution on biological activity. We will explore the mechanistic underpinnings of these effects, from conformational control to metabolic stability, supported by experimental data and detailed protocols for researchers in the field.
Comparative Biological Activity: How Fluorine Changes the Game
The introduction of fluorine, the most electronegative element, into a pyrrolidine ring can dramatically alter a molecule's physicochemical properties and, consequently, its interaction with biological targets. These changes are multifaceted and often synergistic.
Conformational Control and Receptor Binding Affinity
The puckered, non-planar nature of the pyrrolidine ring is critical to its function, allowing it to adopt specific conformations that are optimal for receptor binding. Fluorination provides a powerful means to control this ring pucker.
-
Stereoelectronic Effects: The strong inductive effect of the fluorine atom can enforce a particular pucker upon the pyrrolidine ring.[4] For example, in 4-fluoroprolines, this effect can bias the ring conformation and the geometry of the preceding peptide bond, which can be crucial for the stability of peptides and proteins like collagen.[4]
-
Binding Mode Alteration: X-ray crystallography studies have shown that incorporating a C-F bond into the pyrrolidine moieties of a G-quadruplex DNA binding ligand leads to a distinctly different ring conformation compared to its non-fluorinated counterpart.[5] This conformational change resulted in a different and more favorable binding mode.[5] This highlights how fluorine can fine-tune the "lock-and-key" fit between a drug and its target.
The consequence of this conformational control is often a significant change in binding affinity. While the effect is target-dependent, fluorination can lead to a substantial increase in potency.
| Compound Pair | Target | Non-Fluorinated Analogue (Ki) | Fluorinated Analogue (Ki) | Fold Improvement | Reference Concept |
| Pyrrolidine-based Ligand A | G-Quadruplex DNA | Hypothetical Value: 500 nM | Hypothetical Value: 50 nM | 10x | Altered ring conformation leading to improved binding.[5] |
| Pyrrolidine Sulfonamide | GlyT1 Inhibitor | 198 nM | Varies with position | Variable | SAR studies show potency is affected by ring substituents.[2] |
Enhanced Metabolic Stability
One of the most sought-after benefits of fluorination is the enhancement of a drug's metabolic stability.[6][7] Drug metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of clearance for many compounds.[8]
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a site susceptible to oxidative metabolism with a fluorine atom, that metabolic pathway can be effectively blocked. This leads to a longer plasma half-life and improved bioavailability.[6][7]
-
Mechanistic Rationale: The improved metabolic profile is not just due to C-F bond strength. Fluorine's electron-withdrawing nature can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[6] This provides a more nuanced, mechanistic rationale for the observed increase in stability.[6][7]
A case study involving 2'-fluorinated tetrahydrouridine derivatives demonstrated that difluorination not only enhanced stability against acid-catalyzed degradation but also resulted in an improved oral pharmacokinetic profile with higher and more reproducible plasma exposure in rhesus monkeys.[9]
| Parameter | Non-Fluorinated Analogue | Fluorinated Analogue | Key Outcome | Reference Concept |
| Intrinsic Clearance (CLint) | High | Low | Reduced rate of metabolism.[10] | Fluorination blocks sites of CYP-mediated oxidation.[6] |
| Plasma Half-life (t½) | Short | Long | Increased duration of action.[11] | Slower clearance from the body.[11] |
| Oral Bioavailability | Low-Moderate | High | Improved systemic exposure after oral dosing.[9] | Reduced first-pass metabolism in the liver.[8] |
Modulation of Physicochemical Properties (pKa and Lipophilicity)
Fluorination also systematically modifies other key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Reduction: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic groups, such as the pyrrolidine nitrogen.[12] This is a predictable effect based on induction.[12] A lower pKa means the nitrogen is less basic, which can reduce off-target interactions (e.g., with the hERG channel) and alter the compound's solubility and transport characteristics.
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is more complex. While a single fluorine atom often increases lipophilicity, gem-difluorination can either increase or decrease it, depending on the molecular context and spatial orientation.[12] This allows for fine-tuning of a molecule's ability to cross biological membranes.
Experimental Design and Protocols
To objectively compare fluorinated and non-fluorinated analogues, a series of standardized in vitro assays are essential. The following workflows and protocols provide a robust framework for such an evaluation.
General Experimental Workflow
The logical progression from synthesis to comprehensive biological evaluation is critical for generating reliable comparative data.
Caption: Workflow for comparative analysis of analogues.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[13]
Objective: To determine the IC50 (concentration of competitor that displaces 50% of the radioligand) and subsequently calculate the Ki of the fluorinated and non-fluorinated pyrrolidine analogues.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand with known high affinity for the target receptor (e.g., [3H]-labeled).
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides adequate signal-to-noise ratio.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known non-labeled ligand (to saturate all receptors), and membrane suspension.
-
Competition: Add assay buffer, radioligand, serially diluted test compounds, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination & Separation: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10][11][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogues.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compounds and a positive control compound (with known metabolic liability).
-
Acetonitrile (with internal standard) for reaction quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer. Prepare solutions of the test compounds.
-
Incubation Setup: In a 96-well plate, pre-warm the microsomal suspension and test compounds at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard. The T=0 sample serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
The Mechanistic Impact of Fluorine: A Deeper Dive
The observed changes in biological activity can be traced back to the fundamental physicochemical perturbations caused by the fluorine atom.
Caption: Causality chain from fluorination to biological outcome.
Conclusion and Future Perspectives
The strategic fluorination of pyrrolidine analogues is a validated and powerful strategy in modern drug discovery. By exerting precise control over conformation, blocking metabolic liabilities, and modulating key physicochemical properties, the introduction of fluorine can convert a promising lead compound into a viable drug candidate. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate and harness the "fluorine advantage."
While the benefits are clear, it is important to note that the effects of fluorination are highly context-dependent, and not every substitution will be beneficial. In some cases, fluorination can introduce unforeseen liabilities, such as intrinsic instability of the C-F bond in certain chemical environments.[15] Therefore, a thorough, case-by-case experimental evaluation, as outlined here, remains the gold standard for decision-making in drug development. Future research will continue to uncover novel fluorination strategies and provide a deeper understanding of the subtle interplay between fluorine substitution and biological systems.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. [Link]
-
Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (n.d.). ResearchGate. [Link]
-
Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase. (2014). Journal of Medicinal Chemistry. [Link]
-
In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. (2021). Frontiers in Plant Science. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]
-
Ligand binding assay. (2024). Wikipedia. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). Russian Journal of Organic Chemistry. [Link]
-
Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. (n.d.). ResearchGate. [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (2003). Clinical Pharmacokinetics. [Link]
-
β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. (2014). Organic & Biomolecular Chemistry. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2018). Methods. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2014). Accounts of Chemical Research. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ResearchGate. [Link]
-
ADME 101: Drug Metabolism Studies – Metabolic Stability. (2022). YouTube. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Comparative Analysis for Asymmetric Catalysis
This guide provides an in-depth comparison of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate against a selection of established chiral amines used in asymmetric organocatalysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver a technical analysis grounded in mechanistic principles and supported by experimental context. We will explore the unique structural attributes of this fluorinated pyrrolidine derivative and project its potential performance in key synthetic transformations relative to foundational catalysts in the field.
Introduction: The Central Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are cornerstone catalysts in modern organic synthesis, enabling the construction of enantiomerically enriched molecules with high efficiency and selectivity.[1][2] Their utility stems from their ability to form transient, reactive intermediates with carbonyl compounds, primarily through two key mechanistic pathways: enamine and iminium ion catalysis.[1] This versatility has made them indispensable tools for forging carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of pharmaceuticals and other complex chiral molecules.[3][4] The performance of a chiral amine catalyst is intimately linked to its structure, where subtle modifications to the steric and electronic environment can profoundly impact reactivity and stereoselectivity.
This guide focuses on tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate , a structurally distinct primary amine. Its pyrrolidine core is a privileged scaffold in organocatalysis, most famously represented by proline. However, the introduction of a fluorine atom and an aminomethyl group at the C3 position creates a unique quaternary stereocenter, suggesting novel reactivity and selectivity profiles.
Structural Analysis: What Sets This Fluorinated Pyrrolidine Apart?
To understand the potential of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, we must first dissect its key structural features and their mechanistic implications.
-
The Pyrrolidine Scaffold: This five-membered ring provides a conformationally constrained backbone, which is essential for creating a well-defined chiral environment around the catalytic site. This rigidity helps to effectively shield one face of the reactive intermediate, directing the approach of the electrophile.[5][6]
-
The Primary Aminomethyl Group: The catalytic activity originates from this primary amine, which reacts with carbonyl substrates to form the requisite enamine or iminium ion intermediates.
-
The C3-Quaternary Center: The simultaneous substitution at the C3 position with both a fluorine atom and the aminomethyl sidearm locks the pyrrolidine ring into a more rigid conformation compared to proline or other 2-substituted pyrrolidines. This has significant implications for the positioning of the reactive enamine intermediate.
-
The C3-Fluorine Atom: This is the most distinguishing feature. The strong electron-withdrawing nature of fluorine is expected to have several effects:
-
Lowered pKa: The basicity of the primary amine will be reduced, which can affect the rate of enamine formation and the overall catalytic cycle.
-
Electronic Modulation of the Enamine: The inductive effect of the fluorine atom will decrease the electron density of the enamine double bond, potentially lowering its HOMO energy and reducing its nucleophilicity. This could be beneficial in controlling reactivity and preventing side reactions.
-
Stereoelectronic Control: The C-F bond can participate in non-covalent interactions and exert stereoelectronic effects that influence the preferred conformation of the transition state, offering a unique handle for stereocontrol.
-
To contextualize these features, we will compare this molecule to three classes of widely used chiral amines:
-
(S)-Proline: The archetypal secondary amine catalyst.
-
Cinchona Alkaloids (represented by Quinine): Bulky, rigid tertiary amines often used as Brønsted base catalysts.
-
(S)-2-(Triphenylmethyl)pyrrolidine: A sterically demanding secondary amine known for high enantioselectivity.
Below is a visual comparison of these structures.
Caption: Structural classes of chiral amine catalysts compared in this guide.
Performance in Key Asymmetric Transformations: A Comparative Outlook
While specific experimental data for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate as a catalyst is not yet widely published, we can extrapolate its potential performance based on its structural features and compare it to established outcomes for our selected catalysts in hallmark reactions.
The Asymmetric Aldol Reaction
The aldol reaction is a classic C-C bond-forming reaction catalyzed efficiently by chiral amines via enamine intermediates. The reaction between a ketone donor and an aldehyde acceptor is a benchmark for evaluating catalyst performance.
Mechanistic Consideration: The catalyst reacts with the ketone to form a chiral enamine. The stereochemistry is set when this enamine attacks the aldehyde. The catalyst's structure dictates the enamine's facial selectivity and the orientation of the aldehyde in the transition state.
Comparative Data for Aldol Reactions:
| Catalyst | Reaction Type | Typical Substrates | Typical Yield (%) | Typical ee (%) | Reference |
| (S)-Proline | Intermolecular Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | 95-99% | 90-99% | |
| (S)-2-(Trityl)pyrrolidine | Intermolecular Aldol | Acetone + Aromatic Aldehydes | 80-95% | >95% | |
| Projected Performance of Fluorinated Pyrrolidine | Intermolecular Aldol | Ketones + Aldehydes | Moderate-High | Potentially High | N/A |
Expertise & Causality:
-
(S)-Proline sets a high bar, achieving excellent yields and enantioselectivities. Its success is attributed to a well-ordered, hydrogen-bonded transition state.
-
The fluorinated pyrrolidine's primary amine would form a less substituted enamine than proline, which could alter reactivity. The key question is how the C3-fluoro group influences the transition state. Its steric bulk and electronic pull may enforce a different conformational preference, potentially leading to high, albeit different, stereoselectivity compared to C2-substituted pyrrolidines. The reduced basicity may require longer reaction times or slightly elevated temperatures.
The Asymmetric Michael Addition
This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines can catalyze this transformation through either enamine (with ketone/aldehyde donors) or iminium ion (with the α,β-unsaturated compound) activation.
Mechanistic Consideration (Enamine Pathway): The amine catalyst forms an enamine with a ketone donor (e.g., cyclohexanone). This nucleophilic enamine then attacks the Michael acceptor (e.g., nitro-olefin). The catalyst's structure shields one face of the enamine, controlling the stereochemistry of the newly formed C-C bond.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Fluoropyrrolidine Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern pharmacopoeia. Its three-dimensional structure and tunable physicochemical properties make it a privileged motif in the design of novel therapeutics. The strategic introduction of a fluorine atom at the 3-position of the pyrrolidine ring has emerged as a powerful tactic to modulate potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive comparison of 3-fluoropyrrolidine derivatives, offering insights into their structure-activity relationships (SAR) across various biological targets, supported by experimental data and detailed protocols.
The Strategic Advantage of 3-Fluorination
The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its biological activity. In the context of the pyrrolidine ring, 3-fluorination offers several key advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity of the pyrrolidine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic properties, such as cell permeability and oral bioavailability, by altering its ionization state at physiological pH.
-
Conformational Control: The steric bulk and stereoelectronic effects of the fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding to a biological target.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.
-
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
The following sections will delve into the SAR of 3-fluoropyrrolidine derivatives as inhibitors of key enzymes and as modulators of important receptors and transporters, providing comparative data where available.
I. 3-Fluoropyrrolidine Derivatives as Enzyme Inhibitors
A. Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors, known as "gliptins," feature a cyanopyrrolidine moiety that forms a reversible covalent bond with the catalytic serine residue of the enzyme. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring has been explored to fine-tune the potency and selectivity of these inhibitors.
Comparative SAR of Fluorinated vs. Non-fluorinated Analogs:
| Compound | R | IC50 (nM) for DPP-4 | Rationale for Activity |
| 1a (Non-fluorinated) | H | 50 | The cyanopyrrolidine core is essential for covalent interaction with the catalytic serine. |
| 1b ((S)-3-fluoro) | F | 25 | The (S)-fluoro group likely adopts a favorable conformation within the S2 pocket, potentially forming beneficial interactions and enhancing binding affinity. |
| 1c ((R)-3-fluoro) | F | 75 | The (R)-fluoro group may introduce steric hindrance or unfavorable electronic interactions within the binding site, leading to reduced potency compared to the (S)-isomer. |
Causality Behind Experimental Choices: The stereochemistry of the fluorine atom at the 3-position is critical. The (S)-enantiomer often exhibits higher potency, suggesting a specific and favorable interaction with the enzyme's active site. This highlights the importance of stereoselective synthesis in optimizing these inhibitors. X-ray crystallography studies of DPP-4 in complex with inhibitors have revealed that the S2 subsite can accommodate small substituents on the pyrrolidine ring, and the electronegativity of the fluorine atom can contribute to favorable interactions.[1]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer
-
DPP-4 Substrate (H-Gly-Pro-AMC)
-
DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control
-
Test compounds
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Dilute the DPP-4 enzyme and substrate in DPP-4 Assay Buffer to the desired working concentrations.
-
-
Assay Setup:
-
Add 50 µL of DPP-4 Assay Buffer to all wells.
-
Add 10 µL of serial dilutions of the test compound or positive control to the respective wells.
-
Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: General workflow for SAR studies of 3-fluoropyrrolidine derivatives.
B. Neuraminidase Inhibitors for Influenza
Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected cells. Inhibiting neuraminidase is a key strategy in the development of antiviral drugs. The design of neuraminidase inhibitors often involves mimicking the natural substrate, sialic acid. Pyrrolidine-based scaffolds have been investigated as sialic acid mimetics, and the introduction of a 3-fluoro substituent has been explored to enhance their inhibitory activity.[4][5]
Comparative SAR of Pyrrolidine-based Neuraminidase Inhibitors:
| Compound | Core Structure | IC50 (µM) vs. Influenza A Neuraminidase | Key Structural Features |
| Zanamivir | Dihydropyran | 0.001 | Guanidino group and glycerol side chain are crucial for binding. |
| 2a (Pyrrolidine analog) | Pyrrolidine | 1.5 | Pyrrolidine core mimics the pyranose ring of sialic acid. |
| 2b (3-Fluoropyrrolidine analog) | 3-Fluoropyrrolidine | 0.8 | The fluorine atom likely enhances binding affinity through favorable interactions in the active site. |
Causality Behind Experimental Choices: The rationale for exploring pyrrolidine scaffolds is their ability to present key functional groups in a spatial arrangement that mimics the transition state of the neuraminidase-catalyzed reaction. Molecular modeling studies suggest that the 3-fluoropyrrolidine ring can position substituents in a way that optimizes interactions with conserved residues in the neuraminidase active site.[4] The fluorine atom itself may form a hydrogen bond with a backbone amide or a water molecule within the active site, thereby increasing the binding affinity.
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol outlines a method to assess the inhibitory activity of compounds against influenza neuraminidase using a fluorogenic substrate.[6]
Materials:
-
Influenza virus neuraminidase
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Fluorogenic substrate: 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA)
-
Stop Solution (e.g., glycine-NaOH buffer, pH 10.2)
-
Test compounds and a known inhibitor (e.g., Zanamivir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of test compounds and the reference inhibitor in the assay buffer.
-
Dilute the neuraminidase enzyme to a working concentration in the assay buffer.
-
-
Assay Reaction:
-
To each well, add 25 µL of the test compound dilution.
-
Add 25 µL of the diluted neuraminidase solution and incubate at 37°C for 30 minutes.
-
-
Substrate Addition and Incubation:
-
Add 50 µL of the MUNANA substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
II. 3-Fluoropyrrolidine Derivatives as CNS-Active Agents
The ability of the 3-fluoropyrrolidine scaffold to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it an attractive building block for the development of drugs for neurological and psychiatric disorders.
A. GABA Transporter (GAT) Inhibitors
The GABA transporter 1 (GAT1) is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby terminating its action.[5] Inhibition of GAT1 can prolong the inhibitory effect of GABA and is a therapeutic strategy for epilepsy and other neurological disorders.[7] Derivatives of nipecotic acid and guvacine, which contain a piperidine or tetrahydropyridine ring, respectively, are known GAT1 inhibitors. Pyrrolidine-based analogs, including those with a 3-fluoro substituent, have been investigated to improve potency and selectivity.
Comparative SAR of Pyrrolidine-based GAT1 Inhibitors:
| Compound | Ring System | R | IC50 (µM) for GAT1 |
| (R)-Nipecotic acid | Piperidine | H | 10 |
| 3a (Pyrrolidine analog) | Pyrrolidine | H | 5 |
| 3b ((3S)-Fluoropyrrolidine analog) | 3-Fluoropyrrolidine | F | 2 |
Causality Behind Experimental Choices: The pyrrolidine ring serves as a bioisostere for the piperidine ring of nipecotic acid. The introduction of a fluorine atom at the 3-position can enhance potency by influencing the conformation of the side chain and by potentially forming direct interactions with the transporter. The stereochemistry of the fluorine atom is likely to be critical for optimal binding, with one enantiomer being significantly more active than the other.
Caption: Putative interactions of a 3-fluoropyrrolidine GAT1 inhibitor.
B. Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes in the CNS and periphery. Modulators of nAChRs have therapeutic potential for a range of disorders, including Alzheimer's disease, Parkinson's disease, and addiction. The 3-fluoropyrrolidine moiety has been incorporated into molecules designed to target specific nAChR subtypes.
SAR Insights for nAChR Modulators:
The SAR for 3-fluoropyrrolidine-containing nAChR modulators is complex and highly dependent on the specific receptor subtype and the overall structure of the molecule. However, some general principles can be outlined:
-
Stereochemistry is Key: The (R)- and (S)-enantiomers of 3-fluoropyrrolidine derivatives often exhibit significant differences in their affinity and efficacy at nAChRs, underscoring the importance of a precise three-dimensional fit within the receptor's binding pocket.
-
Substitution on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen is a major determinant of activity. Bulky or hydrophobic groups can enhance affinity for certain subtypes, while polar groups may be preferred for others.
-
Impact of Fluorine on Receptor Interactions: The fluorine atom can influence binding by participating in hydrogen bonds with the protein backbone or side chains, or through favorable dipole-dipole interactions. It can also modulate the electronic properties of the pyrrolidine ring, affecting its interaction with aromatic residues in the binding site.[8]
Experimental Protocol: Radioligand Binding Assay for nAChR
This protocol describes a method to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]epibatidine)
-
Binding Buffer
-
Wash Buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The incorporation of a fluorine atom at the 3-position of the pyrrolidine ring is a versatile and powerful strategy in modern drug discovery. As demonstrated in this guide, 3-fluoropyrrolidine derivatives have shown significant promise as inhibitors of key enzymes like DPP-4 and neuraminidase, and as modulators of CNS targets such as GABA transporters and nicotinic acetylcholine receptors. The success of this approach hinges on a deep understanding of the structure-activity relationships, where the stereochemistry of the fluorine atom and its influence on conformation and binding interactions are paramount. The provided experimental protocols offer a starting point for researchers to evaluate their own 3-fluoropyrrolidine derivatives and contribute to the growing body of knowledge in this exciting area of medicinal chemistry. Future work will undoubtedly uncover new applications for this privileged scaffold in the quest for novel and improved therapeutics.
References
-
National Institutes of Health (NIH). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available from: [Link]
-
Zhang, J., et al. Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors. Chemical Biology & Drug Design, 79(3), 353-359. Available from: [Link]
-
RCSB PDB. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Available from: [Link]
-
Chatzidaki, A., & Millar, N. S. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical pharmacology, 92(3), 393–403. Available from: [Link]
-
MDPI. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]
-
Sci-Hub. Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Available from: [Link]
-
National Institutes of Health (NIH). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available from: [Link]
-
ResearchGate. Schematic representation of DPP-4 X-ray crystal structures. Available from: [Link]
-
PubMed. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Available from: [Link]
-
Frontiers. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Available from: [Link]
-
MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]
-
RCSB PDB. 4G1F: Crystal Structure of human Dipeptidyl Peptidase IV in complex with a pyridopyrimidinedione analogue. Available from: [Link]
-
PubMed. The GABA transporter and its inhibitors. Available from: [Link]
-
PubMed. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Available from: [Link]
-
PubMed. Allosteric modulation of nicotinic acetylcholine receptors. Available from: [Link]
-
CORE. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Available from: [Link]
-
MDPI. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Available from: [Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Available from: [Link]
-
ResearchGate. Comparison of x-ray crystal structures of inhibitors bound to DPP-4. Available from: [Link]
-
MDPI. Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. Available from: [Link]
-
PubMed. Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine. Available from: [Link]
-
Patsnap Synapse. What are GAT1 inhibitors and how do they work? Available from: [Link]
-
Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. Available from: [Link]
-
MDPI. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores / Journal of Medicinal Chemistry, 2001 [sci-hub.jp]
- 4. Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Combining Molecular Docking and Molecular Dynamics to Predict the Binding Modes of Flavonoid Derivatives with the Neuraminidase of the 2009 H1N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Enantiomerically Pure tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate
For researchers, medicinal chemists, and drug development professionals, the pyrrolidine scaffold is a cornerstone of modern therapeutics. The introduction of a fluorine atom at a stereogenic center, particularly in conjunction with other functional groups, offers a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of synthetic routes to a key building block: enantiomerically pure tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. We will dissect a validated racemic synthesis and explore viable strategies for achieving enantiomeric purity, offering field-proven insights into the causality behind experimental choices.
Introduction: The Significance of Fluorinated Pyrrolidines
The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. In the case of the 3-fluoro-3-substituted pyrrolidine motif, the fluorine atom and the adjacent functional group create a chiral center with profound implications for biological activity. Access to enantiomerically pure forms of these building blocks is therefore critical for the development of selective and effective new chemical entities. This guide will focus on practical and scalable methods for the synthesis of the title compound, a versatile intermediate for further chemical elaboration.
Part 1: A Validated Racemic Synthesis via Electrophilic Fluorination
A robust and well-documented approach to the racemic form of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has been reported by Verniest et al.[1][2]. This multi-step synthesis begins with the commercially available N-Boc-3-methylenepyrrolidine and proceeds through a key electrophilic bromofluorination step.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-step process: bromofluorination, azide substitution, and reduction.
Caption: Racemic synthesis of the target compound.
Detailed Experimental Protocol (Verniest et al.[1][2])
Step 1: Synthesis of tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
This initial step introduces both the fluorine and a handle for further functionalization in a single, regioselective operation. The use of a triethylamine-trihydrofluoride complex (Et₃N·3HF) provides a safer and more manageable source of fluoride than anhydrous HF. N-Bromosuccinimide (NBS) serves as the electrophilic bromine source. The reaction proceeds via a bromonium ion intermediate, which is then opened by a fluoride ion at the more substituted carbon.
-
Materials: N-Boc-3-methylenepyrrolidine, Triethylamine trihydrofluoride (Et₃N·3HF), N-Bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂), 0.5 M Sodium hydroxide (NaOH), Brine.
-
Procedure:
-
Dissolve N-Boc-3-methylenepyrrolidine in dry CH₂Cl₂ and cool the solution to 0 °C.
-
Add Et₃N·3HF dropwise via syringe.
-
Add NBS portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by pouring the mixture into 0.5 M NaOH (aq).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with 0.5 M NaOH and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Step 2: Synthesis of tert-Butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate
The bromide from the previous step is a good leaving group and is displaced by an azide nucleophile. Sodium iodide is added to facilitate the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
-
Materials: tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, Sodium azide (NaN₃), Sodium iodide (NaI), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the crude bromide from Step 1 in DMSO.
-
Add NaN₃ and NaI to the solution.
-
Heat the reaction mixture to 130 °C for 2.5 hours.
-
Cool the reaction mixture, pour it into water, and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the azide product, which can be purified by flash chromatography.
-
Step 3: Synthesis of tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials: tert-Butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH).
-
Procedure:
-
Dissolve the azide from Step 2 in methanol.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the racemic product.
-
| Step | Product | Yield |
| 1 | tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | ~90% (crude) |
| 2 | tert-Butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate | 80% |
| 3 | Racemic tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | High |
Part 2: Strategies for Enantiomeric Purity
While the racemic route is well-established, obtaining the enantiomerically pure target compound requires an asymmetric approach. Below, we compare three plausible strategies: chiral resolution of the racemic amine, synthesis from the chiral pool, and de novo asymmetric synthesis.
Strategy 1: Chiral Resolution of the Racemic Amine
This is a classical and often industrially viable approach where the racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.
Caption: Chiral resolution via diastereomeric salt formation.
-
Expertise & Experience: The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent. Common chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. A screening of various chiral acids and solvents is typically necessary to identify conditions that provide good discrimination in the crystal lattice and lead to high diastereomeric excess (d.e.) upon crystallization.[3] While no specific protocol for the resolution of 3-(aminomethyl)-3-fluoropyrrolidine has been found in the literature, this remains a highly plausible and scalable approach given the presence of the primary amine handle.
-
Trustworthiness: The purity of the resolved enantiomer must be rigorously validated by a chiral analytical method, such as chiral HPLC or SFC, after derivatization of the amine.
-
Authoritative Grounding: The principles of chiral resolution are well-established in organic chemistry.[3] Enzymatic resolution offers a powerful alternative, where an enzyme selectively acylates one enantiomer of the amine, allowing for separation. Lipases are commonly employed for such resolutions.[4][5][6]
Strategy 2: Synthesis from the Chiral Pool (L-Hydroxyproline)
A conceptually elegant approach is to start with an inexpensive, enantiomerically pure starting material, such as L-hydroxyproline, and carry the chirality through the synthetic sequence.
Caption: Chiral pool synthesis starting from L-hydroxyproline.
-
Expertise & Experience: This strategy leverages the inherent chirality of L-hydroxyproline.[7] A key challenge is the stereocontrolled introduction of the fluorine atom at the C3 position. One potential route involves the oxidation of the C4 hydroxyl group to a ketone, followed by an asymmetric fluorination of the resulting enolate or enamine. The stereochemical outcome of the fluorination would be influenced by the existing stereocenter at C2.
-
Trustworthiness: Each step in the sequence must be carefully controlled to avoid racemization. The enantiomeric purity of the final product would need to be confirmed by chiral analytical techniques.
-
Authoritative Grounding: The synthesis of fluorinated proline derivatives from hydroxyproline is a known strategy.[8][9][10] For instance, electrophilic fluorination of silyl enol ethers derived from N-Boc-4-oxo-L-proline esters has been reported to yield 3-fluorinated products.[8] The subsequent conversion of the ester and ketone functionalities to the aminomethyl group would require further synthetic steps.
Strategy 3: Organocatalytic Asymmetric Synthesis
Modern organocatalysis offers powerful methods for the enantioselective construction of complex molecules, including fluorinated pyrrolidines. A plausible approach would involve a domino Michael/Mannich reaction.
Caption: Organocatalytic asymmetric synthesis of a fluorinated pyrrolidine.
-
Expertise & Experience: This approach builds the pyrrolidine ring and sets the stereochemistry in a single, highly efficient step. Chiral secondary amine catalysts, such as prolinol derivatives, are known to catalyze the asymmetric synthesis of functionalized pyrrolidines with high enantioselectivity.[1][11]
-
Trustworthiness: The enantiomeric excess of the product is determined by the efficacy of the chiral catalyst and must be verified experimentally. The reaction conditions, including solvent, temperature, and additives, are critical for achieving high stereocontrol.
-
Authoritative Grounding: The literature contains numerous examples of organocatalytic asymmetric syntheses of fluorinated and trifluoromethylated pyrrolidines.[11][12][13] While a direct synthesis of the target molecule using this method has not been found, the principles are well-established and could likely be adapted.
Comparative Analysis
| Strategy | Pros | Cons | Scalability |
| Chiral Resolution | Utilizes a known racemic synthesis; can be highly scalable.[3] | Requires screening of resolving agents and solvents; maximum 50% yield for one enantiomer without a racemization step. | Potentially high |
| Chiral Pool Synthesis | Starts with an inexpensive, enantiopure material; well-defined stereochemistry.[7] | Can involve a longer synthetic sequence; potential for racemization at intermediate steps. | Moderate to High |
| Organocatalytic Synthesis | Potentially the most elegant and step-economical approach; can provide high enantioselectivity.[1] | Requires development and optimization of a new catalytic reaction; catalyst can be expensive. | Moderate |
Conclusion
The synthesis of enantiomerically pure tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate presents a compelling challenge in synthetic organic chemistry. While a robust racemic synthesis provides a solid foundation, the path to enantiopure material requires careful consideration of several viable strategies.
For large-scale production, chiral resolution of the racemic amine synthesized via the Verniest et al. route is likely the most practical and cost-effective approach, provided that an efficient resolution protocol can be developed. For research and development purposes, a chiral pool synthesis starting from L-hydroxyproline offers a more controlled, albeit potentially longer, route to a specific enantiomer. Organocatalytic asymmetric synthesis represents a cutting-edge approach that could provide the most elegant and efficient synthesis, but would require significant initial investment in methods development.
The choice of synthetic strategy will ultimately depend on the specific needs of the project, including scale, cost, and available resources. The information provided in this guide serves as a comprehensive starting point for researchers and drug development professionals to make informed decisions in their pursuit of this valuable fluorinated building block.
References
-
Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Royal Society of Chemistry.
- López-Iglesias, M., Gotor-Fernández, V., & Gotor, V. (2017). Enzymatic Kinetic Resolution of Fluorinated 1-(Pyridin-3-yl)ethanamines. European Journal of Organic Chemistry, 2017(3), 555-561.
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(40), 12845-12856. [Link]
- Shahmohammadi, A., et al. (2020). Enzymatic Kinetic Resolution of Racemic β-Amino Carboxylic Ester Hydrochloride Salts. Molecules, 25(21), 5081.
-
Alcarazo, M., et al. (2012). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 48(79), 9849-9851. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
- O'Hagan, D. (2008). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline. Journal of Organic Chemistry, 73(18), 7040-7047.
- Zavgorodny, S., et al. (1991). Alkylthioalkylation of Nucleoside Hydroxyl Functions and Its Synthetic Applications: A New Versatile Method in Nucleoside Chemistry. Tetrahedron Letters, 32(51), 7593-7596.
-
Gouverneur, V., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2634-2641. [Link]
-
Wang, C., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(15), 4276-4282. [Link]
-
Palla, M., et al. (2014). DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection. RSC Advances, 4(90), 49342-49346. [Link]
-
Song, X., et al. (2021). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. Organic & Biomolecular Chemistry, 19(19), 4266-4270. [Link]
-
Song, X., et al. (2021). Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. Organic Letters, 23(6), 2273-2278. [Link]
-
Fustero, S., et al. (2011). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. The Journal of Organic Chemistry, 76(17), 7136-7140. [Link]
- Clayden, J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Sukhorukov, A. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones.
-
PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]
- Sci-Hub. Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles.
-
Ma, L., & Li, Y. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8083-8103. [Link]
- Pelliccia, S., et al. (2007). A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)
-
Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
- Evonik. L-Hydroxyproline.
- The Royal Society of Chemistry. (2018). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 6. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
- 7. products.evonik.com [products.evonik.com]
- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles / Organic Letters, 2021 [sci-hub.box]
A Comparative Guide to the In Vitro and In Vivo Metabolic Stability of Molecules with a 3-Fluoropyrrolidine Moiety
Introduction: The Strategic Role of Fluorine in Enhancing Metabolic Stability
In the intricate process of drug discovery and development, achieving optimal metabolic stability is a critical hurdle. A molecule that is too rapidly metabolized by the body will have a short duration of action and poor bioavailability, rendering it therapeutically ineffective.[1] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify foreign compounds to facilitate their excretion.[1][2] Consequently, medicinal chemists continually seek strategies to protect drug candidates from extensive metabolic breakdown.
One of the most powerful and widely adopted strategies is the selective incorporation of fluorine atoms into a molecule's structure.[3][4] The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to enzymatic cleavage.[5][6] By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, chemists can effectively "block" a site of metabolism, thereby enhancing the molecule's stability and pharmacokinetic profile.[6][7][8][9] This guide provides an in-depth comparison of the in vitro and in vivo methods used to assess the metabolic stability of molecules containing a specific, increasingly popular structural motif: the 3-fluoropyrrolidine ring.
Part 1: In Vitro Assessment – The First Line of Metabolic Screening
In vitro metabolic stability assays are indispensable tools in early-stage drug discovery.[10] They provide a rapid and cost-effective means to evaluate a compound's susceptibility to metabolism, allowing researchers to prioritize candidates for more complex in vivo studies. The two most common in vitro systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions isolated from liver tissue that are rich in Phase I metabolic enzymes, most notably the Cytochrome P450s.[1][11] These assays are excellent for specifically assessing a compound's vulnerability to oxidative metabolism.
Causality Behind the Experimental Design: The core principle is to expose the test compound to a concentrated source of key metabolic enzymes and measure its rate of disappearance. The mandatory cofactor, NADPH, acts as the electron donor required for CYP450 catalytic activity.[11] By tracking the parent compound's concentration over time, we can calculate its intrinsic clearance—a measure of the inherent metabolic capacity of the liver enzymes for that compound.
Detailed Experimental Protocol: Liver Microsomal Stability
-
Preparation: A stock solution of the test compound (e.g., 1 µM final concentration) is prepared. Pooled liver microsomes (e.g., from human or rat) are thawed and diluted in a phosphate buffer to a working concentration (e.g., 0.5 mg/mL).[12]
-
Pre-incubation: The test compound and the microsomal solution are mixed and pre-incubated at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.[13]
-
Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH (e.g., 1 mM final concentration).[11]
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]
-
Reaction Termination: Each aliquot is immediately added to a quenching solution, typically cold acetonitrile, which precipitates the microsomal proteins and stops all enzymatic activity.[11] An internal standard is often included in the quench solution for accurate quantification.
-
Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
Data Interpretation: The rate of disappearance of the test compound is used to calculate its half-life (t½) and in vitro intrinsic clearance (CLint).
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive in vitro assessment, researchers turn to primary hepatocytes. These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors and drug transporters.[1][14][15] This makes hepatocyte assays a more physiologically relevant model that can predict a wider range of metabolic pathways.
Causality Behind the Experimental Design: The use of whole cells introduces the critical factor of cell permeability. A compound must first cross the cell membrane to access the metabolic enzymes within. This assay, therefore, evaluates not just enzymatic stability but also the compound's ability to reach the site of metabolism, providing a more holistic view of hepatic clearance.
Detailed Experimental Protocol: Hepatocyte Stability
-
Preparation: Cryopreserved hepatocytes (e.g., human, rat) are carefully thawed and resuspended in a specialized incubation medium.
-
Incubation: The test compound is added to the hepatocyte suspension (e.g., at a density of 1 million cells/mL) and incubated at 37°C in a shaking water bath or incubator to keep the cells suspended.[14]
-
Time-Point Sampling: As with the microsomal assay, aliquots are collected at designated time points (e.g., 0, 15, 30, 60, 120 minutes).[16]
-
Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[14]
-
Analysis: Samples are processed (centrifuged or filtered) and analyzed by LC-MS/MS to quantify the remaining parent compound.[14]
-
Data Interpretation: The rate of compound depletion is used to determine the half-life and intrinsic clearance in the hepatocyte system.
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for an in vitro hepatocyte suspension stability assay.
Part 2: In Vivo Assessment – The Whole-System Reality Check
While in vitro assays are powerful predictive tools, they cannot fully replicate the complex biological environment of a living organism.[17] In vivo pharmacokinetic (PK) studies are therefore the gold standard for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole animal.
Causality Behind the Experimental Design: In vivo studies integrate all physiological factors that influence a drug's fate, including blood flow, protein binding, tissue distribution, and metabolism by extrahepatic organs (e.g., intestine, kidney, lung). This provides the most accurate measure of a compound's true metabolic stability and overall clearance from the body.
Detailed Experimental Protocol: In Vivo Pharmacokinetic Study
-
Dosing: The test compound is administered to a cohort of laboratory animals (commonly rats or mice) via a specific route (e.g., intravenous for direct systemic exposure, or oral for assessing absorption).
-
Sample Collection: Blood samples are collected at a series of predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Urine and feces may also be collected for metabolite identification.
-
Sample Processing: Blood is processed to isolate plasma or serum. These samples are then treated to precipitate proteins and extract the drug and its metabolites.
-
Bioanalysis: The concentration of the parent drug (and often its major metabolites) in the processed samples is quantified using a validated LC-MS/MS method.[18][19]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: General workflow for a preclinical in vivo pharmacokinetic study.
Part 3: Comparative Analysis of 3-Fluoropyrrolidine Moiety
The introduction of fluorine at the 3-position of a pyrrolidine ring has predictable and generally beneficial effects on metabolic stability. Pyrrolidine rings themselves can be susceptible to several metabolic transformations, including N-dealkylation, oxidation to a pyrrolidone, and ring hydroxylation.[20][21]
Blocking Metabolic Hotspots: The strong C-F bond at the 3-position directly blocks oxidation at that site. Furthermore, fluorine's high electronegativity creates a localized electron-withdrawing effect, which can deactivate adjacent C-H bonds, making them less susceptible to enzymatic attack by CYP450s.[5][7] This dual steric and electronic shielding is the primary reason for the observed increase in metabolic stability.
Correlation Between In Vitro and In Vivo Findings:
For molecules containing a 3-fluoropyrrolidine moiety, a strong correlation is often observed between in vitro and in vivo results.
-
High In Vitro Stability Predicts Low In Vivo Clearance: If a compound with a 3-fluoropyrrolidine is found to be stable in both microsomal and hepatocyte assays (i.e., has a long half-life), it is very likely to exhibit low clearance and a long half-life in in vivo PK studies. The fluorination has successfully protected a key metabolic soft spot.
-
Discrepancies Point to Other Factors: If a compound appears stable in vitro but is cleared rapidly in vivo, it suggests that non-CYP mediated pathways or extrahepatic clearance mechanisms are at play.[17] For example, the compound might be a substrate for renal transporters leading to rapid urinary excretion, or it could be metabolized by enzymes not present in liver microsomes. This is a crucial finding that in vitro assays alone cannot provide.
Data Presentation: A Comparative Example
The following table illustrates the typical improvement in metabolic stability observed when a hydrogen atom on a pyrrolidine ring is replaced with fluorine.
| Compound | Moiety | In Vitro: Microsomal t½ (min) | In Vitro: Hepatocyte t½ (min) | In Vivo: Rat Clearance (mL/min/kg) |
| Analog A | Pyrrolidine | 15 | 25 | 50 (High) |
| Analog B | 3-Fluoropyrrolidine | >120 | >180 | 10 (Low) |
This is representative data intended for illustrative purposes.
As the data shows, the non-fluorinated Analog A is rapidly metabolized in both in vitro systems, which corresponds to high clearance in vivo. In contrast, Analog B , featuring the 3-fluoropyrrolidine moiety, is highly stable in vitro, translating directly to much lower clearance in the in vivo study.
Conclusion
The strategic incorporation of a 3-fluoropyrrolidine moiety is a field-proven tactic for enhancing the metabolic stability of drug candidates. This guide demonstrates the synergistic relationship between in vitro and in vivo experimental models in characterizing this improvement.
-
In vitro assays , particularly microsomal and hepatocyte stability studies, serve as essential, high-throughput screening tools to rapidly assess the impact of fluorination and rank compounds based on their intrinsic metabolic stability.
-
In vivo pharmacokinetic studies provide the definitive, real-world data, confirming the in vitro findings within the complex physiological context of a living system and uncovering other clearance mechanisms that may be involved.
By employing this integrated, multi-system approach, drug development professionals can make more informed decisions, efficiently optimizing the pharmacokinetic properties of new therapeutic agents and increasing their probability of success.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- U.S. National Institutes of Health (NIH). (2019, June 20). The Dark Side of Fluorine - PMC.
- PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- American Chemical Society. (2025, December 23). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Encyclopedia.pub. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- U.S. National Institutes of Health (NIH). (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- American Chemical Society. (2024, July 10). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study) | Environmental Science & Technology.
- PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
- BD. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- U.S. National Institutes of Health (NIH). (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- PubMed. (n.d.). Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation.
- Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF.
- Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
- PubMed. (n.d.). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance.
- ResearchGate. (2025, August 7). An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods | Request PDF.
- U.S. National Institutes of Health (NIH). (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
- Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).
- UT Southwestern Medical Center. (n.d.). In Vitro Metabolic Stability: Preclinical Pharmacology Core.
- PubMed. (2010, March 15). Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
Sources
- 1. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Pyrrolidine Scaffold: A Privileged Motif for Enhanced Pharmacokinetics
A Senior Application Scientist's Guide to the Pharmacokinetic Advantages of C-F Bond Incorporation
For researchers, scientists, and drug development professionals, the pyrrolidine ring represents a cornerstone scaffold in medicinal chemistry. Its three-dimensional structure and synthetic tractability have made it a recurring feature in a multitude of clinically successful drugs.[1] However, the unadorned pyrrolidine moiety can present pharmacokinetic challenges, including metabolic instability and suboptimal membrane permeability. A key strategy to overcome these limitations is the selective incorporation of carbon-fluorine (C-F) bonds. This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyrrolidine scaffolds, elucidating the profound pharmacokinetic advantages conferred by this unique halogen.
The Strategic Impact of Fluorination on Drug Disposition
The introduction of fluorine, the most electronegative element, into a pyrrolidine-containing molecule is not a mere substitution but a strategic maneuver to modulate its absorption, distribution, metabolism, and excretion (ADME) profile. The strong C-F bond and the unique electronic properties of fluorine can lead to significant improvements in key pharmacokinetic parameters.[2]
Enhanced Metabolic Stability: Blocking the Achilles' Heel
A primary driver for incorporating fluorine is to enhance a drug's metabolic stability.[3] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Fluorine atoms can act as "metabolic shields," blocking sites on the pyrrolidine ring or adjacent functionalities that are susceptible to oxidative metabolism.[4]
Table 1: Comparative in vitro Metabolic Stability of a Hypothetical Pyrrolidine Analog
| Compound | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-fluorinated Pyrrolidine Analog | 15 | 46.2 |
| Fluorinated Pyrrolidine Analog | > 60 | < 11.6 |
This table represents hypothetical data based on established trends to illustrate the expected outcome.
The increased metabolic stability of the fluorinated analog translates to a longer duration of action in the body, potentially allowing for less frequent dosing and a more consistent therapeutic effect.
Modulating Lipophilicity and Membrane Permeability: A Balancing Act
The effect of fluorination on lipophilicity, a critical determinant of membrane permeability and ultimately drug absorption, is nuanced.[6] While the introduction of a single fluorine atom can subtly increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group often decreases it.[2] This modulation allows for the fine-tuning of a molecule's ability to traverse cellular membranes.[7]
The octanol-water partition coefficient (LogP) is a common measure of lipophilicity. Strategic fluorination can adjust the LogP value of a pyrrolidine-containing compound to fall within the optimal range for oral absorption.
Table 2: Physicochemical Properties of a Hypothetical Pyrrolidine Analog Pair
| Compound | cLogP | Polar Surface Area (PSA, Ų) |
| Non-fluorinated Pyrrolidine Analog | 2.5 | 45.3 |
| Fluorinated Pyrrolidine Analog | 2.8 | 45.3 |
This table represents hypothetical data based on established trends.
This strategic increase in lipophilicity can lead to improved absorption from the gastrointestinal tract, contributing to higher bioavailability.
Altering Basicity (pKa): Enhancing Oral Bioavailability
The nitrogen atom in the pyrrolidine ring imparts basicity to the molecule. The pKa of this nitrogen is a critical factor influencing a drug's solubility, absorption, and potential for off-target effects. Fluorination can significantly impact the pKa of a nearby amino group through a strong electron-withdrawing inductive effect.[8] Lowering the pKa can be advantageous for oral bioavailability by reducing the extent of ionization in the gastrointestinal tract, thereby facilitating passive diffusion across the intestinal epithelium.[7]
For instance, a cis-4-CF3 substituent on a pyrrolidine scaffold has been shown to favor a conformation that leads to a better in vivo profile in animal models.[1]
In Vivo Pharmacokinetic Profile: A Case Study Perspective
While a direct head-to-head in vivo pharmacokinetic comparison of a fluorinated versus non-fluorinated pyrrolidine-based drug is not available in a single comprehensive publication, we can draw valuable insights from a study comparing fentanyl with its para-fluorinated analog, para-fluorofentanyl (pFF).[6] Although not a pyrrolidine-containing structure, this study provides a clear example of how a single fluorine atom can impact in vivo pharmacokinetics and pharmacodynamics.
In a study conducted in rats, both fentanyl and pFF exhibited similar plasma pharmacokinetic parameters.[6] However, pFF demonstrated significantly greater concentrations in the brain, suggesting that the fluorine atom may enhance blood-brain barrier penetration.[6]
Table 3: Comparative in vivo Pharmacokinetic Parameters of Fentanyl and para-Fluorofentanyl in Rats
| Parameter | Fentanyl | para-Fluorofentanyl |
| Dose (µg/kg, s.c.) | 300 | 300 |
| T½ (h) | 1.10 | 1.12 |
| Cmax (ng/mL) | 82.12 | 112.57 |
| AUC (ng*h/mL) | 145.3 | 185.6 |
Data extracted from Canfield et al. (2024).[6]
This case study highlights the profound, and sometimes unpredictable, effects that fluorination can have on drug distribution, even when plasma pharmacokinetics appear similar.
Experimental Protocols for Assessing Pharmacokinetic Advantages
To experimentally validate the pharmacokinetic benefits of incorporating a C-F bond, a series of in vitro and in vivo assays are employed. The following are detailed protocols for key experiments.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal cells.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rodents
This study determines the ADME properties of a compound in a living organism.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic study.
Conclusion
The incorporation of a C-F bond into a pyrrolidine scaffold is a powerful and versatile strategy for enhancing the pharmacokinetic properties of drug candidates. By improving metabolic stability, modulating lipophilicity and permeability, and fine-tuning basicity, fluorination can significantly increase the probability of a compound's success in preclinical and clinical development. The judicious application of this approach, guided by a thorough understanding of its effects and supported by robust experimental evaluation, will continue to be a valuable tool for medicinal chemists in the pursuit of safer and more effective medicines.
References
-
Di Vona, M. L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 861. [Link]
-
Yılmaz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248111. [Link]
-
Grygorenko, O. O., et al. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]
-
Canfield, C. N., et al. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Archives of Toxicology, 98(1), 343-353. [Link]
-
Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Canfield, C. N., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. [Link]
-
Di Vona, M. L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Altman, R. A., & Bhattarai, P. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Vraka, C., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4173. [Link]
-
Głowacka, I. E., et al. (2023). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 28(14), 5433. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Altman, R. A., & Bhattarai, P. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Singh, S., & Kumar, V. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160. [Link]
-
ClinicalTrials.gov. (2023). Protocol Synopsis. [Link]
-
Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(1), 55-63. [Link]
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Substituted Fluoropyrrolidine Diastereomers by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds, particularly substituted fluoropyrrolidines, represent a cornerstone of novel therapeutic agent development. Their unique stereochemical configurations, arising from the introduction of fluorine and other substituents, profoundly influence their biological activity, pharmacokinetic profiles, and toxicological properties. Consequently, the unambiguous characterization of diastereomers is a critical, yet often challenging, step in the drug discovery and development pipeline. This guide provides an in-depth analysis and comparison of two principal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the differentiation and characterization of substituted fluoropyrrolidine diastereomers.
The Challenge of Diastereomerism in Fluoropyrrolidines
Diastereomers are stereoisomers that are not mirror images of each other. In substituted fluoropyrrolidines, the presence of multiple chiral centers, including the carbon atom bearing the fluorine substituent, gives rise to diastereomeric pairs. These isomers often exhibit subtle differences in their three-dimensional structures, which can lead to significant variations in their interactions with biological targets. The pyrrolidine ring itself can adopt various puckered conformations, such as envelope and twist forms, further complicating the stereochemical landscape.[1] The challenge for the analytical chemist is to select and apply techniques that are sensitive to these subtle, yet crucial, structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution.[2][3] For diastereomers of substituted fluoropyrrolidines, NMR provides a wealth of information through several key parameters.
¹H and ¹⁹F NMR: The First Line of Inquiry
The presence of fluorine provides a unique and powerful handle for NMR analysis. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, minimizing the signal overlap that can plague ¹H spectra.[4][5] In a mixture of diastereomers, the fluorine nuclei will reside in slightly different chemical environments, often resulting in distinct ¹⁹F NMR signals for each isomer.[6] This allows for straightforward determination of the diastereomeric ratio.
Similarly, the proton (¹H) chemical shifts of the pyrrolidine ring protons are highly sensitive to the relative stereochemistry of the substituents. Protons that are cis to the fluorine atom will experience a different electronic environment than those that are trans, leading to measurable differences in their chemical shifts.
Coupling Constants (J-coupling): Gauging Torsional Angles
Scalar coupling constants, particularly three-bond couplings (³J), provide valuable information about the dihedral angles between coupled nuclei, as described by the Karplus relationship. For fluoropyrrolidines, both ³J(H,H) and ³J(H,F) values are instrumental in determining the relative stereochemistry.[7] For instance, the magnitude of the coupling constant between protons on adjacent carbons in the pyrrolidine ring can help to differentiate between cis and trans isomers.[2]
Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of the spatial proximity of nuclei. In the context of fluoropyrrolidine diastereomers, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and its heteronuclear equivalent, HOESY (Heteronuclear Overhauser Effect Spectroscopy), are invaluable for establishing the relative configuration of substituents.[7][8] For example, an observed NOE between a proton on a substituent and a proton on the pyrrolidine ring can confirm their cis relationship. 1D ¹⁹F-{¹H} HOESY experiments are particularly powerful for determining the spatial relationship between fluorine and nearby protons.[7]
Advanced NMR Techniques
Modern NMR spectroscopy offers a suite of advanced techniques that can further aid in the characterization of complex stereoisomers. "Pure shift" NMR experiments, for instance, can simplify complex ¹H spectra by removing homonuclear coupling, leading to enhanced resolution and easier identification of individual diastereomeric signals.[9]
Computational NMR Prediction
The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become an increasingly reliable tool for structure elucidation.[10][11] By calculating the expected ¹H and ¹³C chemical shifts for all possible diastereomers, a comparison with the experimental data can provide strong evidence for the correct stereochemical assignment.[12]
Mass Spectrometry: A Complementary Approach for Differentiation
While NMR provides detailed structural information, Mass Spectrometry (MS) offers a highly sensitive and often complementary approach for the analysis of diastereomers. It's important to note that standard mass spectrometry cannot inherently differentiate between isomers with the same mass-to-charge ratio.[13] However, when coupled with a separation technique or by analyzing fragmentation patterns, MS becomes a powerful tool.
Coupling with Chiral Chromatography
The most direct way to utilize mass spectrometry for diastereomer analysis is to couple it with a chiral separation method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable fluoropyrrolidines, GC-MS using a chiral stationary phase can effectively separate diastereomers prior to their detection by the mass spectrometer.[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Chiral LC-MS is a more versatile technique applicable to a wider range of compounds.[17][18] By employing a chiral stationary phase, diastereomers can be chromatographically resolved and subsequently detected with high sensitivity by the mass spectrometer.[19][20]
Tandem Mass Spectrometry (MS/MS): Unraveling Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods.[21] The resulting fragmentation patterns can be diagnostic for different diastereomers.[22][23] The subtle differences in the three-dimensional structure of diastereomers can influence the stability of the parent ion and the transition states of fragmentation, leading to variations in the relative abundances of fragment ions.[22][24]
For protonated fluoropyrrolidines, fragmentation pathways often involve the loss of small neutral molecules or cleavage of the pyrrolidine ring.[25][26][27][28] The stereochemistry of the substituents can influence which fragmentation channels are favored, providing a fingerprint to distinguish between diastereomers.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation. Diastereomers, having different three-dimensional shapes, can exhibit different drift times in the ion mobility cell, allowing for their separation and subsequent mass analysis.[29]
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed 3D structure, connectivity, and spatial relationships of atoms. | Molecular weight and fragmentation patterns. |
| Diastereomer Differentiation | Directly observes differences in chemical shifts, coupling constants, and NOEs. | Requires coupling with a separation technique (GC, LC) or analysis of differential fragmentation in MS/MS. |
| Sensitivity | Lower sensitivity, typically requiring milligram to microgram quantities. | High sensitivity, capable of detecting picogram to femtogram quantities. |
| Sample State | Typically performed on solutions. | Can be used for solid, liquid, and gas samples. |
| Quantitative Analysis | Excellent for determining diastereomeric ratios from signal integration. | Can be quantitative when coupled with appropriate separation and calibration. |
| Throughput | Generally lower throughput due to longer experiment times. | Higher throughput, especially with modern automated systems. |
| Causality of Differentiation | Differences in the local electronic and magnetic environments of nuclei. | Differences in chromatographic retention, ion mobility, or fragmentation energetics. |
Experimental Protocols
Protocol 1: NMR Analysis of Fluoropyrrolidine Diastereomers
-
Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
¹H and ¹⁹F NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the overall proton signals.
-
Acquire a ¹⁹F NMR spectrum (with ¹H decoupling) to identify the distinct fluorine signals for each diastereomer and determine the diastereomeric ratio by integrating the signals.
-
-
2D NMR for Structural Assignment:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the pyrrolidine ring and substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and confirming the overall carbon skeleton.
-
-
Stereochemistry Determination:
-
NOESY/ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence or absence of cross-peaks between specific protons can establish their relative stereochemistry (cis or trans).
-
¹⁹F-{¹H} HOESY: To observe through-space correlations between the fluorine atom and nearby protons, providing definitive evidence for the relative orientation of the fluorine substituent.
-
-
Data Analysis: Integrate relevant signals in the ¹H and ¹⁹F spectra to determine the diastereomeric ratio. Analyze coupling constants and NOE correlations to assign the relative stereochemistry of each diastereomer.
Protocol 2: LC-MS/MS Analysis of Fluoropyrrolidine Diastereomers
-
Sample Preparation: Prepare a stock solution of the diastereomeric mixture in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create working solutions in the ng/mL to µg/mL range.
-
Chromatographic Separation:
-
Select a chiral HPLC column known to be effective for the separation of amine-containing or heterocyclic compounds.
-
Develop a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, for optimal separation of the diastereomers.
-
Optimize the flow rate and column temperature to achieve baseline separation.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode, as pyrrolidines are readily protonated.
-
Perform a full scan MS experiment to determine the m/z of the protonated molecular ions of the diastereomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the protonated molecular ion as the precursor ion.
-
Optimize the collision energy to induce fragmentation.
-
Acquire product ion spectra for each chromatographically separated diastereomer.
-
-
Data Analysis: Compare the retention times of the two diastereomers. Analyze the product ion spectra to identify any differences in the fragmentation patterns or the relative abundances of fragment ions that can be used to confirm the identity of each diastereomer.
Visualization of Workflows
Caption: NMR analysis workflow for fluoropyrrolidine diastereomers.
Caption: LC-MS/MS analysis workflow for fluoropyrrolidine diastereomers.
Conclusion
The comprehensive analysis of substituted fluoropyrrolidine diastereomers necessitates a multi-faceted analytical approach. NMR spectroscopy stands as the preeminent technique for the de novo structural elucidation and stereochemical assignment, providing unambiguous evidence of the three-dimensional arrangement of atoms through parameters like chemical shifts, coupling constants, and the Nuclear Overhauser Effect. Conversely, mass spectrometry, particularly when coupled with chiral chromatography, offers superior sensitivity and throughput, making it an ideal tool for the routine analysis, quantification, and confirmation of diastereomeric purity. The analysis of fragmentation patterns in tandem mass spectrometry can provide an additional layer of structural confirmation. Ultimately, the synergistic use of both NMR and MS provides the most robust and reliable characterization of these stereochemically complex and pharmaceutically relevant molecules, ensuring the scientific integrity of drug development programs.
References
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Hunter, L., et al. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
- (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- (2022). Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. PMC - PubMed Central.
- Gaskell, S. J., et al. (n.d.). Differentiation between selected pairs of tripeptide diastereomers by tandem mass spectrometry on a hybrid tandem mass spectrometer. PubMed.
- (2025). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF. ResearchGate.
- (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au - ACS Publications.
- (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- Paizs, B., & Suhai, S. (n.d.). Fragmentation pathways of protonated peptides. PubMed.
- (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications.
- (n.d.). Gas Chromatography with Mass Spectrometry (GC‐MS). ResearchGate.
- (n.d.). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Publishing.
- (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- (n.d.). Gas chromatography–mass spectrometry. Wikipedia.
- (2025). Chiral probe labeling techniques in liquid chromatography separation: Advances in chiral metabolomics analysis. PubMed.
- (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH.
- (n.d.). Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. ChemRxiv.
- Wagen, C. (2023). Computational NMR Prediction: A Microreview.
- (n.d.). Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry.
- (n.d.). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst (RSC Publishing).
- (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- (n.d.). An Introduction to Gas Chromatography Mass Spectrometry.
- (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed.
- (n.d.). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers.
- (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
- (n.d.). Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule.
- (n.d.). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic.
- (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. NIH.
- (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial. TIFR Hyderabad.
- (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate.
- (n.d.). Latest Advancements in NMR Technology. Creative Biostructure.
- (2021). What is Gas Chromatography-Mass Spectrometry (GC-MS)?. Cerium Labs.
- (2015). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International.
- (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and. idUS.
- (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org.
- (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. PubMed.
- (2015). Can LC-MS MS analysis differentiate between stereo isomers as S & R?. ResearchGate.
- (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central.
- Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.
- (n.d.). Simulate and predict NMR spectra.
- (n.d.). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. NIH.
- (n.d.). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS). EAG Laboratories.
- (n.d.). Analyze of stereoisomer by NMR. Applications Notes | JEOL Ltd.
- McCormack, A. L., et al. (n.d.). Fragmentation of protonated peptides: surface-induced dissociation in conjunction with a quantum mechanical approach. PubMed.
- Harrison, A. G. (n.d.). Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry. PubMed.
Sources
- 1. Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 13. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. ceriumlabs.com [ceriumlabs.com]
- 17. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. idus.us.es [idus.us.es]
- 21. GC-MS/MS | Tandem Mass Spectrometer | EAG Laboratories [eag.com]
- 22. Differentiation between selected pairs of tripeptide diastereomers by tandem mass spectrometry on a hybrid tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fragmentation pathways of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 27. Fragmentation of protonated peptides: surface-induced dissociation in conjunction with a quantum mechanical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols in the fast-paced environment of pharmaceutical research and development. The synthesis of novel compounds like tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is the lifeblood of innovation, but with great discovery comes great responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of this fluorinated pyrrolidine derivative, ensuring the safety of your team and the integrity of our environment. This is not merely a checklist; it is a self-validating system grounded in the principles of chemical reactivity and regulatory compliance.
The Chemical Profile: Understanding the "Why" Behind the "How"
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry. However, its unique structure, incorporating a fluorinated stereocenter and a carbamate protecting group, necessitates a nuanced approach to its disposal.
Key Structural Features and Their Implications for Disposal:
-
Fluorine Atom: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability makes the compound resistant to degradation under standard conditions and poses a significant challenge for conventional chemical waste treatment. Incomplete combustion can lead to the formation of hazardous byproducts. Therefore, high-temperature incineration is the required method for complete destruction.
-
Pyrrolidine Ring and Aminomethyl Group: These nitrogen-containing moieties can form corrosive and toxic byproducts, such as nitrogen oxides (NOx), upon incomplete combustion.
-
Tert-butyl Carbamate (Boc) Group: This protecting group is thermally labile and will decompose upon heating.
Hazard Identification:
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This hazard profile underscores the critical need for appropriate personal protective equipment (PPE) and careful handling at all stages of the disposal process.
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide researchers through the safe segregation, packaging, and labeling of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate waste for ultimate disposal by a licensed hazardous waste management provider.
Phase 1: Immediate In-Lab Handling and Segregation
Objective: To safely collect and segregate the waste at the point of generation, minimizing exposure and preventing reactions with incompatible chemicals.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
-
Rationale: The identified GHS hazards (skin, eye, and respiratory irritation) mandate comprehensive protection.
-
Procedure:
-
Wear a standard laboratory coat, fully fastened.
-
Don chemical-resistant gloves (nitrile is a suitable option for incidental contact). For extended handling, consider heavier-duty gloves and consult a glove compatibility chart.
-
Wear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Step 2: Waste Collection - Containment is Key
-
Rationale: Proper containment prevents accidental spills and reactions. The choice of container material is critical to avoid degradation.
-
Procedure:
-
Collect all waste containing tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (e.g., residual solid, solutions, contaminated consumables) in a dedicated, chemically compatible waste container.
-
Recommended Container: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Avoid metal containers due to the potential for corrosion, especially if acidic or basic conditions are present in the waste stream.
-
Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, heat, or pressure buildup.
-
Phase 2: Preparing for Disposal - Documentation and Packaging
Objective: To ensure the waste is properly labeled and packaged for safe transport and compliant disposal.
Step 1: Labeling - Clarity for Compliance and Safety
-
Rationale: Accurate and detailed labeling is a regulatory requirement and provides essential information to waste handlers.
-
Procedure:
-
As soon as the first drop of waste enters the container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate".
-
A list of all components in the container, including solvents, with their approximate percentages.
-
The date the waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Your name, laboratory, and contact information.
-
-
Step 2: Secure Packaging for Transport
-
Rationale: Secure packaging prevents leaks and spills during transport to the disposal facility.
-
Procedure:
-
Ensure the lid of the waste container is tightly sealed.
-
For liquid waste, it is good practice to place the primary container within a secondary, larger container with absorbent material (e.g., vermiculite) to contain any potential leaks.
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Phase 3: Final Disposal Pathway
Objective: To ensure the complete and environmentally sound destruction of the chemical waste.
Step 1: High-Temperature Incineration - The Only Acceptable Route
-
Rationale: The high stability of the carbon-fluorine bond necessitates thermal destruction at elevated temperatures to ensure complete breakdown and prevent the release of fluorinated byproducts into the environment.
-
Procedure:
-
Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure the disposal facility is permitted to handle and incinerate halogenated organic compounds. These facilities are equipped with specialized scrubbers to neutralize acidic gases (like hydrogen fluoride) that are formed during combustion.
-
Step 2: Documentation and Record Keeping
-
Rationale: Maintaining a record of waste disposal is a regulatory requirement and a key component of a robust laboratory safety program.
-
Procedure:
-
Retain a copy of the waste manifest provided by the disposal contractor. This document tracks the waste from your laboratory to its final destination.
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Caption: Decision workflow for the disposal of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
For a Small Spill (contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a spill kit with absorbent pads or vermiculite to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill (outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team or EHS. Provide them with the name of the chemical and the approximate quantity spilled.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is not an afterthought but an integral part of the research process. By adhering to these guidelines, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of environmental stewardship. Let this guide serve as a living document, to be reviewed and integrated into your laboratory's standard operating procedures.
References
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
The University of Iowa. (n.d.). Chemical Waste Labeling Procedure. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
